Depramine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOQDRVNCMCLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
303-54-8 (Parent) | |
| Record name | G 31406 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40973825 | |
| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58262-51-4 | |
| Record name | G 31406 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Depramine on Acetylcholinesterase
Disclaimer: Publicly available information regarding the specific mechanism of action of Depramine (also known as GP 31406) on acetylcholinesterase (AChE) is exceptionally limited. The primary source of the claim that this compound inhibits AChE appears to be a 1973 study by Caratsch et al., which is not widely accessible.[1][2] Consequently, this guide provides a comprehensive overview based on the known pharmacology of tricyclic antidepressants (TCAs) as a class and general principles of acetylcholinesterase inhibition, supplemented with generalized experimental protocols. The quantitative data and specific mechanistic details for this compound remain largely uncharacterized in modern literature.
Introduction to this compound and Acetylcholinesterase Inhibition
This compound (GP 31406) is a tricyclic antidepressant.[1][3] While the primary mechanism of action for most TCAs involves the inhibition of serotonin and norepinephrine reuptake, some members of this class have been shown to interact with other targets, including cholinesterases.[4][5][6] Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[7] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[8]
The assertion that this compound inhibits acetylcholinesterase positions it as a compound with a potentially complex pharmacological profile, extending beyond its antidepressant classification.[1][3][9]
Putative Mechanism of Action of this compound on Acetylcholinesterase
The precise mode of this compound's interaction with AChE has not been detailed in accessible literature. However, based on studies of other tricyclic antidepressants like amitriptyline, the inhibition is likely to be of a mixed or non-competitive nature.[4][10][11]
Acetylcholinesterase possesses a complex active site located at the bottom of a deep and narrow gorge. This site comprises two main subsites:
-
The Catalytic Anionic Site (CAS): Located at the base of the gorge, it contains the catalytic triad (Ser-His-Glu) responsible for acetylcholine hydrolysis.
-
The Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, it is involved in guiding the substrate towards the active site and has been implicated in non-classical functions of AChE, including the modulation of amyloid-beta aggregation.[7]
A mixed-type inhibitor can bind to both the free enzyme (often at a site distinct from the active site, such as the PAS) and the enzyme-substrate complex. This mode of inhibition affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Given the structural similarities among TCAs, it is plausible that this compound binds to the peripheral anionic site or an allosteric site on the acetylcholinesterase enzyme, thereby altering its conformation and reducing its catalytic efficiency.
Caption: Putative mixed inhibition of AChE by this compound.
Quantitative Data on Tricyclic Antidepressant-Mediated AChE Inhibition
Specific quantitative data for this compound's inhibition of acetylcholinesterase (e.g., IC50, Ki) are not available in the reviewed literature. The table below presents data for other tricyclic and related antidepressants to provide a contextual reference for the potential potency of this class of compounds as AChE inhibitors.
| Compound | AChE Source | IC50 (µM) | Type of Inhibition | Reference |
| This compound | Guinea Pig Brain Synaptosomes | Not Reported | Not Reported | Caratsch et al., 1973[2] |
| Amitriptyline | Human Erythrocyte | 134 | Mixed | de la Torre et al., 2005[4] |
| Sertraline | Human Erythrocyte | 80 | Mixed | de la Torre et al., 2005[4] |
Experimental Protocols
The following is a detailed, generalized protocol for an in vitro acetylcholinesterase inhibition assay based on the Ellman method, which is a standard procedure for screening AChE inhibitors. The specific parameters used in the 1973 study on this compound may have differed.
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
-
Acetylcholinesterase (e.g., from human erythrocytes or Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Donepezil or Galanthamine)
-
96-well microplate
-
Microplate reader
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate (e.g., 0.1 U/mL).
-
Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
Prepare serial dilutions of this compound and the reference inhibitor in the appropriate solvent (e.g., DMSO, then diluted in buffer).
-
-
Plate Setup (in triplicate):
-
Blank: 180 µL of buffer + 20 µL of solvent.
-
Control (100% activity): 140 µL of buffer + 20 µL of AChE solution + 20 µL of solvent.
-
Test Compound: 140 µL of buffer + 20 µL of AChE solution + 20 µL of this compound at various concentrations.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add 10 µL of DTNB solution to each well.
-
Add 10 µL of ATCI solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader.
-
Take readings at regular intervals (e.g., every 60 seconds) for a duration of 10-15 minutes.
-
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis.
-
To determine the type of inhibition (e.g., competitive, non-competitive, mixed), the assay is repeated with varying concentrations of both the substrate (ATCI) and the inhibitor. The data are then plotted on a Lineweaver-Burk plot (1/V vs. 1/[S]).
Caption: Generalized workflow for an AChE inhibition assay.
Conclusion
This compound is identified in limited literature as a tricyclic antidepressant with acetylcholinesterase inhibitory activity.[1][3][9] While this suggests a multifaceted pharmacological profile, a severe lack of modern, detailed studies means that its precise mechanism of action, binding kinetics, and inhibitory potency remain uncharacterized. Inferences from other tricyclic antidepressants suggest a possible mixed-type inhibition of AChE.[4][10] A definitive technical understanding of this compound's effect on acetylcholinesterase would necessitate re-examination of the compound using contemporary biochemical and structural biology techniques. The information presented here serves as a foundational guide based on the available historical context and the established pharmacology of the broader class of tricyclic antidepressants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tricyclic antidepressants: action on synaptosomal acetylcholinesterase and ATPase in the brain of guinea pigs and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Antidepressants inhibit human acetylcholinesterase and butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 6. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase: 'classical' and 'non-classical' functions and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors for Delirium Prevention: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocat.com [biocat.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Desipramine's Role as a Selective Norepinephrine Reuptake Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desipramine, a tricyclic antidepressant, primarily exerts its therapeutic effect through the selective inhibition of the norepinephrine transporter (NET). This action leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This technical guide provides an in-depth analysis of desipramine's mechanism of action, its binding affinity and selectivity for monoamine transporters, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize desipramine's pharmacological profile are also presented, along with visualizations of critical biological pathways and experimental workflows.
Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter
Desipramine is a secondary amine tricyclic antidepressant that demonstrates a high affinity and selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT).[1][2] The NET is a presynaptic transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[3] By binding to and inhibiting NET, desipramine effectively blocks this reuptake process. This leads to a prolonged presence and an increased concentration of norepinephrine in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic adrenergic receptors.[4] While desipramine has a weaker effect on serotonin reuptake, its primary antidepressant and therapeutic effects are attributed to its potentiation of noradrenergic signaling.[5][6]
Quantitative Analysis of Transporter Binding and Inhibition
The selectivity of desipramine for the norepinephrine transporter is quantified through binding affinity (Ki) and functional inhibition (IC50) values. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting the transporter's function.
Table 1: Binding Affinity (Ki) of Desipramine for Human Monoamine Transporters
| Transporter | Desipramine Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | 0.63 - 4.2 | [2][5] |
| Serotonin Transporter (SERT) | 17.6 - 163 | [2] |
| Dopamine Transporter (DAT) | 3,190 - 82,000 | [2][5] |
Table 2: Inhibitory Concentration (IC50) of Desipramine for Monoamine Uptake
| Transporter | Desipramine IC50 (nM) | Reference |
| Norepinephrine Transporter (NET) | 4.2 | [5] |
| Serotonin Transporter (SERT) | 64 | [5] |
| Dopamine Transporter (DAT) | 82,000 | [5] |
The data clearly illustrates desipramine's high selectivity for NET, with its binding affinity and inhibitory potency being orders of magnitude greater for NET compared to SERT and DAT.
Experimental Protocols
The characterization of desipramine's selective inhibition of NET relies on several key in vitro and in vivo experimental techniques.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay measures the binding affinity of desipramine to NET by competing with a radiolabeled ligand that has a known high affinity for the transporter, such as [3H]nisoxetine.[7][8][9]
Materials:
-
HEK293 cells stably expressing human NET (hNET)
-
[3H]nisoxetine (radioligand)
-
Desipramine (test compound)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester and scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells and homogenize in ice-cold Assay Buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh Assay Buffer and resuspend to a final protein concentration of 20-40 µg/µL.[9]
-
-
Binding Reaction:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation.[9]
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled NET inhibitor (e.g., 10 µM desipramine), 50 µL of [3H]nisoxetine, and 100 µL of the membrane preparation.[9]
-
Competitive Binding: 50 µL of varying concentrations of desipramine, 50 µL of [3H]nisoxetine, and 100 µL of the membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours.[7]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[9]
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the desipramine concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Norepinephrine Uptake Assay
This functional assay measures the ability of desipramine to inhibit the uptake of radiolabeled norepinephrine into synaptosomes, which are isolated presynaptic nerve terminals.[10][11]
Materials:
-
Rat brain tissue (e.g., cortex or hypothalamus)
-
[3H]norepinephrine (radiolabeled substrate)
-
Desipramine (test compound)
-
Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer, centrifuge, and scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.[11]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.[8]
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Uptake Reaction:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of desipramine or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding [3H]norepinephrine (final concentration in the low nanomolar range).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]norepinephrine.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific uptake by subtracting the uptake in the presence of a high concentration of a NET inhibitor.
-
Calculate the percentage inhibition of norepinephrine uptake at each desipramine concentration.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the desipramine concentration.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular norepinephrine levels in specific brain regions of freely moving animals following the administration of desipramine.[12][13][14][15][16]
Materials:
-
Live rat
-
Desipramine
-
Microdialysis probe
-
Stereotaxic apparatus
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Anesthetic and surgical tools
Procedure:
-
Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or hippocampus).[14]
-
-
Perfusion and Sampling:
-
Allow the animal to recover from surgery.
-
Continuously perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[13]
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a baseline of extracellular norepinephrine levels.
-
-
Drug Administration and Measurement:
-
Administer desipramine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.[16]
-
Continue to collect dialysate samples to measure the change in extracellular norepinephrine concentrations over time.
-
Analyze the norepinephrine content in the dialysate samples using HPLC with electrochemical detection.[15]
-
-
Data Analysis:
-
Quantify the concentration of norepinephrine in each sample.
-
Express the post-drug administration levels as a percentage of the baseline levels.
-
Plot the change in norepinephrine concentration over time to determine the time course and magnitude of the effect of desipramine.
-
Signaling Pathways and Visualizations
The increased synaptic norepinephrine resulting from desipramine's action on NET leads to the activation of various postsynaptic adrenergic receptors, primarily α1, α2, and β-adrenergic receptors. These G-protein coupled receptors (GPCRs) initiate distinct downstream signaling cascades.[17]
Norepinephrine Signaling at the Synapse
Caption: Norepinephrine signaling pathway at the synapse and the inhibitory action of desipramine on NET.
-
α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), which can modulate various cellular processes, including the ERK/MAPK pathway.[17]
-
β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[18] cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression.[19]
-
α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels and a subsequent reduction in PKA activity.[17] Desipramine has also been shown to potentiate norepinephrine-induced ERK1/2 signaling through the α2A adrenergic receptor.[20]
Experimental Workflow for Determining Desipramine's Selectivity
Caption: Experimental workflow for establishing desipramine's selectivity for the norepinephrine transporter.
Conclusion
Desipramine's clinical efficacy as an antidepressant is fundamentally linked to its potent and selective inhibition of the norepinephrine transporter. The quantitative data from radioligand binding and synaptosomal uptake assays unequivocally demonstrate its preferential action on NET over other monoamine transporters. In vivo microdialysis studies further confirm its ability to elevate synaptic norepinephrine levels. The subsequent activation of postsynaptic adrenergic receptors and their downstream signaling pathways, including the cAMP-PKA-CREB and PLC-PKC-MAPK cascades, are believed to mediate the long-term therapeutic effects of desipramine. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of desipramine and other norepinephrine reuptake inhibitors.
References
- 1. Graphviz [graphviz.org]
- 2. Desipramine - Wikipedia [en.wikipedia.org]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Critical assessment of noradrenaline uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imipramine Increases Norepinephrine and Serotonin in the Salivary Glands of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of myocardial norepinephrine in freely moving rats using in vivo microdialysis sampling and liquid chromatography with dual-electrode amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kjpp.net [kjpp.net]
- 15. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]
- 20. Desipramine selectively potentiates norepinephrine-elicited ERK1/2 activation through the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Depramine (GP-31,406): A Technical Overview
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Depramine (GP-31,406), also known as Balipramine or 10,11-dehydroimipramine, is a tricyclic antidepressant (TCA) that was developed but never commercially marketed[1]. Its pharmacological profile is not extensively documented in publicly accessible literature. The primary reported pharmacological activities of this compound are the inhibition of several key enzymes: acetylcholinesterase (AChE), magnesium-dependent ATPase (Mg²⁺-ATPase), and sodium-potassium ATPase (Na⁺/K⁺-ATPase)[2][3][4][5][6]. This document provides a comprehensive overview of the currently available information on the pharmacological profile of this compound, with a focus on its core known activities. Due to the limited availability of data for this unmarketed compound, quantitative metrics such as IC₅₀ and Kᵢ values for its primary targets are not available in the public domain. The key scientific publication detailing its initial pharmacological investigation is not readily accessible, which restricts a more in-depth quantitative analysis.
Core Pharmacological Activities
This compound is identified as a tricyclic antidepressant that exhibits inhibitory action against three specific enzymes. This distinguishes its known profile from typical TCAs, which are primarily characterized by their inhibition of serotonin and norepinephrine reuptake.
Table 1: Summary of Known Pharmacological Targets for this compound (GP-31,406)
| Target Enzyme | Reported Effect | Quantitative Data |
| Acetylcholinesterase (AChE) | Inhibition | Not publicly available |
| Mg²⁺-ATPase | Inhibition | Not publicly available |
| Na⁺/K⁺-ATPase | Inhibition | Not publicly available |
Potential Mechanisms of Action
The documented inhibitory activities of this compound suggest several potential mechanisms of action that could contribute to its pharmacological effects.
Cholinergic System Modulation
By inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, this compound would be expected to increase the levels and duration of action of acetylcholine in the synaptic cleft. This would lead to enhanced cholinergic neurotransmission.
Disruption of Cellular Energy Metabolism and Ion Balance
The inhibition of Mg²⁺-ATPase and Na⁺/K⁺-ATPase would have significant effects on fundamental cellular processes. The Na⁺/K⁺-ATPase is crucial for maintaining the electrochemical gradients across the cell membrane, which are essential for neuronal excitability and transport of various molecules. Inhibition of this pump would disrupt ion homeostasis. Mg²⁺-ATPases are involved in a wide range of cellular functions, including energy metabolism.
Below is a diagram illustrating the primary reported inhibitory actions of this compound.
References
- 1. Antidepressants inhibit human acetylcholinesterase and butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricyclic antidepressants: action on synaptosomal acetylcholinesterase and ATPase in the brain of guinea pigs and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. biocat.com [biocat.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
Early Clinical Investigations of Imipramine in Depression: A Technical Guide
Disclaimer: The following information pertains to early clinical investigations of the drug Imipramine. The user's original query for "Depramine" is believed to be a typographical error, as Imipramine is a well-established tricyclic antidepressant with a history of early clinical research for depression.
Introduction
Imipramine, marketed under the brand name Tofranil, was the first tricyclic antidepressant (TCA) to be introduced for medical use in 1957.[1] Its discovery as an effective treatment for depression was a serendipitous finding by the Swiss psychiatrist Roland Kuhn.[2][3] Initially synthesized as an antihistamine and tested as an antipsychotic, its antidepressant properties were identified through astute clinical observation.[1][2] This guide provides a technical overview of the early clinical investigations of imipramine, focusing on its mechanism of action, clinical efficacy, experimental protocols, and pharmacokinetic profile as understood in its initial years of use.
Mechanism of Action
The primary mechanism of action of imipramine is the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[4][5][6] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), imipramine increases the concentration of these monoamines in the synapse, thereby enhancing neurotransmission.[6] Imipramine is a tertiary amine TCA and is a potent inhibitor of serotonin reuptake.[1] Its active metabolite, desipramine, has a higher affinity for the norepinephrine transporter.[1][7]
In addition to its primary effects on serotonin and norepinephrine, imipramine also interacts with other receptor systems, which contributes to its side effect profile.[1][6][8] It acts as an antagonist at muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[1][6]
Early Clinical Efficacy
The initial clinical trials of imipramine, conducted in the late 1950s and early 1960s, demonstrated its efficacy in treating depression, particularly the "endogenous" or "vital" subtype, characterized by symptoms like depressive apathy and kinetic retardation.[1][2]
A meta-analysis of 18 early controlled trials conducted between 1959 and 1965 revealed a significant therapeutic advantage of imipramine over placebo.[9]
| Metric | Value | 95% Confidence Interval |
| Response Rate Ratio (Imipramine vs. Placebo) | 2.17 | 1.87 - 2.51 |
| Number Needed to Treat (NNT) | 3.1 | 2.1 - 5.8 |
It is important to note that while the pooled data showed a strong effect, only half of the individual trials reported a statistically significant difference between imipramine and placebo, which may be attributable to smaller sample sizes and less standardized methodologies of the time.[9]
Experimental Protocols of Early Trials
The methodologies of the early clinical investigations of imipramine were notably less standardized than modern clinical trials.[3][9] However, a general workflow can be described.
Patient Population: The initial studies largely involved hospitalized patients with severe forms of depression.[2] The selection was often based on clinical observation of symptoms characteristic of what was then termed "endogenous depression."[2]
Study Design: Early trials were often placebo-controlled.[9] Some studies employed a double-blind design, though the rigor of blinding may not meet contemporary standards.[10]
Dosage: Dosages varied, but a typical starting dose for adults was 75 mg per day, which could be gradually increased.[5]
Outcome Measures: Assessment of efficacy was primarily based on clinical observation and global improvement ratings by the treating psychiatrist.[2][3] Standardized depression rating scales were not as commonly or consistently used as they are today.[9]
Pharmacokinetics and Metabolism
Imipramine is well absorbed after oral administration, but it undergoes significant first-pass metabolism in the liver.[1] This leads to considerable variability in its oral bioavailability, which can range from 22% to 77%.[1]
| Pharmacokinetic Parameter | Value |
| Bioavailability | 22% - 77%[1] |
| Protein Binding | 86%[1] |
| Metabolism | Hepatic (CYP1A2, CYP2C19, CYP2D6)[1][8] |
| Primary Active Metabolite | Desipramine[1][7] |
| Elimination Half-life | Approximately 20 hours[1][5] |
| Excretion | Primarily renal (80%) and fecal (20%)[1][5] |
Imipramine is metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6, into its active metabolite, desipramine.[8][11] Both imipramine and desipramine are further metabolized before excretion.[12]
Adverse Effects in Early Investigations
The side effect profile of imipramine was recognized in its early use.[1] These adverse effects are largely related to its anticholinergic, antihistaminergic, and anti-adrenergic properties.[1][6]
Common Side Effects Reported:
-
Anticholinergic: Dry mouth, blurred vision, constipation, urinary retention[1][4]
-
Central Nervous System: Drowsiness, dizziness, confusion, tremors[1][4]
-
Cardiovascular: Orthostatic hypotension (low blood pressure upon standing), tachycardia (rapid heart rate), ECG changes[1]
Serious Side Effects:
-
Overdose can be fatal.[1]
-
Increased risk of suicidal thoughts or actions in children, teenagers, and young adults.[4][13]
-
Potential for manic or hypomanic episodes in patients with bipolar disorder.[1]
Conclusion
The early clinical investigations of imipramine marked a pivotal moment in the history of psychopharmacology, establishing the efficacy of a pharmacological agent in the treatment of major depression.[2][3] While the methodologies of these initial studies lack the rigor of modern clinical trials, they laid the groundwork for the development of subsequent antidepressant medications and a more neurobiological understanding of depression. The data from these early trials underscore the significant therapeutic gains that imipramine offered to patients with severe depression, despite its considerable side effect burden.
References
- 1. Imipramine - Wikipedia [en.wikipedia.org]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. The clinical discovery of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. google.com [google.com]
- 6. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 7. Imipramine [medbox.iiab.me]
- 8. Imipramine | Medication A-Z | AttoPGx [attopgx.com]
- 9. Re-analysis of the earliest controlled trials of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imipramine treatment for chronic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imipramine: MedlinePlus Drug Information [medlineplus.gov]
Desipramine hydrochloride vs. freebase form for research
An In-depth Technical Guide to Desipramine Hydrochloride vs. Freebase Form for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desipramine is a tricyclic antidepressant (TCA) that functions as a potent and relatively selective norepinephrine reuptake inhibitor (NET).[1][2] It is an active metabolite of imipramine and is widely used in neuroscience research to investigate the role of the noradrenergic system in various physiological and pathological processes, including depression, neuropathic pain, and attention-deficit hyperactivity disorder (ADHD).[1][2][3] For experimental purposes, desipramine is available in two primary forms: the freebase and the hydrochloride (HCl) salt. The choice between these forms is critical as it has significant implications for solubility, stability, and ease of handling in experimental settings.
This technical guide provides a comprehensive comparison of desipramine hydrochloride and desipramine freebase, offering researchers the necessary data and protocols to make an informed decision for their specific research applications.
Physicochemical Properties
The hydrochloride salt is the most common form used in both clinical and research settings, primarily due to its enhanced stability and aqueous solubility compared to the freebase form.[2][4] The key physicochemical properties are summarized in Table 1.
Table 1: Comparison of Physicochemical Properties of Desipramine Hydrochloride and Freebase
| Property | Desipramine Hydrochloride | Desipramine Freebase |
| Chemical Formula | C₁₈H₂₂N₂·HCl | C₁₈H₂₂N₂ |
| Molecular Weight | 302.84 g/mol [5] | 266.38 g/mol [2] |
| CAS Number | 58-28-6[2] | 50-47-5[2] |
| Appearance | White to off-white crystalline powder[3][5] | - |
| Melting Point | 214-218 °C[6] | 172-174 °C (boiling point at 0.02 mmHg)[6][7] |
| pKa | ~10.2 (of the conjugate acid)[6] | ~10.2 (of the conjugate acid)[6] |
| Solubility | ||
| Water | Readily soluble (e.g., 50 mg/mL, 100 mg/mL)[5][8][9] | Poorly soluble (58.6 mg/L at 24 °C)[6] |
| DMSO | ≥ 100 mg/mL[9] | - |
| Ethanol | Readily soluble[3] | - |
| Methanol | Freely soluble[3] | - |
| Stability | More stable, especially in solution[4] | Less stable[4] |
| Hygroscopicity | Hygroscopic[8][10] | - |
Choice of Form for Research Applications
The significant differences in solubility and stability between the two forms dictate their suitability for different experimental designs.
-
Desipramine Hydrochloride: This is the preferred form for most research applications.
-
In Vitro Studies: Its high solubility in water and cell culture media makes it ideal for preparing stock solutions and for direct application to cell cultures. The use of the HCl salt minimizes the need for organic solvents like DMSO, which can have confounding effects on cellular assays.
-
In Vivo Studies: Its aqueous solubility facilitates the preparation of formulations for parenteral administration (e.g., intraperitoneal, subcutaneous, or intravenous injections) using simple vehicles like saline.[11]
-
-
Desipramine Freebase: The use of the freebase form is less common and generally limited to specific applications.
-
Non-aqueous Formulations: It may be required for formulations in lipophilic vehicles or for specific analytical standards.
-
Chemical Synthesis: It serves as the starting material for the synthesis of other desipramine derivatives or radiolabeled compounds.[12]
-
Experimental Protocols
The following protocols are provided as a guide for the preparation and use of desipramine in a research setting.
Stock Solution Preparation (Desipramine Hydrochloride)
Objective: To prepare a high-concentration stock solution for subsequent dilution in experimental media or vehicles.
Materials:
-
Desipramine hydrochloride powder
-
Sterile, deionized water or dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Methodology:
-
Aqueous Stock (e.g., 10 mM):
-
Weigh the required amount of desipramine HCl (MW: 302.84 g/mol ). For 1 mL of a 10 mM stock, use 3.03 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the desired volume of sterile water.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if needed.[9]
-
Sterile-filter the solution through a 0.22 µm filter if it is for use in cell culture.
-
Aliquot and store at -20°C for long-term storage.
-
-
DMSO Stock (e.g., 100 mM):
-
Weigh the required amount of desipramine HCl. For 1 mL of a 100 mM stock, use 30.28 mg.
-
Add the powder to a sterile vial.
-
Add the desired volume of high-purity, anhydrous DMSO. Note that hygroscopic DMSO can reduce solubility.[9]
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Preparation for In Vivo Administration (Desipramine Hydrochloride)
Objective: To prepare a solution of desipramine HCl for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in rodents.
Materials:
-
Desipramine hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile vials and syringes
Methodology (for a 25 mg/kg dose):
-
Calculate the total amount of desipramine HCl needed based on the weight of the animals and the injection volume (e.g., 1 ml/kg).
-
Dissolve the calculated amount of desipramine HCl in the appropriate volume of sterile saline. For example, to prepare a 25 mg/mL solution, dissolve 25 mg of desipramine HCl in 1 mL of saline.[11]
-
Ensure the solution is clear and free of particulates before drawing it into the syringe for injection.
Conversion of Freebase to Hydrochloride Salt
Objective: To convert desipramine freebase to its hydrochloride salt for improved solubility and stability. This is a general chemical procedure and should be performed by personnel trained in chemical synthesis.
Materials:
-
Desipramine freebase
-
Anhydrous solvent (e.g., diethyl ether, isopropanol, or dioxane)
-
Hydrochloric acid solution (e.g., 4M HCl in dioxane or isopropanolic HCl)[13]
-
Stir plate and stir bar
-
Filtration apparatus
Methodology:
-
Dissolve the desipramine freebase in a minimal amount of the chosen anhydrous solvent.
-
While stirring, slowly add a stoichiometric equivalent of the hydrochloric acid solution dropwise.
-
A precipitate of desipramine hydrochloride should form.
-
Continue stirring for a period (e.g., 1 hour) to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with a small amount of the cold anhydrous solvent.
-
Dry the resulting desipramine hydrochloride powder under a vacuum.
Sample Preparation for HPLC Analysis
Objective: To extract desipramine from biological samples (e.g., serum, plasma) for quantification by HPLC.
Materials:
-
Biological sample
-
Acetonitrile (ACN)
-
Internal standard (e.g., amitriptyline)[14]
-
Microcentrifuge tubes
-
Centrifuge
Methodology (Protein Precipitation): [14]
-
Pipette a small volume of the biological sample (e.g., 50 µL of serum) into a microcentrifuge tube.
-
Add the internal standard.
-
Add a larger volume of cold acetonitrile (e.g., 3-4 times the sample volume) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the desipramine and internal standard.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
Mechanism of Action and Signaling Pathways
Desipramine's primary mechanism of action is the blockade of the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons.[1][15] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission.[1][16]
Caption: Primary mechanism of desipramine action at the noradrenergic synapse.
Chronic administration of desipramine leads to several adaptive downstream signaling changes that are thought to contribute to its therapeutic effects.
Caption: Downstream signaling effects of chronic desipramine administration.
Experimental Workflow Example
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of desipramine.
Caption: Example workflow for an in vivo desipramine study.
Conclusion
For the vast majority of research applications, desipramine hydrochloride is the superior choice over its freebase form. Its high aqueous solubility simplifies the preparation of formulations for both in vitro and in vivo experiments, while its greater stability ensures the integrity of the compound during storage and use. Researchers should carefully consider the physicochemical properties outlined in this guide to select the appropriate form of desipramine and to design robust and reproducible experimental protocols.
References
- 1. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 2. Desipramine - Wikipedia [en.wikipedia.org]
- 3. aapharma.ca [aapharma.ca]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. DESIPRAMINE HYDROCHLORIDE | 58-28-6 [chemicalbook.com]
- 6. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Desipramine [drugfuture.com]
- 8. ≥98% (TLC), powder, imipramine metabolite | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Desipramine Hydrochloride | 58-28-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Desipramine, commonly used as a noradrenergic neuroprotectant in 6-OHDA-lesions, leads to local functional changes in the urinary bladder and gastrointestinal tract in healthy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Desipramine Hydrochloride | C18H23ClN2 | CID 65327 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Neurochemical Effects of Desipramine on Noradrenergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the neurochemical effects of desipramine, a tricyclic antidepressant, with a specific focus on its interactions with and modulation of noradrenergic pathways. Desipramine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET), leading to a cascade of adaptive changes within the central nervous system. This document outlines the quantitative pharmacology of desipramine, details the experimental protocols used to elucidate its effects, and visualizes the key signaling pathways involved.
Primary Mechanism of Action: Norepinephrine Transporter Blockade
Desipramine exerts its principal therapeutic effect by binding to the norepinephrine transporter (NET), a presynaptic protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft. By inhibiting NET, desipramine increases the synaptic concentration and prolongs the residence time of NE, thereby enhancing noradrenergic neurotransmission.
Quantitative Data: Transporter Binding Affinity
Desipramine exhibits high affinity for the human norepinephrine transporter, with significantly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters, establishing it as a relatively selective norepinephrine reuptake inhibitor (NRI).[1]
| Transporter | Test Compound | K_i (nM) | Species |
| Norepinephrine Transporter (NET) | Desipramine | 0.4 - 4.2 | Human |
| Serotonin Transporter (SERT) | Desipramine | 39 - 64 | Human |
| Dopamine Transporter (DAT) | Desipramine | 1850 - 82,000 | Human |
| Table 1: Comparative binding affinities (K_i) of desipramine for human monoamine transporters. Lower K_i values indicate higher binding affinity. Data compiled from multiple sources. |
Experimental Protocol: Radioligand Binding Assay for NET Affinity
The binding affinity (K_i) of desipramine for the norepinephrine transporter is determined using a competitive radioligand binding assay. This technique measures the ability of the unlabeled test compound (desipramine) to displace a specific radiolabeled ligand from the transporter.
Principle: Cell membranes expressing the human norepinephrine transporter (hNET) are incubated with a fixed concentration of a radioligand (e.g., [³H]Nisoxetine) and varying concentrations of unlabeled desipramine. The amount of radioligand bound to the transporter is measured, and the concentration of desipramine that inhibits 50% of the specific binding (IC50) is determined. The K_i value is then calculated from the IC50 using the Cheng-Prusoff equation.[2]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing hNET.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove cytosolic components.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the total protein concentration.[2]
-
-
Assay Execution:
-
In a 96-well microplate, set up triplicate wells for Total Binding, Non-specific Binding, and a range of desipramine concentrations.
-
Total Binding: Add membrane preparation (20-40 µg protein), [³H]Nisoxetine (at a concentration near its K_d, e.g., ~1 nM), and assay buffer.[2]
-
Non-specific Binding (NSB): Add membrane preparation, [³H]Nisoxetine, and a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM desipramine) to saturate all specific binding sites.[2]
-
Competition: Add membrane preparation, [³H]Nisoxetine, and serial dilutions of desipramine.
-
Incubate the plate for 2-3 hours at 4°C to reach binding equilibrium.[2]
-
-
Filtration and Quantification:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filter mats (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[2]
-
Place the filter discs in scintillation vials, add a scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding by subtracting the NSB counts from the Total Binding counts.
-
Plot the percentage of specific binding against the logarithm of the desipramine concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[2]
-
Downstream Neurochemical Effects
The sustained elevation of synaptic norepinephrine resulting from NET blockade initiates a series of time-dependent neurochemical and adaptive changes.
Acute Effects: Increased Extracellular Norepinephrine
Acute administration of desipramine rapidly increases the concentration of extracellular norepinephrine in various brain regions. This effect is a direct consequence of reuptake inhibition.[3]
Chronic Effects: Neuroadaptive Changes
Long-term administration of desipramine leads to significant adaptive changes in the noradrenergic system, which are thought to be crucial for its therapeutic efficacy.
-
Sustained Norepinephrine Elevation: Chronic (14-day) treatment with desipramine results in a significant, approximately three-fold increase in basal extracellular norepinephrine levels in terminal regions like the cingulate cortex.[4]
-
Locus Coeruleus Firing Rate: Paradoxically, chronic desipramine treatment leads to a decrease in the spontaneous firing rate of noradrenergic neurons in the locus coeruleus, a key brain region for NE production.[5][6] This is believed to be a homeostatic response to the persistent increase in synaptic NE.
| Parameter | Treatment Duration | Brain Region | Effect | Reference |
| Extracellular NE | Acute (single dose) | Locus Coeruleus, Cingulate Cortex | Increased | [3][4] |
| Extracellular NE | Chronic (14 days) | Cingulate Cortex | ~3-fold increase | [4] |
| Locus Coeruleus Firing Rate | Chronic (14 days) | Locus Coeruleus | Decreased | [6] |
| Table 2: Effects of desipramine on noradrenergic system activity. |
Experimental Protocol: In Vivo Microdialysis
In vivo microdialysis is a powerful technique used to measure the levels of extracellular neurotransmitters in specific brain regions of freely moving animals, providing real-time data on the effects of drug administration.[7][8]
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., the prefrontal cortex or hippocampus). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected as "dialysate" and analyzed.[7][9]
Step-by-Step Methodology:
-
Surgical Implantation:
-
Anesthetize the subject animal (typically a rat) and place it in a stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small burr hole above the target brain region using precise stereotaxic coordinates.
-
Slowly lower the microdialysis probe into the brain tissue.
-
Secure the probe to the skull using dental cement and anchor screws.[8]
-
Allow the animal to recover from surgery for 24-48 hours.
-
-
Microdialysis Experiment:
-
Place the recovered, awake animal into a specialized experimental chamber that allows for free movement.
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[7]
-
Allow the system to equilibrate for 60-90 minutes to establish a stable baseline of neurotransmitter levels.[8]
-
Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., 20-minute fractions) to determine pre-treatment NE concentrations.[8]
-
Drug Administration: Administer desipramine via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Collection: Continue collecting dialysate samples for 2-4 hours to monitor the drug-induced changes in extracellular NE levels.[8]
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine content, typically using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Inject a fixed volume of each sample into the HPLC system.
-
Identify and quantify the NE peak in the chromatogram based on its retention time and peak area compared to known standards.
-
-
Data Analysis:
-
Calculate the concentration of NE in each sample.
-
Express the post-treatment NE levels as a percentage of the average baseline concentration to visualize the time-course of the drug's effect.[8]
-
Receptor Adaptations and Signaling Pathways
The persistent increase in synaptic norepinephrine triggers adaptive changes in both presynaptic and postsynaptic adrenoceptors.
Adrenoceptor Subtypes and G-Protein Coupling
-
β-Adrenergic Receptors (β1, β2): These are primarily postsynaptic and are coupled to the stimulatory G-protein, Gs .[10][11]
-
α2-Adrenergic Receptors (α2A, α2B, α2C): These function as both presynaptic autoreceptors (inhibiting further NE release) and postsynaptic receptors. They are coupled to the inhibitory G-protein, Gi .[12]
-
α1-Adrenergic Receptors (α1A, α1B, α1D): These are postsynaptic and are coupled to the G-protein, Gq .
Chronic Desipramine-Induced Receptor Changes
-
β-Adrenergic Receptor Downregulation: Chronic desipramine treatment consistently leads to a downregulation (a decrease in receptor density) of β1-adrenergic receptors in brain regions like the cerebral cortex.[13] This is considered a homeostatic adaptation to the enhanced noradrenergic tone.[13]
-
α2-Adrenergic Receptor Desensitization: Long-term desipramine treatment also causes the desensitization of presynaptic α2-autoreceptors.[6][13] This desensitization reduces their inhibitory effect on NE release, which may contribute to the sustained elevation of synaptic NE observed during chronic therapy.
| Receptor Subtype | Location | Effect of Chronic Desipramine | Consequence |
| β1-Adrenergic | Postsynaptic | Downregulation (Decreased Bmax) | Attenuation of postsynaptic signaling |
| α2-Adrenergic | Presynaptic | Desensitization | Reduced negative feedback on NE release |
| Table 3: Key adrenoceptor adaptations following chronic desipramine administration. |
A study measuring β1-adrenergic receptor density via ¹²⁵I-pindolol binding found that 14-day desipramine treatment significantly reduced the Bmax in rat cerebral cortex from a control value of 73.3 ± 4.6 fmol/mg protein to 40.7 ± 3.4 fmol/mg protein two days after treatment cessation.[13]
Noradrenergic Signaling Pathways
Activation of β-adrenergic receptors by norepinephrine initiates a Gs-protein-mediated signaling cascade that is generally excitatory.
-
Activation: Norepinephrine binds to the β-adrenoceptor.
-
Gs Protein Coupling: The receptor activates the Gs protein, causing the α-subunit (Gαs) to exchange GDP for GTP and dissociate from the βγ-subunits.
-
Adenylyl Cyclase Activation: Gαs-GTP activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP into the second messenger cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Cellular Response: PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[10][14]
Activation of α2-adrenergic receptors by norepinephrine initiates a Gi-protein-mediated signaling cascade that is generally inhibitory.
-
Activation: Norepinephrine binds to the α2-adrenoceptor.
-
Gi Protein Coupling: The receptor activates the Gi protein, causing the α-subunit (Gαi) to exchange GDP for GTP and dissociate.
-
Adenylyl Cyclase Inhibition: Gαi-GTP directly inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cAMP.
-
PKA Inactivation: Reduced cAMP levels lead to decreased activation of PKA.
-
Cellular Response: This cascade reduces the phosphorylation of PKA targets. On presynaptic terminals, this leads to the inhibition of voltage-gated calcium channels, which in turn reduces further norepinephrine release.
Conclusion
Desipramine's neurochemical profile is defined by its potent and selective inhibition of the norepinephrine transporter. The acute effect of this blockade is an elevation of synaptic norepinephrine. However, the therapeutic efficacy of desipramine is more closely linked to the chronic neuroadaptive changes that follow, including the downregulation of postsynaptic β1-adrenergic receptors and the desensitization of presynaptic α2-autoreceptors. These adaptations ultimately lead to a re-regulation of the noradrenergic system. The experimental methodologies and signaling pathways detailed in this guide provide a framework for understanding and further investigating the complex pharmacology of desipramine and other norepinephrine reuptake inhibitors.
References
- 1. Desipramine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced norepinephrine output during longterm desipramine treatment: a possible role for the extraneuronal monoamine transporter (SLC22A3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice | Journal of Neuroscience [jneurosci.org]
- 6. Modelling the changes induced by chronic desipramine treatment on the factors governing the agonism at prejunctional alpha 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ups and downs of Gs- to Gi-protein switching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential | MDPI [mdpi.com]
The Serendipitous Rise of the Three-Ringed Cure: A Technical History of Dibenzazepine Tricyclic Antidepressants
For Immediate Release
A deep dive into the historical and scientific journey of dibenzazepine tricyclic antidepressants (TCAs), this technical guide illuminates the serendipitous discoveries, molecular refinements, and mechanistic revelations that defined a pivotal era in psychopharmacology. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the development of this landmark class of drugs, from the initial synthesis of imipramine to the elucidation of their complex pharmacological profiles.
A Fortuitous Discovery: The Birth of Imipramine
The story of dibenzazepine TCAs begins not with a targeted search for an antidepressant, but with research into antihistamines and antipsychotics in the early 1950s. Spurred by the success of the phenothiazine antipsychotic chlorpromazine, chemists at the Swiss pharmaceutical company Geigy synthesized a series of related compounds.[1] One of these, G22355, a dibenzazepine derivative, was structurally similar to chlorpromazine.[1][2]
Initially investigated for its potential antipsychotic properties, G22355 proved disappointing in treating schizophrenia.[1][2][3] However, the astute clinical observations of Swiss psychiatrist Dr. Roland Kuhn at a psychiatric hospital in Münsterlingen, Switzerland, revealed an unexpected therapeutic effect.[1][2] In 1955, Kuhn administered the compound to patients with depression and noted significant improvements in their mood and a reduction in depressive symptoms.[2] This marked a turning point in the treatment of depression. Kuhn's methodology was not that of a rigid, controlled clinical trial as we know it today, but rather one of open-minded, comprehensive clinical observation across a range of patients.[2][4] This approach allowed him to identify the specific efficacy of the drug in what he termed "vital depression."[5]
This serendipitous finding led to the introduction of G22355 as the first tricyclic antidepressant, imipramine (Tofranil®), in 1957 in Switzerland and 1959 in the United States.[1][2] The name "tricyclic" was derived from its characteristic three-ring chemical structure, as its mechanism of action was not yet understood.[2]
From Lead Compound to a New Class: The Evolution of Dibenzazepines
The success of imipramine spurred further research to develop analogues with improved efficacy and tolerability. Modifications to the dibenzazepine core and the aliphatic side chain led to the synthesis of a range of other TCAs. A key development was the understanding of the role of the side chain amine in the drug's activity.
-
Tertiary Amines: Imipramine is a tertiary amine. These compounds were generally found to be more potent inhibitors of serotonin (5-HT) reuptake.[6]
-
Secondary Amines: The N-demethylation of tertiary amines in the body produces active metabolites that are secondary amines. For example, desipramine is the primary active metabolite of imipramine.[7] These secondary amines were discovered to be more potent inhibitors of norepinephrine (NE) reuptake.[6][7] This led to the development of secondary amines as standalone drugs.
This fundamental structure-activity relationship (SAR) guided the development of a portfolio of dibenzazepine TCAs with varying selectivity for serotonin and norepinephrine transporters.
Unraveling the Mechanism: The Monoamine Hypothesis of Depression
The discovery of imipramine and other TCAs, along with the concurrent development of monoamine oxidase inhibitors (MAOIs), provided crucial tools for investigating the neurobiology of depression. It wasn't until the 1960s that the primary mechanism of action of TCAs was elucidated: the blockade of serotonin and norepinephrine reuptake from the synaptic cleft.[1]
This discovery was a cornerstone in the formulation of the monoamine hypothesis of depression , which posits that a deficiency in the synaptic concentration of monoamine neurotransmitters (primarily serotonin and norepinephrine) underlies the pathophysiology of depression. By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), TCAs increase the availability of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. researchgate.net [researchgate.net]
- 4. The clinical discovery of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inhn.org [inhn.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. psychdb.com [psychdb.com]
- 8. ijnc.ir [ijnc.ir]
In-Vitro Binding Affinity of Desipramine for Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro binding affinity of the tricyclic antidepressant desipramine for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This document details the quantitative binding affinities, the experimental protocols for their determination, and the fundamental signaling pathways associated with these monoamine transporters.
Quantitative Binding Affinity of Desipramine
Desipramine exhibits a distinct binding profile for the three primary monoamine transporters, demonstrating high affinity and selectivity for the norepinephrine transporter. The binding affinity is typically expressed in terms of the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Kᵢ value indicates a higher binding affinity.
The in-vitro binding affinities of desipramine for human monoamine transporters are summarized in the table below. The data represents a range of values obtained from various studies, reflecting the inherent variability in experimental conditions.
| Transporter | Radioligand Used for Assay | Desipramine Kᵢ (nM) | Relative Affinity |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 0.63 - 3.5[1] | High |
| Serotonin Transporter (SERT) | [³H]-Citalopram | 17.6 - 163[1] | Moderate |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | ~10,000 - 82,000[2][3] | Low |
Note: The Kᵢ values are indicative and can vary based on the specific experimental setup, including the cell line, radioligand, and assay conditions.
Experimental Protocols: Radioligand Binding Assay
The determination of desipramine's binding affinity for monoamine transporters is predominantly conducted using in-vitro radioligand binding assays. This technique measures the ability of desipramine to compete with a radiolabeled ligand that has a known high affinity for the target transporter.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT)[4][5].
-
Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines[4].
-
Radioligands:
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.4)[4].
-
Wash Buffer: Ice-cold assay buffer.
-
Test Compound: Desipramine hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand specific for the transporter being assayed.
-
Scintillation Cocktail.
-
Protein Assay Reagents (e.g., BCA assay kit).
Experimental Workflow
The following diagram illustrates the general workflow for a radioligand binding assay to determine the binding affinity of desipramine.
Detailed Methodological Steps
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the transporter of interest are cultured to confluency.
-
The cells are harvested, washed, and then lysed in a hypotonic buffer containing protease inhibitors.
-
The cell lysate is homogenized and then subjected to ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer, and the total protein concentration is determined[4].
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
For each transporter, three sets of reactions are prepared:
-
Total Binding: Contains the membrane preparation and the radioligand.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of a non-labeled specific ligand to saturate the transporters.
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of desipramine.
-
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding wells are used to generate a dose-response curve, plotting the percentage of specific binding against the concentration of desipramine.
-
The IC₅₀ value (the concentration of desipramine that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Monoamine Transporter Signaling and Mechanism of Action
Monoamine transporters are crucial for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft and returning them to the presynaptic neuron. This reuptake process terminates the synaptic signal and allows for the recycling of the neurotransmitters. These transporters function as symporters, utilizing the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions to drive the transport of their respective monoamine substrates against their concentration gradient[6][7].
The following diagram illustrates the fundamental mechanism of monoamine reuptake and the inhibitory action of desipramine, with a focus on the norepinephrine transporter (NET).
As depicted, norepinephrine in the synaptic cleft binds to NET. The transporter then undergoes a conformational change, facilitated by the co-transport of Na⁺ and Cl⁻ ions, to move norepinephrine into the presynaptic neuron. Once inside, norepinephrine can be repackaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) for future release. Desipramine exerts its therapeutic effect by binding to NET and blocking this reuptake process. This leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission[1][8]. The same general principle applies to its interaction with SERT and DAT, although with significantly lower affinity.
References
- 1. Desipramine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced norepinephrine output during long-term desipramine treatment: a possible role for the extraneuronal monoamine transporter (SLC22A3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Influence of Imipramine and Desipramine on Mg²⁺-ATPase and Na⁺/K⁺-ATPase Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user's query for "Depramine" has been interpreted as a likely reference to the structurally similar and well-researched tricyclic antidepressants, Imipramine and its active metabolite, Desipramine. This document synthesizes the available scientific literature on the effects of these two compounds on Mg²⁺-ATPase and Na⁺/K⁺-ATPase activity.
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of how the tricyclic antidepressants imipramine and desipramine impact the enzymatic activity of two critical ion-motive ATPases: Magnesium-dependent ATPase (Mg²⁺-ATPase) and Sodium-Potassium ATPase (Na⁺/K⁺-ATPase). The activity of these enzymes is fundamental to cellular homeostasis and neuronal function, and their modulation by psychoactive compounds is of significant interest in neuropharmacology and drug development. This document summarizes key quantitative findings, details the experimental methodologies employed in seminal studies, and provides visual representations of experimental workflows and proposed mechanisms of action.
Data Summary: Quantitative Effects on ATPase Activity
The following tables present a consolidated view of the quantitative data extracted from peer-reviewed studies on the effects of imipramine and desipramine on Na⁺/K⁺-ATPase and Mg²⁺-ATPase activity.
Table 1: Effect of Imipramine on Na⁺/K⁺-ATPase Activity
| Treatment Type | Concentration/Dose | Tissue/Preparation | Species | Observed Effect | Citation |
| In vivo (chronic) | 10 mg/kg/day for 14 days | Synaptic plasma membranes (cerebral cortex) | Rat | 10% decrease in activity | [1] |
| In vitro | 0.5 mM | Synaptic plasma membranes (cerebral cortex) | Rat | 60-80% maximal inhibition | [1] |
| In vitro | 0.05-1.0 mM | Brain synaptosomes | Not Specified | Dose-dependent inhibition | [2] |
Table 2: Effect of Desipramine on Na⁺/K⁺-ATPase and Mg²⁺-ATPase Activity
| Treatment Type | Concentration/Dose | Tissue/Preparation | Species | Enzyme | Observed Effect | Citation |
| In vivo (acute) | 10 mg/kg (i.p.) | Hypothalamus and Mesencephalus | Rat | Na⁺/K⁺-ATPase | Significant increase | [3] |
| In vivo (acute) | 10 mg/kg (i.p.) | Frontal cortex, Pons-medulla oblongata | Rat | Na⁺/K⁺-ATPase | No change | [3] |
| In vivo (acute) | 10 mg/kg (i.p.) | Hypothalamus | Rat | Mg²⁺-ATPase | Not modified | [3] |
Experimental Protocols
This section details the methodologies utilized in the cited studies to measure the activity of Na⁺/K⁺-ATPase and Mg²⁺-ATPase.
A common starting point for these assays is the isolation of synaptic plasma membranes, which are rich in the ATPases of interest.
-
Homogenization: The cerebral cortex is homogenized in a solution of 0.32 M sucrose.
-
Differential Centrifugation: The homogenate undergoes a series of centrifugation steps to remove cellular debris and nuclei. The initial centrifugation is at 1000 x g for 10 minutes. The resulting supernatant is collected and centrifuged again under the same conditions.
-
Sucrose Gradient Centrifugation: The supernatant is then layered over a 1.2 M sucrose solution and centrifuged at a higher speed (e.g., 34,000 x g) for an extended period (e.g., 50 minutes). The fraction collected at the interface between the 0.32 M and 1.2 M sucrose layers contains the synaptosomes.
-
Lysis and Washing: The synaptosomal fraction is diluted and subjected to hypo-osmotic lysis to release the contents and obtain the synaptic plasma membranes. Further centrifugation steps are performed to wash and purify the membrane fraction.
The activity of Na⁺/K⁺-ATPase is typically determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released. The specific activity is the ouabain-sensitive portion of the total ATPase activity.
-
Reaction Mixtures: Two sets of reaction mixtures are prepared:
-
Total ATPase Activity: Contains imidazole-HCl buffer (e.g., 30 mM, pH 7.4), NaCl (e.g., 130 mM), KCl (e.g., 20 mM), and MgCl₂ (e.g., 4 mM).
-
Ouabain-insensitive ATPase Activity (Mg²⁺-ATPase): Contains the same buffer and MgCl₂, but NaCl and KCl are omitted, and ouabain (e.g., 1 mM), a specific inhibitor of Na⁺/K⁺-ATPase, is added.
-
-
Enzyme Addition: A specific amount of the synaptic plasma membrane protein (e.g., 20-50 µg) is added to each reaction tube.
-
Pre-incubation: The tubes are pre-incubated to allow for temperature equilibration and, in the case of the ouabain-containing tubes, complete binding of the inhibitor.
-
Initiation of Reaction: The enzymatic reaction is started by adding a specific concentration of Tris-ATP (e.g., 4 mM).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Termination of Reaction: The reaction is stopped, often by the addition of an acid solution like trichloroacetic acid (TCA).
-
Phosphate Determination: The amount of inorganic phosphate released is measured colorimetrically. A common method involves the formation of a phosphomolybdate complex, which is then reduced to form a colored product (molybdenum blue) that can be quantified spectrophotometrically.
-
Calculation of Activity: The Na⁺/K⁺-ATPase activity is calculated as the difference between the inorganic phosphate released in the absence and presence of ouabain. The results are typically expressed as nanomoles of Pi liberated per minute per milligram of protein.
The activity of Mg²⁺-ATPase is determined from the ouabain-insensitive ATP hydrolysis, as described in the second reaction mixture of the Na⁺/K⁺-ATPase assay protocol. This represents the ATPase activity that is dependent on magnesium ions but not on the presence of sodium and potassium ions.
Visualizations
Caption: Experimental workflow for determining Na⁺/K⁺-ATPase and Mg²⁺-ATPase activity.
Caption: Proposed mechanisms for the effects of Imipramine and Desipramine on Na⁺/K⁺-ATPase.
Discussion and Interpretation
The available evidence indicates that imipramine and desipramine have distinct effects on Na⁺/K⁺-ATPase activity. Chronic administration of imipramine leads to a modest decrease in enzyme activity, while in vitro studies demonstrate a more pronounced, dose-dependent inhibitory effect.[1] One proposed mechanism for this inhibition is an alteration of membrane fluidity by imipramine.
In contrast, acute administration of desipramine has been shown to increase Na⁺/K⁺-ATPase activity in specific brain regions, namely the hypothalamus and mesencephalus.[3] This effect is thought to be secondary to its primary action of inhibiting norepinephrine reuptake, leading to higher synaptic concentrations of this neurotransmitter, which in turn stimulates the ATPase.[3]
Regarding Mg²⁺-ATPase, the data is more limited. A study on desipramine found no modification of Mg²⁺-ATPase activity, suggesting a degree of selectivity in its action on different ATPases.[3] The direct effects of imipramine on Mg²⁺-ATPase activity have not been as clearly elucidated in the reviewed literature.
Conclusion
Imipramine and desipramine, two closely related tricyclic antidepressants, exert differential effects on Na⁺/K⁺-ATPase activity. Imipramine generally acts as an inhibitor, potentially through modulation of the lipid bilayer, while desipramine can act as a stimulator, likely through an indirect mechanism involving increased noradrenergic signaling. The impact of these drugs on Mg²⁺-ATPase appears to be less significant, with desipramine showing no effect. Further research is warranted to fully delineate the molecular interactions between these drugs and the ATPase enzymes and to understand the therapeutic implications of these findings.
References
- 1. In vivo and in vitro effect of imipramine and fluoxetine on Na+,K+-ATPase activity in synaptic plasma membranes from the cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Kinetic studies of melipramine inhibition of Na+, K+-ATPase activity in the synaptosomal fraction of the brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of Na+,K+-ATPase activity in certain membranes of the rat central nervous system (CNS) by acute administration of desipramine (DMI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for dissolving desipramine hydrochloride for in vivo studies
Application Notes and Protocols
Topic: Protocol for Dissolving Desipramine Hydrochloride for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desipramine hydrochloride is a tricyclic antidepressant primarily used in research to study the mechanisms of depression and the effects of norepinephrine reuptake inhibition.[1][2][3] For in vivo studies, accurate and consistent preparation of desipramine hydrochloride solutions is critical to ensure reliable and reproducible results. This document provides a detailed protocol for the dissolution of desipramine hydrochloride for administration in animal models, along with key quantitative data and a workflow diagram. Desipramine acts as a selective inhibitor of norepinephrine transporters (NET), with a high affinity for NET (Ki = 4 nM) compared to serotonin (SERT, Ki = 61 nM) and dopamine (DAT, Ki = 78720 nM) transporters.[1][4]
Key Parameters for In Vivo Dosing
The following table summarizes essential quantitative data for the preparation and administration of desipramine hydrochloride solutions in preclinical research.
| Parameter | Value | Source(s) |
| Molecular Weight | 302.84 g/mol | [1] |
| Solubility in Water | Up to 30.28 mg/mL (100 mM) | [1] |
| Primary Vehicle | Physiological Saline (0.9% NaCl) | [5][6][7] |
| Alternative Vehicles | Distilled water (as a co-solvent with saline)[5], 15% Ethanol (for osmotic minipumps)[8] | [5][8] |
| Common Doses (Rodents) | 3.2 - 32 mg/kg | [6] |
| Administration Routes | Intraperitoneal (i.p.), Subcutaneous (s.c.) | [5][6][7] |
| Typical Injection Volume | 10 mL/kg | [5][6] |
| Storage (Solid Form) | Desiccate at +4°C, protected from light | [1][9] |
| Solution Stability | Prepare fresh before each experiment | [8] |
Experimental Protocol: Preparation of Desipramine Hydrochloride for Injection
This protocol details the steps for preparing a desipramine hydrochloride solution for intraperitoneal (i.p.) injection in rodents.
3.1 Materials
-
Desipramine hydrochloride (MW: 302.84)
-
Sterile 0.9% physiological saline
-
Sterile distilled water (optional, to aid initial dissolution)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles for administration
-
Analytical balance
3.2 Example Calculation This example is for a 20 mg/kg dose administered to a 25g mouse at an injection volume of 10 mL/kg.
-
Calculate Total Dose per Animal:
-
Dose (mg/kg) x Animal Weight (kg) = Total Dose (mg)
-
20 mg/kg x 0.025 kg = 0.5 mg
-
-
Calculate Injection Volume per Animal:
-
Injection Volume (mL/kg) x Animal Weight (kg) = Volume (mL)
-
10 mL/kg x 0.025 kg = 0.25 mL
-
-
Calculate Required Solution Concentration:
-
Total Dose (mg) / Volume (mL) = Concentration (mg/mL)
-
0.5 mg / 0.25 mL = 2.0 mg/mL
-
3.3 Step-by-Step Dissolution Procedure
-
Weighing: Accurately weigh the required amount of desipramine hydrochloride powder based on the desired final concentration and volume for your study cohort. For the example above, to make 10 mL of a 2 mg/mL solution, weigh 20 mg of desipramine HCl.
-
Initial Solubilization (Optional but Recommended): Some protocols recommend first dissolving the powder in a small volume of distilled water (less than 10% of the final total volume) to ensure complete solubilization before adding saline.[5] For 10 mL final volume, add the 20 mg of powder to a 15 mL conical tube and add up to 1 mL of sterile distilled water.
-
Vortexing: Vortex the tube vigorously until the powder is fully dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming or brief sonication can be applied.
-
Dilution with Saline: Add sterile 0.9% saline to reach the final desired volume (e.g., bring the total volume to 10 mL).
-
Final Mixing: Invert the tube several times or vortex briefly to ensure a homogenous solution.
-
Administration: The solution is now ready for administration. Doses should be administered based on individual animal body weight.[6] It is common practice to inject the drug 30 minutes prior to behavioral testing.[5][6]
3.4 Storage and Stability
-
Solid desipramine hydrochloride should be stored at 2-8°C in an airtight container, protected from light.[9]
-
It is strongly recommended to prepare solutions fresh on the day of the experiment to ensure stability and potency.[8]
Experimental Workflow
The following diagram illustrates the workflow for preparing and administering a desipramine hydrochloride solution for in vivo studies.
Caption: Workflow for preparing desipramine hydrochloride for in vivo injection.
Mechanism of Action Overview
Desipramine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET).[3] This blockage prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. The resulting increase in synaptic norepinephrine concentration enhances noradrenergic signaling. This action is believed to underlie its therapeutic effects in depression and its utility in neuroscience research.[2][10]
Caption: Desipramine blocks the norepinephrine transporter (NET).
References
- 1. Desipramine hydrochloride | Adrenergic Transporters | Tocris Bioscience [tocris.com]
- 2. What is Desipramine Hydrochloride used for? [synapse.patsnap.com]
- 3. Desipramine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Noradrenergic antidepressant responses to desipramine in vivo are reciprocally regulated by arrestin3 and spinophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desipramine, commonly used as a noradrenergic neuroprotectant in 6-OHDA-lesions, leads to local functional changes in the urinary bladder and gastrointestinal tract in healthy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Desipramine to Model Antidepressant Effects in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Desipramine, a tricyclic antidepressant (TCA), is a well-established pharmacological tool used in preclinical rodent models to investigate the mechanisms of antidepressant action and to screen novel antidepressant compounds. Its primary mechanism involves the potent and selective inhibition of the norepinephrine transporter (NET), leading to an increase in synaptic norepinephrine levels.[1][2][3] This action ultimately results in a cascade of neuroadaptive changes that are believed to underlie its therapeutic effects. These application notes provide detailed protocols for utilizing desipramine in common rodent behavioral paradigms that model antidepressant-like effects, summarize key quantitative data, and illustrate the relevant signaling pathways.
Data Presentation: Quantitative Effects of Desipramine in Rodent Models
The following tables summarize the effective doses and treatment durations of desipramine in commonly used rodent models of antidepressant-like activity.
Table 1: Desipramine Administration in the Forced Swim Test (FST)
| Species | Strain | Dose (mg/kg) | Route of Administration | Treatment Duration | Key Findings | Citations |
| Mouse | C57BL/6J | 3.2, 10, 20 | Intraperitoneal (i.p.) | Acute (30 min prior) | Decreased immobility at 5, 10, and 20 mg/kg.[4] Increased latency to immobility at 32 mg/kg.[4][5] | [4][5] |
| Mouse | cF1ko | ~20 | Oral (in drinking water) | Chronic (3 weeks) | Reversed increased immobility in a genetic model of depression.[6] | [6] |
| Rat | Wistar | 10 | Intraperitoneal (i.p.) | Chronic (6 days) | Reduced inactivity induced by inescapable stress.[7] | [7] |
| Rat | Sprague-Dawley | 5, 10, 20 | Intraperitoneal (i.p.) | Acute (3 doses in 24h) | Diminished immobility.[8] | [8] |
| Rat | - | 10, 20 | - | - | Effective doses that induce antidepressant-like effects.[8] | [8] |
| Rat | - | 30 | Intraperitoneal (i.p.) | - | Reduced immobility.[9] | [9] |
Table 2: Desipramine Administration in the Tail Suspension Test (TST)
| Species | Strain | Dose (mg/kg) | Route of Administration | Treatment Duration | Key Findings | Citations |
| Mouse | NMRI | - | - | - | Reduces the duration of immobility.[10] | [10] |
| Mouse | CD1 | 30 | - | - | Effective in high-immobility scorers.[10] | [10] |
Table 3: Chronic Desipramine Administration Models
| Species | Strain | Dose (mg/kg/day) | Route of Administration | Treatment Duration | Model | Key Findings | Citations | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Rat | - | 10 | Intraperitoneal (i.p.) | 6 days | Inescapable Stress | Attenuated stress-induced behavioral deficits and corticosterone secretion.[7] |[7] | | Mouse | cF1ko | ~20 | Oral (in drinking water) | 3 weeks | Genetic (SSRI-resistant) | Reversed anxiety- and depression-like behaviors.[6] |[6] | | Rat | - | - | - | 10 or 20 days | - | Parallels the time course of clinical action.[11] |[11] | | Rat | - | 10 | Intraperitoneal (i.p.) | 3 weeks | 6-OHDA Lesion | In combination with L-DOPA, increased contralateral rotations.[12] |[12] | | Rat | - | 15 | Intraperitoneal (i.p.) | 3 weeks | Spared Nerve Injury | Counteracted nerve injury-associated transcriptional signatures in the dorsal root ganglia.[13] |[13] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Adapted for Mice)
The Forced Swim Test is a widely used behavioral despair model for assessing antidepressant-like activity.[4][5]
Materials:
-
Cylindrical containers (e.g., 25 cm height, 20 cm diameter)[4]
-
Water (24-25°C)[14]
-
Video recording equipment
-
Desipramine hydrochloride solution
-
Vehicle control (e.g., saline)
-
Standard laboratory mice (e.g., C57BL/6J)[4]
Procedure:
-
Drug Administration: Administer desipramine (e.g., 3.2, 10, or 32 mg/kg, i.p.) or vehicle to the mice 30 minutes before the test.[4]
-
Test Apparatus: Fill the cylinders with water to a depth of 15 cm, ensuring the water temperature is maintained at 24°C.[4]
-
Test Session: Individually place each mouse into a cylinder for a 6-minute session.[4]
-
Recording: Videotape the sessions from above for later analysis.[4]
-
Data Analysis: An observer, blind to the treatment conditions, should score the recordings. The primary measures are:
-
Latency to Immobility: The time it takes for the mouse to first become immobile (ceasing active behaviors and making only minimal movements to keep its head above water).[4]
-
Total Immobility Time: The total duration of time the mouse spends immobile, typically during the last 4 minutes of the 6-minute test.[4]
-
-
Interpretation: A significant decrease in immobility time and/or an increase in the latency to immobility in the desipramine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol (Adapted for Mice)
The Tail Suspension Test is another common behavioral despair model that induces immobility by suspending the mouse by its tail.[15][16][17]
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording and analysis software (optional, but recommended for objectivity)
-
Desipramine hydrochloride solution
-
Vehicle control (e.g., saline)
-
Standard laboratory mice
Procedure:
-
Drug Administration: Administer desipramine or vehicle to the mice at the desired dose and time point before the test (e.g., 30 mg/kg, 30-60 minutes prior).[10]
-
Suspension: Securely attach approximately 1 cm of the tip of the mouse's tail to the horizontal bar using adhesive tape. The mouse should be suspended in a position where it cannot escape or hold onto nearby surfaces.[17]
-
Test Duration: The test is typically conducted for a total of 6 minutes.[15][17]
-
Data Acquisition: The duration of immobility is recorded, often during the final 4 minutes of the test as mice tend to be more active in the initial 2 minutes.[17] Immobility is defined as the absence of any movement other than respiration.[17]
-
Data Analysis: The total time spent immobile is calculated for each mouse.
-
Interpretation: A significant reduction in the duration of immobility in the desipramine-treated group compared to the vehicle group suggests an antidepressant-like effect.[15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Desipramine's primary mechanism and downstream effects.
Caption: Experimental workflow for the Forced Swim Test.
Caption: Logical flow from desipramine to behavioral effects.
References
- 1. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 3. Desipramine (Norpramin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice | Journal of Neuroscience [jneurosci.org]
- 7. Chronic treatment with desipramine: effect on endocrine and behavioral responses induced by inescapable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioural evidence that chronic treatment with the antidepressant desipramine causes reduced functioning of brain noradrenaline systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral and neurochemical interactions of the tricyclic antidepressant drug desipramine with L-DOPA in 6-OHDA-lesioned rats. Implications for motor and psychiatric functions in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desipramine induces anti-inflammatory dorsal root ganglion transcriptional signatures in the murine spared nerve injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desipramine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desipramine is a tricyclic antidepressant (TCA) and the primary active metabolite of imipramine.[1][2] It functions by blocking the reuptake of norepinephrine and serotonin in the brain.[3] Due to a narrow therapeutic index and concentration-dependent toxicity, therapeutic drug monitoring (TDM) of desipramine is crucial to ensure efficacy and minimize adverse effects.[1] The generally accepted therapeutic plasma concentration for desipramine ranges from 100 to 300 ng/mL, with levels above 400-500 ng/mL considered potentially toxic.[2][4]
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desipramine in human plasma. The method employs a simple and rapid protein precipitation step for sample preparation, making it suitable for high-throughput analysis in clinical research and pharmacokinetic studies.[5][6]
Experimental Protocols
Materials and Reagents
-
Analytes: Desipramine hydrochloride, Desipramine-d4 (Internal Standard, IS)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade
-
Reagents: Formic acid, analytical grade; Ammonium formate, analytical grade
-
Water: Deionized water, 18 MΩ·cm or greater
-
Matrix: Drug-free human plasma (K2-EDTA)
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of desipramine and desipramine-d4 by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into blank human plasma to prepare calibration standards covering the analytical range (e.g., 0.25 to 500 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 0.75, 75, and 400 ng/mL).[1]
Sample Preparation Protocol
A protein precipitation method is utilized for its simplicity and speed.[5] The workflow is designed for efficiency and can be adapted for automated liquid handlers.
References
- 1. researchgate.net [researchgate.net]
- 2. kootenaihealth.testcatalog.org [kootenaihealth.testcatalog.org]
- 3. celerion.com [celerion.com]
- 4. medmedchem.com [medmedchem.com]
- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Desipramine Administration Protocol for Preclinical Neuropathic Pain Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desipramine, a tricyclic antidepressant, is a well-established pharmacological tool for investigating the mechanisms of neuropathic pain and evaluating potential novel analgesics. Its primary mechanism of action involves the inhibition of norepinephrine reuptake, which enhances the descending inhibitory pain pathways.[1][2][3] This document provides detailed application notes and protocols for the administration of desipramine in two commonly used rodent models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spared Nerve Injury (SNI) model.
Mechanism of Action in Neuropathic Pain
Desipramine alleviates neuropathic pain primarily by blocking the norepinephrine transporter (NET) in the central nervous system.[2] This action increases the concentration of norepinephrine in the synaptic cleft, particularly in the brainstem and spinal cord dorsal horn. The elevated norepinephrine levels activate descending noradrenergic pathways that originate from the locus coeruleus and project to the spinal cord.[4] In the dorsal horn, norepinephrine acts on α2-adrenergic receptors on presynaptic terminals of primary afferent neurons and on postsynaptic dorsal horn neurons.[3][5] This activation leads to a reduction in the release of excitatory neurotransmitters (e.g., glutamate, substance P) from primary afferents and hyperpolarization of second-order neurons, ultimately dampening the transmission of pain signals to higher brain centers.[6][7]
Neuropathic Pain Models
Chronic Constriction Injury (CCI) Model
The CCI model is induced by loose ligation of the sciatic nerve, which causes inflammation, swelling, and subsequent peripheral pain hypersensitivity.[8][9][10][11] This model is known to produce robust and long-lasting mechanical allodynia and thermal hyperalgesia.[10]
Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[12][13][14][15] This results in significant and long-lasting mechanical allodynia in the territory of the spared sural nerve.[13][16]
Data Presentation: Desipramine Efficacy in Neuropathic Pain Models
The following tables summarize quantitative data from preclinical studies on the efficacy of desipramine in rodent models of neuropathic pain.
| Table 1: Effect of Desipramine on Mechanical Allodynia (von Frey Test) | |||||
| Neuropathic Pain Model | Species/Strain | Desipramine Dose | Route of Administration | Treatment Duration | Effect on Paw Withdrawal Threshold (PWT) |
| Spared Nerve Injury (SNI) | Mouse (C57BL/6J) | 15 mg/kg | Intraperitoneal (i.p.), twice daily | 3 weeks | Significantly increased PWT compared to saline-treated SNI mice.[17] |
| Chronic Constriction Injury (CCI) | Rat | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Imipramine (a related TCA) had no effect on mechanical hypersensitivity in one study.[18] Further research needed for desipramine-specific effects. |
| Table 2: Effect of Desipramine on Thermal Hyperalgesia | |||||
| Pain Model | Species/Strain | Desipramine Dose | Route of Administration | Treatment Duration | Effect on Paw Withdrawal Latency (PWL) |
| Carrageenan-induced inflammation | Rat (Sprague-Dawley) | 10, 30, 60, 100 µg | Intrathecal | Acute | Dose-dependently reversed the shortened PWL on the ipsilateral side.[19] |
| Chronic Constriction Injury (CCI) | Rat | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Imipramine (a related TCA) had no effect on cold hypersensitivity in one study.[18] Further research needed for desipramine-specific effects. |
Experimental Protocols
Spared Nerve Injury (SNI) Model and Desipramine Administration
This protocol is adapted from established methods for inducing SNI in mice.[12][13][14][15][20]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Suture material (e.g., 6-0 silk)
-
Desipramine hydrochloride
-
Sterile saline
-
Injection syringes and needles
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Shave the lateral surface of the thigh on the desired side.
-
Sciatic Nerve Exposure: Make a small incision in the skin of the thigh and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[12]
-
Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves, ensuring the sural nerve is not touched or stretched.[15] Tightly ligate these two nerves with a 6-0 silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.[12]
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: House the animals individually with easy access to food and water. Monitor for signs of infection.
-
Desipramine Administration:
-
Allow the animals to recover for a period of 4 weeks to allow for the development of stable neuropathic pain.
-
Prepare a solution of desipramine hydrochloride in sterile saline.
-
Administer desipramine at a dose of 15 mg/kg via intraperitoneal (i.p.) injection, twice daily, for a duration of 3 weeks.[17]
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments at baseline (before surgery), before the start of desipramine treatment, and at regular intervals during the treatment period.
-
The paw withdrawal threshold is determined by applying filaments of increasing force to the lateral aspect of the paw (sural nerve territory) and observing the withdrawal response.[14][16]
-
Chronic Constriction Injury (CCI) Model and Desipramine Administration
This protocol is based on established methods for inducing CCI in rats.[8][9][10][11][21]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Chromic gut suture (e.g., 4-0)
-
Desipramine hydrochloride
-
Sterile saline
-
Injection syringes and needles
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and shave the area over the midthigh of the left hind limb.
-
Sciatic Nerve Exposure: Make a skin incision and, through blunt dissection of the biceps femoris muscle, expose the sciatic nerve.[10]
-
Nerve Ligation: Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them.[10][11] The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: House the animals individually and monitor their recovery.
-
Desipramine Administration:
-
Allow a recovery period of at least one week for the development of neuropathic pain behaviors.
-
Prepare a solution of desipramine hydrochloride in sterile saline.
-
Administer desipramine via the desired route (e.g., intraperitoneal, oral gavage). Specific effective doses for desipramine in the CCI model require further investigation based on the literature.
-
-
Behavioral Testing:
-
Measure mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) at baseline and at various time points after CCI and during desipramine treatment.
-
Visualizations
Caption: Experimental workflow for evaluating desipramine in neuropathic pain models.
Caption: Desipramine's mechanism of action in the spinal dorsal horn.
References
- 1. Desipramine for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Does Norepinephrine Influence Pain Behavior Mediated by Dorsal Root Ganglia?: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal circuitry for pain processing in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. criver.com [criver.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Desipramine induces anti-inflammatory dorsal root ganglion transcriptional signatures in the murine spared nerve injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral and pharmacological characterization of a distal peripheral nerve injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analgesic effect of intrathecal desipramine on carrageenan-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
Application Notes and Protocols: Desipramine in the Study of Cocaine Dependence Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of desipramine as a pharmacological tool to investigate the mechanisms underlying cocaine dependence. Desipramine, a tricyclic antidepressant, is a potent and selective norepinephrine reuptake inhibitor.[1][2] Its application in cocaine dependence research has been pivotal in elucidating the role of the noradrenergic system in the reinforcing effects of cocaine, craving, and relapse.
Rationale for Using Desipramine in Cocaine Dependence Research
Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft, which is associated with its reinforcing effects.[3][4] However, cocaine also blocks the norepinephrine transporter (NET) and the serotonin transporter (SERT).[5] Desipramine's high affinity and selectivity for the NET allow researchers to isolate and study the contribution of the noradrenergic system to cocaine addiction.[1]
Key Research Questions Addressed by Desipramine:
-
What is the role of norepinephrine in cocaine self-administration and reinforcement?
-
How does modulation of the noradrenergic system affect cocaine craving and relapse?
-
Can targeting the noradrenergic system be a viable therapeutic strategy for cocaine dependence?
Data Presentation: Summary of Key Findings
The following tables summarize quantitative data from seminal studies investigating the effects of desipramine in the context of cocaine dependence.
Table 1: Efficacy of Desipramine in Human Clinical Trials for Cocaine Dependence
| Study Outcome | Desipramine Group | Placebo Group | Lithium Group | Key Findings & Citation |
| Weeks of Abstinence (≥ 3-4 consecutive weeks) | 59% (of 24 subjects) | 17% (of 24 subjects) | 25% (of 24 subjects) | Desipramine significantly increased cocaine abstinence compared to placebo and lithium.[6] |
| Depression Response Rate (in cocaine-dependent patients with depression) | 51% (28 of 55 subjects) | 32% (18 of 56 subjects) | N/A | Desipramine was effective in treating depression in cocaine-dependent individuals, but did not directly reduce cocaine use.[7] |
| Cocaine Craving Reduction | Marked decrease | No significant change | Effective only in cyclothymic subjects | Desipramine treatment led to a notable reduction in cocaine craving.[8] |
| Cocaine Self-Administration in Humans | No significant effect | N/A | N/A | Desipramine maintenance did not alter cocaine self-administration, suggesting it may not affect cocaine's reinforcing properties.[9] |
Table 2: Effects of Desipramine on Cocaine Self-Administration in Rhesus Monkeys
| Desipramine Dosage | Effect on Cocaine Self-Administration | Effect on Food-Maintained Responding | Key Findings & Citation |
| 0.56-1.78 mg/kg per day | Increased or no change in 4 of 5 subjects | Remained at or above baseline | Lower doses of desipramine did not suppress cocaine self-administration.[10] |
| 3.2-7.86 mg/kg per day | Continued at or above baseline in 3 of 5 subjects | Remained at or above baseline | Higher doses of desipramine did not consistently suppress cocaine self-administration.[10] |
| 10.0 mg/kg per day | Significant suppression in 1 of 3 subjects | Generally unaffected | Only the highest dose of desipramine showed some effect in suppressing cocaine self-administration in a subset of subjects.[10] |
Signaling Pathways and Mechanisms of Action
Desipramine's primary mechanism is the inhibition of the norepinephrine transporter (NET), which increases the synaptic concentration of norepinephrine. This has downstream effects on the dopaminergic system, which is central to cocaine's reinforcing properties.
Caption: Desipramine and Cocaine's Effects on the Noradrenergic Synapse.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Primate Cocaine Self-Administration Model
This protocol is based on studies evaluating the effects of desipramine on cocaine self-administration in rhesus monkeys.[10]
Caption: Workflow for Primate Cocaine Self-Administration Study.
Protocol Steps:
-
Subjects: Rhesus monkeys with established cocaine self-administration behavior.
-
Apparatus: Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump connected to a double-lumen intravenous catheter.
-
Training: Monkeys are trained to press one lever for cocaine infusions (e.g., 0.05 mg/kg/infusion) and another lever for food pellets on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 4).
-
Baseline Phase: Daily sessions are conducted where saline is administered via the second lumen of the catheter for 5 days to establish a stable baseline of cocaine and food self-administration.
-
Desipramine Treatment Phase:
-
Desipramine is administered daily through the second lumen of the catheter over a 1-hour period.
-
Treatment begins with a low dose (e.g., 0.56 mg/kg/day) and escalates every 5 days to higher doses (e.g., up to 10.0 mg/kg/day).
-
-
Data Collection: The number of cocaine infusions and food pellets earned are recorded for each session.
-
Data Analysis: Statistical comparisons are made between the number of cocaine infusions and food pellets obtained during the desipramine treatment phases and the baseline saline phase.
Human Clinical Trial for Cocaine Abstinence
This protocol is a generalized representation of double-blind, placebo-controlled trials of desipramine for cocaine dependence.[6][7]
References
- 1. Desipramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 3. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the human norepinephrine transporter by cocaine and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desipramine facilitation of initial cocaine abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desipramine treatment of cocaine-dependent patients with depression: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cocaine abuse treatment. Open pilot trial with desipramine and lithium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of desipramine maintenance on cocaine self-administration by humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desipramine effects on cocaine self-administration by rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Fluoxetine-Resistant Mouse Model and Reversal with Desipramine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Major Depressive Disorder (MDD) is a significant global health concern, and while selective serotonin reuptake inhibitors (SSRIs) like fluoxetine are first-line treatments, a substantial portion of patients exhibit treatment-resistant depression (TRD).[1] To facilitate the development of more effective therapeutic strategies, robust animal models that recapitulate the features of TRD are essential. This document outlines the establishment of a fluoxetine-resistant mouse model and explores the therapeutic potential of desipramine, a tricyclic antidepressant that primarily acts as a norepinephrine reuptake inhibitor.
One promising model for SSRI resistance involves the conditional deletion of the repressor Freud-1/CC2D1A in adult serotonin (5-HT) neurons (cF1ko mice).[2][3][4] This genetic modification leads to an overexpression of 5-HT1A autoreceptors, resulting in reduced serotonergic activity and a fluoxetine-resistant anxiety-depression phenotype.[2][3][4] Elevated levels of presynaptic 5-HT1A autoreceptors have also been observed in patients with mood disorders and are associated with poor treatment outcomes.[5] Studies utilizing the cF1ko mouse model have demonstrated that while resistant to fluoxetine, these mice show a positive behavioral response to chronic desipramine treatment.[2][3][4] This suggests that targeting the norepinephrine system can be an effective strategy in the context of compromised serotonergic function. Desipramine's mechanism of action involves blocking the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine.[6] In the fluoxetine-resistant cF1ko mice, desipramine has been shown to reverse behavioral deficits and restore norepinephrine innervation.[2][3]
These findings highlight the dynamic interplay between the serotonin and norepinephrine systems in mediating antidepressant responses and underscore the value of this model in screening and characterizing novel antidepressants for TRD.
Quantitative Data Summary
Table 1: Behavioral Outcomes in Fluoxetine-Resistant cF1ko Mice Treated with Desipramine
| Behavioral Test | Wild-Type (WT) + Vehicle | cF1ko + Vehicle | cF1ko + Fluoxetine | cF1ko + Desipramine | WT + Desipramine | Reference |
| Forced Swim Test (Immobility Time in s) | Baseline | Increased Immobility | No Significant Change | Decreased Immobility | Slight Increase in Immobility | [2][3] |
| Tail Suspension Test (Immobility Time in s) | Baseline | Increased Immobility | No Significant Change | Decreased Immobility | Slight Increase in Immobility | [2][3] |
| Novelty Suppressed Feeding (Latency to Feed in s) | Baseline | Increased Latency | No Significant Change | Decreased Latency | Slight Increase in Latency | [2][3][5] |
Table 2: Neurobiological Changes in cF1ko Mice Following Desipramine Treatment
| Parameter | cF1ko Mice (vs. WT) | cF1ko Mice + Desipramine | Reference |
| Norepinephrine (NE) Axons and Varicosities | Widespread Reductions | Reversed to WT levels | [2][3] |
| NE Synaptic Contacts | 30-60% Reduction | Reversed to WT levels | [2][3] |
| FosB+ Cell Counts (Entorhinal Cortex, Hippocampal CA2/3, BLA) | Deficits | Reversed to WT levels | [2][3] |
Experimental Protocols
I. Establishment of a Fluoxetine-Resistant Mouse Model (cF1ko)
This protocol is based on the genetic model described by Richardson-Jones et al. and utilized in subsequent studies.[2][3][4][5]
1. Animals:
-
Use mice with a conditional deletion of the repressor Freud-1/CC2D1A in adult 5-HT neurons.
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Gene Deletion:
-
Administer tamoxifen to adult mice to induce Cre-recombinase activity and subsequent deletion of the Freud-1/CC2D1A gene specifically in serotonin neurons.
-
The specific tamoxifen regimen (dose, route, and duration) should be optimized based on institutional guidelines and prior literature.
3. Confirmation of Phenotype:
-
Allow several weeks for the development of the fluoxetine-resistant phenotype.[2][3]
-
Confirm the behavioral phenotype using a battery of tests as described below (e.g., Forced Swim Test, Tail Suspension Test).
-
Verify resistance to fluoxetine by administering a standard dose (e.g., 10-20 mg/kg/day) for a chronic period (e.g., 21-28 days) and observing a lack of behavioral improvement.[7][8][9]
II. Drug Administration Protocol
1. Desipramine Hydrochloride:
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency and Duration: Administer once or twice daily for a chronic period of 21-28 days to observe therapeutic effects.[7]
-
Vehicle Control: Use sterile saline (0.9% NaCl) for control injections.
2. Fluoxetine Hydrochloride:
-
Route of Administration: Intraperitoneal (i.p.) injection or via drinking water.[11][12]
-
Frequency and Duration: Administer daily for 21-28 days.
-
Vehicle Control: Use sterile saline for i.p. injections or plain drinking water.
III. Behavioral Testing Protocols
1. Forced Swim Test (FST):
-
Apparatus: A transparent cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[13]
-
Procedure:
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.[13]
2. Tail Suspension Test (TST):
-
Apparatus: A commercially available tail suspension apparatus or a setup that allows the mouse to be suspended by its tail.
-
Procedure:
-
Data Analysis: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
3. Novelty Suppressed Feeding (NSF) Test:
-
Apparatus: A novel, clean cage (e.g., 50 x 50 x 20 cm) with a small, palatable food pellet (e.g., a peanut butter chip) placed in the center.[7]
-
Procedure:
-
Food deprive the mice for 24 hours prior to the test.
-
Place the mouse in a corner of the novel cage.
-
Start a timer and measure the latency to begin eating the food pellet (defined as the mouse biting the pellet with its paws on the pellet).
-
The test is typically terminated after a set period (e.g., 5-10 minutes) if the mouse has not started eating.
-
-
Data Analysis: The primary measure is the latency to begin eating. A shorter latency is indicative of reduced anxiety/depressive-like behavior.
Visualizations
Caption: Experimental workflow for establishing and testing the fluoxetine-resistant mouse model.
Caption: Signaling pathways in fluoxetine resistance and desipramine's mechanism of action.
Caption: Interplay between serotonin and norepinephrine systems in antidepressant response.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety-Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Association between repeated unpredictable chronic mild stress (UCMS) procedures with a high fat diet: a model of fluoxetine resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adolescent fluoxetine exposure induces persistent gene expression changes in the hippocampus of adult male C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tianeptine, but not fluoxetine, decreases avoidant behavior in a mouse model of early developmental exposure to fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Assessment of commonly used tests in experimental depress... [degruyterbrill.com]
- 16. ovid.com [ovid.com]
Application Notes and Protocols for Assessing Desipramine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for the evaluation of desipramine-induced cytotoxicity. This document includes detailed protocols for key assays, a summary of quantitative data from various studies, and visual representations of experimental workflows and associated signaling pathways.
Introduction
Desipramine, a tricyclic antidepressant, has demonstrated cytotoxic effects in various cancer cell lines, suggesting its potential as a repurposed anti-cancer agent. Assessing the cytotoxic properties of desipramine requires robust and reproducible cell-based assays. These notes outline the standard techniques and protocols to quantify cell viability, membrane integrity, and apoptosis in response to desipramine treatment.
Key Concepts in Desipramine Cytotoxicity
Desipramine has been shown to induce cell death through multiple mechanisms, including:
-
Apoptosis: A primary mode of desipramine-induced cell death, often mediated by the activation of caspase cascades and the c-Jun N-terminal kinase (JNK) pathway.[1][2]
-
MAPK Signaling: Desipramine can activate mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, contributing to its pro-apoptotic effects in certain cell types.[3]
-
Intracellular Calcium Mobilization: The drug can induce an increase in intracellular calcium levels, which plays a role in its cytotoxic signaling.
-
Autophagy Inhibition: In some cancer cells, desipramine can inhibit autophagic flux, leading to an upregulation of death receptors like DR5 and sensitizing cells to apoptosis.
Data Presentation: Summary of Desipramine Cytotoxicity
The following tables summarize the cytotoxic effects of desipramine on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Desipramine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| H460 | Non-small cell lung cancer | 39.5 | CellTiter-Glo | Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine |
| MCF7 | Breast Cancer | 30.3 | CellTiter-Glo | Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine |
| HCT-116 | Colorectal Cancer | 52.4 | CellTiter-Glo | Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine |
| MG63 | Human osteosarcoma | ~200 (EC50 for Ca2+ rise) | Fura-2 Assay | Effect of the antidepressant desipramine on cytosolic Ca(2+) movement and proliferation in human osteosarcoma cells |
Table 2: Desipramine-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Desipramine Concentration (µM) | Incubation Time (h) | Percent Apoptosis (%) | Assay Method | Reference |
| HCT-116 | 20 (in combination with cisplatin) | 48 | ~80 | PI Staining | Platinum anticancer agents and antidepressants: desipramine enhances platinum-based cytotoxicity in human colon cancer cells |
| HCT-116 | 40 (in combination with oxaliplatin) | 72 | ~76 | PI Staining | Platinum anticancer agents and antidepressants: desipramine enhances platinum-based cytotoxicity in human colon cancer cells |
| MG63 | 100 | Overnight | 32 | Not specified | Effect of the antidepressant desipramine on cytosolic Ca(2+) movement and proliferation in human osteosarcoma cells |
| MG63 | 200 | Overnight | 89 | Not specified | Effect of the antidepressant desipramine on cytosolic Ca(2+) movement and proliferation in human osteosarcoma cells |
| Ca3/7 | 20 | 24 | Apoptotic bodies observed | Hoechst staining, DNA fragmentation | Effects of desipramine on the cell cycle and apoptosis in Ca3/7 mouse skin squamous carcinoma cells |
Experimental Protocols
Here are detailed protocols for three key assays to assess desipramine cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (serum-free for incubation with MTT)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Desipramine Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of desipramine. Include a vehicle control (medium with the same solvent concentration used to dissolve desipramine). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Cell Membrane Integrity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release (e.g., by treating cells with a lysis solution provided in the kit).
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release from treated cells to that of the maximum release control.
Annexin V-PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of desipramine for the appropriate duration. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing desipramine cytotoxicity and the key signaling pathways involved.
References
- 1. Desipramine reverses remote memory deficits by activating calmodulin-CaMKII pathway in a UTX knockout mouse model of Kabuki syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desipramine-induced apoptosis in human PC3 prostate cancer cells: activation of JNK kinase and caspase-3 pathways and a protective role of [Ca2+]i elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desipramine induces apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Performance Liquid Chromatography for the Analysis of Depramine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Depramine (Desipramine) in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical formulations.
Introduction
This compound, also known as Desipramine, is a tricyclic antidepressant used in the treatment of major depressive disorder.[1] Accurate and reliable analytical methods are essential for monitoring its therapeutic levels and ensuring patient safety.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of this compound due to its high sensitivity, selectivity, and precision.[1] This application note details a robust HPLC method, including sample preparation, chromatographic conditions, and method validation.
Principle of the Method
The fundamental principle of this HPLC method involves the separation of this compound from other components in a sample matrix based on its physicochemical properties.[1] A liquid mobile phase carries the sample through a stationary phase packed in a column.[1] The differential interaction of this compound with the stationary phase leads to its separation, allowing for its identification and quantification.[1] Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common and effective approach for the analysis of this compound.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride reference standard
-
Paroxetine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chloroform
-
Methanol
-
Disodium EDTA
-
Human plasma (drug-free)
-
0.45 µm membrane filters
Equipment
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., Luna C18, 250 mm x 4.6 mm, 5 µm)[2]
-
Data acquisition and processing software
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory glassware
Sample Preparation: Liquid-Liquid Extraction
Proper sample preparation is critical to remove interfering substances and concentrate the analyte.[1]
-
Collect blood samples in tubes containing disodium EDTA as an anticoagulant.
-
Centrifuge the blood samples at 4500 g for 15 minutes to separate the plasma.
-
Transfer 1.0 mL of the plasma sample to a clean centrifuge tube.
-
Spike the plasma with the internal standard, Paroxetine.
-
Add 5.0 mL of chloroform to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4500 g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions
The selection of appropriate chromatographic conditions is crucial for the successful determination of this compound.[1]
| Parameter | Condition |
| Column | Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard | Paroxetine |
Note: The mobile phase should be degassed and filtered through a 0.45 µm membrane filter before use.
Data Presentation
The following tables summarize the quantitative data for this HPLC method, demonstrating its performance characteristics.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | < 1.5% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 15 - 400 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 1 ng/mL[2] |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (Recovery) | 86.14% - 88.98%[2] |
| Precision (Intra-day RSD) | 6.43% - 11.35%[2] |
| Precision (Inter-day RSD) | 9.82% - 13.05%[2] |
| Retention Time (this compound) | ~15.5 min[2] |
| Retention Time (Paroxetine) | ~13.1 min[2] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental Workflow for this compound Analysis
Method Validation Parameters
Caption: Logical Relationship of Method Validation Parameters
References
Application Note & Protocol: In Vivo Microdialysis with Desipramine Administration for Neurotransmitter Monitoring
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for using in vivo microdialysis to monitor extracellular neurotransmitter levels, specifically norepinephrine, following the administration of desipramine. It includes the scientific principles, a step-by-step experimental procedure, data presentation, and visualizations of the workflow and underlying signaling pathways.
Application Notes
Introduction
In vivo microdialysis is a powerful technique for sampling and quantifying endogenous molecules from the interstitial fluid of living, behaving animals.[1][2] This method is particularly valuable in neuroscience for measuring extracellular concentrations of neurotransmitters and their metabolites in specific brain regions.[3] When combined with pharmacological agents, it allows for the investigation of drug effects on neurochemical dynamics.
Desipramine is a tricyclic antidepressant (TCA) that acts as a potent and relatively selective norepinephrine reuptake inhibitor.[4] Its primary mechanism of action is blocking the norepinephrine transporter (NET), which is responsible for clearing norepinephrine (NE) from the synaptic cleft.[5][6] By inhibiting the NET, desipramine increases the concentration and dwell time of NE in the synapse, thereby enhancing noradrenergic neurotransmission.[5][7] This makes the combination of in vivo microdialysis and desipramine administration an excellent model for studying the regulation of the noradrenergic system, the mechanisms of antidepressant action, and the role of norepinephrine in various physiological and pathological states.
Principle of the Method
A microdialysis probe, which consists of a semi-permeable membrane at its tip, is surgically implanted into a target brain region.[3] The probe is continuously perfused with a physiological solution, such as artificial cerebrospinal fluid (aCSF), at a slow, constant flow rate.[1][3] Small molecules present in the extracellular fluid, including neurotransmitters like norepinephrine, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient.[8] The collected dialysate is then analyzed, typically using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, to quantify the neurotransmitter concentrations.
Administering desipramine systemically (e.g., via intraperitoneal injection) or locally (via reverse dialysis) blocks the reuptake of synaptic norepinephrine.[1][7] This leads to a measurable increase in extracellular NE levels in the collected dialysate, providing a dynamic in vivo assessment of the drug's pharmacodynamic effect.
Key Experimental Considerations
-
Animal Model: Rats are commonly used for microdialysis studies due to their well-characterized neuroanatomy and the extensive availability of stereotaxic atlases. Mice can also be used.[2]
-
Target Brain Region: The choice of brain region depends on the research question. Common targets for studying desipramine's effects include the medial prefrontal cortex (mPFC), hippocampus, and locus coeruleus (LC), all of which are critical nodes in noradrenergic pathways.[7][9]
-
Probe Selection: The probe's membrane length should be appropriate for the target structure. The molecular weight cut-off (MWCO) of the membrane must be large enough to allow neurotransmitters to pass through but small enough to exclude larger molecules like proteins.
-
Perfusion Flow Rate: A slow flow rate (typically 0.5-2.0 µL/min) is crucial for achieving adequate recovery of the analyte from the extracellular fluid.[1]
-
Desipramine Dosage: The dose of desipramine should be selected based on previous literature to achieve the desired pharmacological effect. A common dose for systemic administration in rats is 10-15 mg/kg.[7]
-
Baseline Samplying: It is essential to collect several baseline samples before drug administration to ensure that neurotransmitter levels are stable. The subsequent post-drug values are typically expressed as a percentage of this stable baseline.
Experimental Protocol
Materials and Reagents
-
Equipment:
-
Stereotaxic frame for rats
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Microdialysis infusion pump (e.g., CMA 402 or equivalent)
-
Refrigerated fraction collector
-
HPLC system with electrochemical detector (HPLC-ECD)
-
Surgical drill and bits
-
Temperature control pad
-
-
Consumables:
-
Microdialysis probes (e.g., 4 mm active membrane)
-
FEP tubing and connectors
-
Guide cannulae (for chronic studies)
-
Surgical tools (scalpels, forceps, hemostats)
-
Sutures or wound clips
-
Dental cement
-
Anchor screws
-
Syringes and needles
-
-
Reagents:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Isoflurane or other suitable anesthetic
-
Desipramine hydrochloride (DMI)
-
Sterile 0.9% saline
-
Artificial Cerebrospinal Fluid (aCSF): (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4). Filter-sterilize before use.
-
HPLC mobile phase and standards for norepinephrine.
-
Detailed Procedure
Step 1: Surgical Implantation of the Microdialysis Probe
-
Anesthetize the rat using isoflurane (5% for induction, 1.5-2.5% for maintenance) and place it securely in the stereotaxic frame.[10]
-
Apply eye lubricant to prevent corneal drying. Maintain the animal's body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface with saline and remove the periosteum.
-
Identify the bregma and lambda landmarks.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., for the rat medial Prefrontal Cortex (mPFC): AP +3.2 mm, ML ±0.6 mm from bregma; DV -5.0 mm from the skull surface).
-
Drill a burr hole at the determined coordinates, being careful not to damage the underlying dura mater.[10] Also, drill holes for anchor screws.
-
Gently pierce the dura with the tip of a fine needle.
-
Slowly lower the microdialysis probe to the target DV coordinate.
-
Secure the probe assembly to the skull and anchor screws using dental cement.
-
Suture the scalp incision around the cemented assembly.
-
Allow the animal to recover from surgery. For acute experiments, the procedure can continue under anesthesia. For chronic experiments in freely-moving animals, allow at least 24-48 hours for recovery before starting the microdialysis experiment.
Step 2: Microdialysis Samplying
-
Connect the inlet of the microdialysis probe to the infusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min.
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Begin collecting baseline dialysate samples into vials containing an antioxidant (e.g., acetic or perchloric acid) every 20 minutes.
-
Collect at least 3-4 consecutive baseline samples. Analyze these samples immediately or store them at -80°C.[11] The baseline is considered stable when the variation in neurotransmitter concentration is less than 15-20%.
Step 3: Desipramine Administration
-
Prepare a solution of desipramine hydrochloride in sterile 0.9% saline. A typical concentration is 10 mg/mL for a 10 mg/kg dose in a rat weighing ~300g (volume ~0.3 mL).
-
Following the collection of stable baseline samples, administer the desipramine solution via intraperitoneal (i.p.) injection.
-
Administer a corresponding volume of saline to control animals.
Step 4: Post-Administration Samplying
-
Immediately after injection, continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours to monitor the change in extracellular norepinephrine levels.
-
Store all samples at -80°C until analysis.
Step 5: Sample Analysis and Histology
-
Thaw the dialysate samples and analyze the concentration of norepinephrine using an HPLC-ECD system.
-
Calculate the results by expressing the neurotransmitter concentration in each post-injection sample as a percentage of the average baseline concentration.
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain, section it, and stain the sections (e.g., with Cresyl Violet) to histologically verify the correct placement of the microdialysis probe track.[11]
Data Presentation
The following tables summarize representative quantitative data on the effects of desipramine on neurotransmitter levels as measured by in vivo microdialysis.
Table 1: Effect of Acute and Chronic Desipramine Administration on Extracellular Norepinephrine (NE) in Rat Cingulate Cortex.
| Treatment Group | Duration | NE Level (% of Baseline) | Reference |
| Acute Desipramine (3 mg/kg, i.p.) | Single Dose | ~250-300% | [9] |
| Chronic Desipramine | 14 Days | ~300% | [9] |
| Chronic Desipramine | 21 Days | ~300% | [9] |
Data are approximated from published studies and serve as an example of expected results. Acute administration of desipramine causes a rapid increase in extracellular NE.[9] Long-term treatment results in a sustained elevation of basal NE levels in terminal areas like the cingulate cortex.[9]
Table 2: Effects of Long-Term Desipramine Treatment on Plasma Neurotransmitters in Humans.
| Analyte | Change after 4-6 Weeks | Significance | Reference |
| Plasma Norepinephrine | Increased | Significant | [12] |
| Plasma Dopamine | Increased | Significant | [12] |
| Urinary Norepinephrine | Increased | Significant | [12] |
This table illustrates that the effects of desipramine are not limited to the central nervous system and can be observed systemically.[12]
Visualization
Experimental Workflow Diagram
Caption: Workflow for in vivo microdialysis with desipramine.
Desipramine Signaling Pathway Diagram
Caption: Desipramine blocks the NET, increasing synaptic norepinephrine.
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desipramine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 6. Effects of desipramine treatment on stress-induced up-regulation of norepinephrine transporter expression in rat brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and chronic effects of desipramine and clorgyline on α2-adrenoceptors regulating noradrenergic transmission in the rat brain: a dual-probe microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced norepinephrine output during longterm desipramine treatment: a possible role for the extraneuronal monoamine transporter (SLC22A3) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Neuroplasticity of Norepinephrine Projections with Desipramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using desipramine, a tricyclic antidepressant, as a tool to investigate the neuroplasticity of norepinephrine (NE) projections. Desipramine is a potent and selective norepinephrine reuptake inhibitor (NRI), making it an invaluable pharmacological agent for studying the adaptive changes in the noradrenergic system.[1] By blocking the norepinephrine transporter (NET), desipramine increases the synaptic concentration of NE, initiating a cascade of downstream effects that contribute to neuroplasticity.[2]
Mechanism of Action
Desipramine's primary mechanism is the inhibition of the norepinephrine transporter (NET), which is responsible for the reuptake of NE from the synaptic cleft into the presynaptic neuron.[1][2] This blockade leads to an acute increase in the extracellular concentration of NE, enhancing noradrenergic neurotransmission.[2][3] Chronic administration of desipramine induces a range of adaptive changes, including:
-
Receptor Desensitization: Long-term increases in synaptic NE can lead to the desensitization and downregulation of presynaptic α2-adrenergic autoreceptors and postsynaptic β-adrenergic receptors.[3]
-
Transporter Downregulation: Studies have shown that chronic desipramine treatment can lead to a reduction in NET expression and function.[3]
-
Gene Expression Changes: Desipramine has been shown to modulate the expression of various genes involved in neuroplasticity, such as brain-derived neurotrophic factor (BDNF) and FosB, a marker for chronic cellular activation.[4][5]
-
Activation of Intracellular Signaling Pathways: The enhanced NE signaling activates downstream pathways, including the cAMP/PKA and ERK/JNK pathways, which are crucial for synaptic plasticity and cell survival.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of desipramine treatment.
Table 1: Effects of Desipramine on Norepinephrine System Markers in Rodents
| Species | Desipramine Dose | Treatment Duration | Brain Region | Marker | Change | Reference |
| Rat | 15 mg/kg/day | 14 days | Cerebral Cortex, Hippocampus | NET Expression | Decreased | [3] |
| Rat | 15 mg/kg/day | 14 days | Medial Prefrontal Cortex | Baseline Norepinephrine | Increased | [3] |
| Rat | 10 mg/kg (i.p.) | Chronic (14 days) | Hippocampus | p-ERK1/2, p-CREB | Increased (stress-induced) | [4] |
| Rat | 10 and 20 mg/kg (i.p.) | 3 pulses in 24h | Hippocampus (males) | FADD | Decreased (1h), Increased (1d) | [8][9] |
| Mouse | ~20 mg/kg/day (in water) | 3 weeks | Various (e.g., BLA, NAc) | FosB+ cells | Increased/Restored | [5][10] |
| Mouse | ~20 mg/kg/day (in water) | 3 weeks | Various | NET+ Axonal Volume | Increased/Restored | [10] |
| WKY Rat | Chronic | Hippocampus, Amygdala | NET | Decreased | [11] | |
| WKY Rat | Chronic | Hippocampus, Amygdala | alpha-Synuclein | Increased | [11] | |
| WKY Rat | Chronic | Hippocampus, Amygdala | gamma-Synuclein | Decreased | [11] |
Table 2: Effects of Desipramine on Norepinephrine and its Metabolites in Humans
| Desipramine Dose | Treatment Duration | Sample Type | Analyte | Change | Reference |
| 50-150 mg/day | 4 and 6 weeks | 24-hour Urine | Norepinephrine (NE) | Increased | [12] |
| 50-150 mg/day | 4 and 6 weeks | 24-hour Urine | Normetanephrine (NMN) | Increased | [12] |
| 50-150 mg/day | 4 and 6 weeks | Plasma | Norepinephrine (NE) | Increased | [12] |
| 0.5 mg/kg (i.v.) | Acute | Plasma | NE Spillover (Whole body, forearm, kidneys) | Decreased (30-50%) | [13] |
| 0.5 mg/kg (i.v.) | Acute | Plasma | NE Spillover (Cardiac) | Increased (25%) | [13] |
| 125 mg (oral) | Acute | Plasma | NE Spillover Rate | Decreased | [14][15] |
Experimental Protocols
Protocol 1: Chronic Desipramine Administration in Rodents to Study Neuroplasticity
Objective: To induce neuroplastic changes in the norepinephrine system through chronic administration of desipramine.
Materials:
-
Desipramine hydrochloride (Sigma-Aldrich, D3900 or equivalent)
-
Vehicle (0.9% sterile saline or drinking water)
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Animal cages, bedding, food, and water
-
Appropriate administration equipment (e.g., gavage needles, intraperitoneal injection needles)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the start of the experiment. Handle animals daily to minimize stress.
-
Drug Preparation:
-
For intraperitoneal (i.p.) injection, dissolve desipramine hydrochloride in 0.9% sterile saline to the desired concentration (e.g., 5, 10, or 15 mg/kg).[3][4] Prepare fresh daily.
-
For administration in drinking water, dissolve desipramine in the water to a concentration that will deliver the target dose based on average daily water consumption (e.g., 160 mg/L to achieve ~20 mg/kg/day in mice).[10]
-
-
Administration:
-
i.p. injection: Administer the prepared desipramine solution or vehicle to the animals once daily for the duration of the study (e.g., 14 or 21 days).[3][4]
-
Drinking water: Provide the desipramine-containing water or regular water (for the control group) ad libitum.[10] Monitor fluid consumption to ensure accurate dosing.[10]
-
-
Behavioral Testing (Optional): Conduct behavioral tests such as the Forced Swim Test or Tail Suspension Test to assess antidepressant-like effects.[16] Perform these tests during the final days of treatment or shortly after the treatment period.
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved institutional protocols. Collect brain tissue for subsequent molecular or histological analysis. For some analyses, a washout period (e.g., 2 days) may be necessary to measure lasting neuroplastic changes in the absence of the drug.[3]
Protocol 2: Western Blotting for NET and Signaling Proteins
Objective: To quantify changes in the protein expression of the norepinephrine transporter (NET) and key signaling molecules (e.g., p-ERK, BDNF) following desipramine treatment.
Materials:
-
Brain tissue homogenates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NET, anti-p-ERK, anti-ERK, anti-BDNF, anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue (e.g., hippocampus or prefrontal cortex) in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., actin or tubulin).
Protocol 3: Immunohistochemistry for Neuronal Markers
Objective: To visualize and quantify changes in the expression and localization of neuronal markers (e.g., FosB, NET) in specific brain regions.
Materials:
-
Perfused and fixed brain tissue from Protocol 1
-
Cryostat or vibratome
-
Microscope slides
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-FosB, anti-NET)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Tissue Sectioning: Section the fixed brain tissue at a desired thickness (e.g., 30-40 µm) using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Perform antigen retrieval to unmask epitopes.
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Incubate with the primary antibody in blocking solution overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash sections in PBS.
-
Counterstain with DAPI.
-
-
Mounting and Imaging: Mount the sections onto microscope slides with mounting medium. Acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the number of positive cells or the intensity of the fluorescent signal in the region of interest using image analysis software.[10]
Visualizations
Caption: Norepinephrine signaling at the synapse and the inhibitory action of desipramine on the NET.
Caption: Experimental workflow for studying desipramine-induced neuroplasticity in rodents.
References
- 1. Desipramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 3. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desipramine prevents stress-induced changes in depressive-like behavior and hippocampal markers of neuroprotection [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice | Journal of Neuroscience [jneurosci.org]
- 6. Emotional enhancement of memory: how norepinephrine enables synaptic plasticity | springermedizin.de [springermedizin.de]
- 7. Desipramine Protects Neuronal Cell Death and Induces Heme Oxygenase-1 Expression in Mes23.5 Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced norepinephrine output during longterm desipramine treatment: a possible role for the extraneuronal monoamine transporter (SLC22A3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of desipramine on sympathetic nerve firing and norepinephrine spillover to plasma in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of desipramine on norepinephrine metabolism in humans: interaction with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of desipramine on norepinephrine metabolism in humans: interaction with aging. | Semantic Scholar [semanticscholar.org]
- 16. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Desipramine in Cell-Based Assays
This guide provides solutions for improving the solubility of desipramine for reproducible and accurate results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a desipramine stock solution?
A1: Desipramine hydrochloride is soluble in both water and dimethyl sulfoxide (DMSO).[1] For cell-based assays, preparing a concentrated stock solution in DMSO is a common practice.[2] However, it's crucial to use fresh, high-quality DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2] Water can also be used, especially if your experimental system is sensitive to DMSO.[3]
Q2: I'm observing precipitation when I add my desipramine stock solution to the cell culture medium. What could be the cause?
A2: Precipitation of desipramine in cell culture medium can occur for several reasons:
-
pH Shift: Desipramine's solubility is pH-dependent.[4][5][6] Cell culture media are typically buffered to a physiological pH (around 7.4), which is higher than the pH of an aqueous solution of desipramine hydrochloride. This increase in pH can cause the less soluble free base form of desipramine to precipitate.
-
High Final Concentration: The final concentration of desipramine in your assay may exceed its solubility limit in the culture medium.
-
Solvent Concentration: If using a DMSO stock, the final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid both direct cellular toxicity and "drowning out" the compound, where the drug precipitates from the aqueous environment.
-
Interaction with Medium Components: Components in the culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.[4]
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture should generally be kept at or below 0.5% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell type at the intended concentration.
Q4: Can I store my desipramine stock solution? If so, under what conditions?
A4: Yes, desipramine stock solutions can be stored. For long-term storage, it is recommended to store DMSO stock solutions at -20°C for up to 6 months or at -80°C for up to a year in sealed, moisture-proof containers.[7] If you prepare a stock solution in water, it should be freshly prepared or filter-sterilized and stored at 2-8°C for short-term use.[7][8] Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | High final concentration of desipramine. | Reduce the final concentration of desipramine in your assay. |
| pH of the cell culture medium is too high. | Consider preparing the final dilution in a serum-free medium first, which may have a slightly lower buffering capacity. Direct pH adjustment of the medium is generally not recommended as it can affect cell health. | |
| High final concentration of the organic solvent (e.g., DMSO). | Ensure the final DMSO concentration is well below the toxic level for your cells (ideally ≤ 0.1%). Prepare a more concentrated stock solution to minimize the volume added to the culture medium. | |
| Interaction with media components. | Try pre-warming the cell culture medium to 37°C before adding the desipramine stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate rapid mixing. | |
| Inconsistent experimental results | Degradation of desipramine in stock solution. | Prepare fresh stock solutions for each experiment. If storing, ensure proper storage conditions (see FAQ A4) and avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Ensure the desipramine hydrochloride is fully dissolved in the solvent before making further dilutions. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution. | |
| Cell toxicity observed in vehicle control | High concentration of the solvent. | Reduce the final concentration of the solvent in the culture medium. Perform a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cell line. |
| Contaminated solvent. | Use high-purity, sterile-filtered solvents (e.g., cell culture grade DMSO). |
Data Presentation: Solubility of Desipramine Hydrochloride
| Solvent | Maximum Concentration | Molar Concentration (mM) | Source |
| Water | 30.28 mg/mL | 100 | |
| Water | 50 mg/mL | ~165 | [8] |
| DMSO | 60 mg/mL | 198.12 | [2] |
| DMSO | ≥119.6 mg/mL | ≥395 | [1] |
Note: The molecular weight of desipramine hydrochloride is approximately 302.84 g/mol .[9] Solubility can be influenced by factors such as temperature, pH, and the purity of both the compound and the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Desipramine Stock Solution in DMSO
-
Materials:
-
Desipramine hydrochloride powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of desipramine hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.028 mg of desipramine hydrochloride (Molecular Weight = 302.84 g/mol ).
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution thoroughly until the desipramine hydrochloride is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of Desipramine Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM Desipramine stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Determine the final concentration of desipramine required for your experiment.
-
Calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock solution.
-
It is recommended to perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration.
-
Add the calculated volume of the desipramine stock solution to the pre-warmed cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Add the final working solution to your cell culture plates.
-
Visualizations
Caption: Experimental workflow for preparing desipramine solutions.
Caption: Desipramine's mechanism of action on norepinephrine reuptake.
Desipramine is known to primarily act as a norepinephrine reuptake inhibitor.[10][11][12] This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[10][12] Beyond this primary mechanism, desipramine has been shown to be involved in other cellular processes, including the induction of apoptosis in glioma cells and neuroprotection through the induction of heme oxygenase-1.[13][14][15] It also interacts with other receptors and transporters, although with lower affinity.[16]
References
- 1. raybiotech.com [raybiotech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Immune-Regulatory and Molecular Effects of Antidepressants on the Inflamed Human Keratinocyte HaCaT Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility-pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug-buffer aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. ovid.com [ovid.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DESIPRAMINE HYDROCHLORIDE CAS#: 58-28-6 [m.chemicalbook.com]
- 9. Desipramine hydrochloride | Adrenergic Transporters | Tocris Bioscience [tocris.com]
- 10. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 12. Desipramine - Prescriber's Guide [cambridge.org]
- 13. Desipramine induces apoptosis in rat glioma cells via endoplasmic reticulum stress-dependent CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desipramine Protects Neuronal Cell Death and Induces Heme Oxygenase-1 Expression in Mes23.5 Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Desipramine Protects Neuronal Cell Death and Induces Heme Oxygenase-1 Expression in Mes23.5 Dopaminergic Neurons | PLOS One [journals.plos.org]
- 16. Desipramine - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Degradation of Desipramine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Desipramine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Desipramine degradation in aqueous solutions?
A1: Desipramine is susceptible to two primary degradation pathways in aqueous solutions:
-
Oxidative Degradation: This is the most significant degradation pathway for Desipramine. Forced degradation studies have shown that Desipramine is highly susceptible to oxidative stress[1]. Oxidation can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents present in the solution.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause Desipramine to degrade. The rate of photodegradation is influenced by factors such as the initial concentration of Desipramine and the pH of the solution[2][3].
Q2: How does pH affect the stability of Desipramine in aqueous solutions?
A2: The pH of an aqueous solution significantly impacts the stability of Desipramine, particularly its susceptibility to photodegradation. Studies have shown that the photodegradation rate of Desipramine is highest at a pH of 9, where the molecule is in its unprotonated (free base) form[2]. The protonated form, which is more prevalent in acidic conditions, exhibits greater stability against light-induced degradation.
Q3: What is the effect of temperature on Desipramine stability?
A3: While temperature can influence the rate of chemical reactions, studies on the photodegradation of Desipramine have shown that temperature does not have a significant impact on its degradation rate under the tested conditions[2][3]. However, for long-term storage, it is always advisable to store solutions at controlled, cool temperatures to minimize any potential thermal degradation, even though oxidative degradation is the more prominent concern[1].
Troubleshooting Guide
Problem: My Desipramine stock solution is showing signs of degradation (e.g., discoloration, unexpected peaks in HPLC).
| Possible Cause | Troubleshooting/Prevention Strategy |
| Oxidative Degradation | Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon gas). Add an antioxidant to the solution. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect the solution from light at all times by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Metal-catalyzed Oxidation | Use high-purity water and reagents to minimize trace metal contamination. Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the solution to sequester metal ions that can catalyze oxidation. |
| Incorrect pH | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) to favor the more stable protonated form of Desipramine, especially if light exposure is a concern. Use a suitable buffer system to maintain the desired pH. |
Quantitative Data on Desipramine Degradation
The following tables summarize the impact of various conditions on the stability of Desipramine in aqueous solutions.
Table 1: Effect of pH on the Photodegradation of Desipramine
| pH | Degradation Rate | Observation |
| Acidic (e.g., pH 5) | Low | Desipramine is predominantly in its more stable protonated form. |
| Neutral (e.g., pH 7) | Moderate | A mixture of protonated and unprotonated forms exists. |
| Alkaline (e.g., pH 9) | High | Desipramine is primarily in its less stable unprotonated (free base) form, which is more susceptible to photodegradation[2]. |
Table 2: Summary of Forced Degradation Studies on Desipramine Hydrochloride
| Stress Condition | Observation |
| Hydrolysis (Acid, Base, Neutral) | No significant degradation observed[1]. |
| **Oxidative (e.g., with H₂O₂) ** | Significant degradation observed[1]. |
| Photolytic | Degradation observed, influenced by pH and concentration[2][3]. |
| Thermal | No significant degradation observed under typical experimental conditions[1]. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Desipramine Aqueous Stock Solution
This protocol describes the preparation of a Desipramine stock solution with enhanced stability against oxidative and photolytic degradation.
Materials:
-
Desipramine hydrochloride
-
High-purity, deoxygenated water (e.g., HPLC grade, sparged with nitrogen for 30 minutes)
-
Ascorbic acid (or other suitable antioxidant)
-
Disodium EDTA (chelating agent)
-
pH meter
-
Amber volumetric flasks
-
Nitrogen or argon gas source
Procedure:
-
Weigh the required amount of Desipramine hydrochloride and transfer it to an amber volumetric flask.
-
Add a small amount of deoxygenated water to dissolve the Desipramine hydrochloride.
-
Add the desired antioxidant (e.g., ascorbic acid to a final concentration of 0.01-0.1% w/v).
-
Add disodium EDTA to a final concentration of 0.01-0.05% w/v to chelate any trace metal ions.
-
Bring the solution to the final volume with deoxygenated water.
-
Gently mix the solution until all components are dissolved.
-
If necessary, adjust the pH to a slightly acidic range (e.g., pH 5-6) using a suitable buffer.
-
Blanket the headspace of the volumetric flask with nitrogen or argon gas before sealing.
-
Store the solution at 2-8°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for Desipramine
This protocol outlines a general reverse-phase HPLC method suitable for separating Desipramine from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., YMC Pack Pro C18, 150 x 4.6 mm, 3 µm)[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A linear gradient can be optimized to achieve separation. A starting point could be 95% A for 5 minutes, followed by a linear gradient to 50% A over 15 minutes, and then a return to initial conditions.
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 215 nm[1]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Sample Preparation:
Dilute the Desipramine aqueous solution to a suitable concentration (e.g., 10-100 µg/mL) using the mobile phase A as the diluent.
Signaling Pathways and Experimental Workflows
Degradation Pathways of Desipramine
The following diagrams illustrate the primary degradation pathways of Desipramine.
Caption: Primary degradation pathways of Desipramine.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of a typical stability study for Desipramine.
Caption: Workflow for Desipramine stability testing.
References
Technical Support Center: Troubleshooting Inconsistent Results in Desipramine Behavioral Studies
Welcome to the technical support center for researchers utilizing desipramine in behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies observed during experimentation. Our goal is to help you identify potential sources of variability and optimize your experimental design for more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the antidepressant-like effects of desipramine in the Forced Swim Test (FST). What are the potential causes?
A1: Inconsistent results with desipramine in the FST are a common issue and can stem from a variety of factors. Here are some key areas to investigate:
-
Animal Strain: Different mouse and rat strains exhibit varied responses to desipramine. For instance, some strains may show a robust antidepressant-like effect, while others may be less responsive.[1][2][3] It's crucial to select and report the specific strain used in your study.
-
Animal Age and Sex: The age and sex of the animals can influence the metabolism and efficacy of desipramine.[4][5] Older animals and females may metabolize the drug differently than younger animals and males, leading to altered plasma and brain concentrations.[5]
-
Environmental Conditions: The housing and testing environment play a significant role.[6][7][8][9] Factors such as social isolation, enriched or stressful environments, and even the time of day (circadian rhythms) can impact baseline behavior and the animal's response to desipramine.[6][10]
-
Experimental Protocol Details: Minor variations in the FST protocol can lead to major differences in outcomes. This includes water temperature, cylinder dimensions, and the duration of the pre-test and test sessions.[11] For example, the antidepressant effects of desipramine have been shown to be detectable at a water temperature of 30°C but not at 25°C in mice.[11]
Q2: Our results from the Tail Suspension Test (TST) with desipramine are not consistent across cohorts. What should we check?
A2: Similar to the FST, the TST is sensitive to a range of variables. Here’s a checklist for troubleshooting:
-
Genetic Background: The genetic makeup of the mouse strain is a primary determinant of the behavioral response in the TST.[1] Some strains, like NMRI mice, are more sensitive to the effects of desipramine than others, such as CD-1 mice.[3]
-
Baseline Immobility: Individual differences in baseline immobility can predict the response to desipramine.[3] It has been observed that mice with high baseline immobility are more likely to show a significant reduction in immobility after desipramine treatment.[3]
-
Behavioral Scoring: The method of scoring can influence results. While traditionally only immobility is measured, analyzing active behaviors like swinging and curling can provide more nuanced data.[12][13] Desipramine has been shown to specifically increase "swinging" behavior.[12][13]
-
Dosing and Administration: The dose and route of administration are critical. Chronic administration of desipramine can lead to different outcomes compared to acute dosing.[14][15] The method of administration (e.g., intraperitoneal vs. oral) can also affect drug accumulation in the brain.[14][15]
Q3: We are seeing unexpected or paradoxical effects of desipramine in our behavioral tests. Why might this be happening?
A3: Desipramine has a complex pharmacological profile that extends beyond its primary action as a norepinephrine reuptake inhibitor.[16][17][18] Unexpected effects can arise from:
-
Off-Target Effects: Desipramine can interact with other neurotransmitter systems, including serotonin and dopamine, and has anticholinergic properties.[16][18][19] These off-target effects can influence behavior in ways not directly related to its antidepressant action.
-
Metabolism and Pharmacokinetics: Desipramine is metabolized in the liver, primarily by the cytochrome P450 enzyme system (specifically CYP2D6).[16] Genetic variations in these enzymes can lead to significant differences in drug metabolism and plasma concentrations among individual animals.
-
Interaction with Stress: The animal's stress level can interact with the effects of desipramine. In some models, desipramine's efficacy is dependent on the context of a stressful environment.[20][21]
-
Neuroinflammatory and Immune Modulation: Desipramine can modulate the immune system, for instance by decreasing the production of pro-inflammatory cytokines like TNF-alpha and increasing the anti-inflammatory cytokine IL-10.[21][22][23] These effects can indirectly influence behavior.
Troubleshooting Guides
Guide 1: Inconsistent Immobility Time in the Forced Swim Test
This guide provides a step-by-step approach to troubleshooting variability in FST results.
Guide 2: Variability in Tail Suspension Test Results
This guide outlines key areas to examine when encountering inconsistent TST data.
Data Presentation
Table 1: Strain-Dependent Effects of Desipramine in Behavioral Tests
| Animal Strain | Behavioral Test | Desipramine Effect on Immobility | Reference |
| Swiss Mice | Tail Suspension Test | Significant Decrease | [1] |
| C57BL/6J Rj Mice | Tail Suspension Test | Significant Decrease | [1] |
| NMRI Mice | Tail Suspension Test | No significant response to desipramine alone, but responds to 5-HT reuptake inhibitors. | [1] |
| DBA/2 Mice | Tail Suspension Test | No significant response to desipramine alone, but responds to 5-HT reuptake inhibitors. | [1] |
| A/J Mice | Inescapable Shock | Eliminated escape interference | [2] |
| Balb/cByJ Mice | Inescapable Shock | No effect | [2] |
| C57BL/6J Mice | Inescapable Shock | No effect | [2] |
| CD-1 Mice | Inescapable Shock | No effect | [2] |
| CD-1 Mice (High Immobility) | Tail Suspension Test | Significant Decrease | [3] |
| CD-1 Mice (Low Immobility) | Tail Suspension Test | No significant effect | [3] |
Table 2: Influence of Experimental Parameters on Desipramine's Effect in the Forced Swim Test
| Parameter | Variation | Outcome with Desipramine | Reference |
| Water Temperature (Mice) | 25°C vs. 30°C | No effect at 25°C, antidepressant effect at 30°C | [11] |
| Animal Age (Mice) | Younger (13 weeks) vs. Older (43 weeks) | Less potent in older adults in the TST | [4] |
| Dosing Regimen (Rats) | Acute vs. Chronic (14 days) | Chronic treatment produces a persistent antidepressant-like effect | [24] |
| Route of Administration (Rats) | Intraperitoneal vs. Oral | Chronic IP administration leads to extensive accumulation in the brain compared to oral. | [14][15] |
Experimental Protocols
Protocol 1: Forced Swim Test (Mouse)
This protocol is a standard procedure for assessing antidepressant-like activity.
-
Apparatus: A transparent cylinder (25 cm height, 20 cm diameter) filled with 15 cm of water at a constant temperature of 24-25°C.[4]
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer desipramine (e.g., 3.2 mg/kg, i.p.) or vehicle 30 minutes before the test.[4]
-
Test Procedure:
-
Gently place the mouse into the cylinder for a 6-minute session.[4]
-
Record the entire session with a video camera positioned above the cylinder.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
Consider also measuring the latency to the first bout of immobility.[4][25]
-
Protocol 2: Tail Suspension Test (Mouse)
This protocol is a common alternative to the FST for screening antidepressant efficacy.
-
Apparatus: A commercially available or custom-built suspension box that allows for the mouse to be suspended by its tail, preventing it from touching any surfaces. The area should be well-lit and free from excessive noise.
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer desipramine (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes before the test.[3]
-
Test Procedure:
-
Securely attach the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The test duration is typically 6 minutes.
-
Record the session for later analysis.
-
-
Data Analysis:
Signaling Pathways
Desipramine's mechanism of action is multifaceted, extending beyond simple norepinephrine reuptake inhibition.
Primary Mechanism of Action
Extended Signaling Effects
Recent research indicates that desipramine's effects involve more complex intracellular pathways, including interactions with G protein-coupled receptors and modulation of inflammatory pathways.
References
- 1. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strain-specific effects of antidepressants on escape deficits induced by inescapable shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of imipramine are affected by age and sex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant Treatment Outcome Depends on the Quality of the Living Environment: A Pre-Clinical Investigation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of Genetic and Environmental Factors in the Onset of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Active behaviours produced by antidepressants and opioids in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A comparative study on desipramine pharmacokinetics in the rat brain after administration of desipramine or imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 17. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is Desipramine Hydrochloride used for? [synapse.patsnap.com]
- 19. Desipramine (Norpramin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 20. Desipramine rescues age-related phenotypes in depression-like rats induced by chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prolonged desipramine treatment increases the production of interleukin-10, an anti-inflammatory cytokine, in C57BL/6 mice subjected to the chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An antidepressant mechanism of desipramine is to decrease tumor necrosis factor-alpha production culminating in increases in noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Desipramine decreases expression of human and murine indoleamine-2,3-dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholars.uthscsa.edu [scholars.uthscsa.edu]
Technical Support Center: Chronic Desipramine Administration in Mice
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the chronic administration of desipramine (DMI) in mice.
Frequently Asked Questions (FAQs)
Q1: What is a typical dosage range for chronic desipramine administration in mice?
The effective dosage of desipramine can vary depending on the mouse strain, the specific behavioral phenotype being investigated, and the administration route. Generally, doses for chronic administration range from 10 mg/kg/day to 30 mg/kg/day.[1]
-
10-30 mg/kg/day: These doses, often administered in drinking water, have been shown to rescue depression-related behaviors in the tail suspension and forced swim tests in mouse models like the Engrailed-2 knockout mouse.[1]
-
20 mg/kg/day: This dose, also given in drinking water, has been effective in reversing anxiety and depression-like phenotypes in fluoxetine-resistant cF1ko mice.[2][3]
-
15 mg/kg (oral, every 12h): A 14-day regimen at this dose was used to study the attenuation of thermogenic responses to α2-agonists.[4]
It is crucial to conduct a dose-response study for your specific experimental paradigm, as effects may not always follow a clear linear dose-response curve.[1] For acute administration (e.g., 30 minutes before a test), doses from 3.2 mg/kg to 32 mg/kg via intraperitoneal (i.p.) injection have been used to assess antidepressant-like activity.[5]
Q2: What is the best method for chronic administration: oral (drinking water) or intraperitoneal (i.p.) injections?
Both methods are used, but oral administration via drinking water is often preferred for chronic studies to minimize animal stress.
-
Oral Administration (Drinking Water): This method is less invasive and reduces the handling stress associated with repeated injections. It has been successfully used for treatment periods of 21 days or more.[1][2] A key consideration is to monitor water consumption to ensure consistent drug intake, although studies have reported no significant differences in fluid consumption between desipramine-treated and control groups.[1][3]
-
Intraperitoneal (i.p.) Injections: While effective, repeated i.p. injections can act as a stressor, potentially confounding the results of behavioral studies focused on depression and anxiety. Chronic i.p. administration can also lead to a significant accumulation of the drug in the brain and blood compared to oral administration.[6][7] This route is more common for acute or sub-chronic studies.[5][8]
Q3: How long should desipramine be administered to observe antidepressant-like effects?
Chronic treatment is necessary to induce the neuroplastic changes associated with antidepressant efficacy.
-
14 to 21 Days: A treatment duration of two to three weeks is common in the literature and is generally sufficient to observe behavioral and neurobiological changes.[1][2][4][9] For example, behavioral testing often commences after 21 days of continuous drug administration.[1]
Q4: How should I prepare and store the desipramine solution?
Desipramine hydrochloride is soluble in physiological saline or water.[5]
-
For Injection (i.p.): Dissolve desipramine hydrochloride in physiological saline (0.9% NaCl).[5]
-
For Drinking Water: Desipramine can be dissolved directly into the animals' drinking water.[1][3] For a target dose of 20 mg/kg/day, one study prepared a solution of 160 mg/L in the drinking water.[3] It is good practice to prepare fresh solutions regularly (e.g., every 2-3 days) and protect them from light to prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during chronic desipramine experiments.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No behavioral effect observed (e.g., no change in immobility in FST/TST) | Inadequate Dose: The dose may be too low for the specific mouse strain or experimental conditions. Age can also impact sensitivity.[5] | Perform a dose-response study (e.g., 10, 20, 30 mg/kg/day) to determine the optimal dose for your model.[1] |
| Insufficient Treatment Duration: Antidepressant effects require long-term administration to manifest. | Ensure a treatment period of at least 14-21 days before behavioral testing.[1][4] | |
| Mouse Strain Variability: Different mouse strains can exhibit different sensitivities to antidepressants.[5] | Review literature for established effective doses in your chosen strain (e.g., C57BL/6J).[5][10] | |
| High Baseline Variability: High variability within groups can mask a drug effect. | Increase sample size per group to achieve sufficient statistical power. A sample size of 9-10 animals per group is often adequate.[5] | |
| Variable Drug Intake via Drinking Water | Palatability Issues: The desipramine solution may have an adverse taste, leading to reduced water intake. | Monitor water consumption and body weight daily for the first week of treatment.[1] If intake is low, consider adding a sweetener (e.g., saccharin) to the water, ensuring the control group also receives the sweetener. |
| Signs of Animal Distress or Toxicity | Overdose: The administered dose is too high. Critical signs include cardiac dysrhythmias, severe hypotension, and convulsions.[11] | Immediately cease administration. Consult with veterinary staff. Review dosage calculations. The oral LD50 in mice is approximately 290-300 mg/kg.[11][12] |
| Drug Side Effects: Desipramine can be stimulating and may cause insomnia.[13] | Ensure the animal's environment is stable. Monitor for significant changes in activity or circadian rhythm. |
Data Summary
Table 1: Summary of Chronic Desipramine Administration Protocols in Mice
| Dose (mg/kg/day) | Administration Route & Frequency | Duration | Mouse Strain | Key Findings & Behavioral Tests | Reference |
| 10, 20, 30 | Oral (in drinking water) | 21 days | Engrailed-2 (En2) knockout | Reduced immobility in Tail Suspension Test (TST) and Forced Swim Test (FST).[1] | [1] |
| 20 | Oral (in drinking water) | 3 weeks | cF1ko (SSRI-resistant model) | Reversed anxiety- and depression-like behaviors in Elevated Plus Maze (EPM), FST, and TST.[2][14] | [2] |
| 30 (15 mg/kg every 12h) | Oral (gavage) | 14 days | Not specified | Attenuated thermogenic responses to clonidine.[4] | [4] |
Experimental Protocols & Methodologies
Protocol: Chronic Oral Administration of Desipramine and Forced Swim Test (FST)
This protocol is synthesized from common methodologies for assessing antidepressant-like effects.[1][2][5]
1. Materials & Drug Preparation:
-
Desipramine hydrochloride (Sigma-Aldrich or equivalent).
-
Sterile physiological saline or purified water.
-
Drinking bottles.
-
Forced Swim Test apparatus: Transparent Plexiglas cylinders (e.g., 24 cm high x 13 cm diameter) filled with water (22-25°C) to a depth of 10-13 cm.[8]
2. Animal Subjects:
-
Adult male mice (e.g., C57BL/6J), 10-12 weeks old at the start of testing.[1][5]
-
House animals in groups of 5 per cage with free access to food and water, on a 12/12-hour light/dark cycle.[5]
-
Allow at least one week of acclimatization before starting the experiment.
3. Drug Administration (21-day treatment):
-
Randomly assign mice to control (vehicle) or desipramine treatment groups (n=10-12 per group).
-
Vehicle Group: Receive regular drinking water.
-
Desipramine Group: Prepare desipramine solution in drinking water to achieve the target dose (e.g., 20 mg/kg/day).
-
Calculation Example: For a 25g mouse drinking ~5 mL/day, a concentration of 100 mg/L would result in a dose of 20 mg/kg/day. (0.1 mg/mL * 5 mL) / 0.025 kg = 20 mg/kg.
-
-
Measure average daily water consumption per cage for the first week to confirm consistent intake.[1] Replace drug and vehicle solutions every 2-3 days.
4. Forced Swim Test (FST):
-
On Day 22, habituate mice to the testing room for at least 1 hour.
-
Place each mouse individually into a cylinder of water for a 6-minute session.[5]
-
Record the entire session with a video camera.
-
An experimenter blinded to the treatment conditions should score the videos.
-
Primary Measure: Duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.
-
Secondary Measure: Latency to the first bout of immobility can also be a sensitive measure.[5]
5. Data Analysis:
-
Analyze the duration of immobility using an appropriate statistical test, such as a Student's t-test or ANOVA, depending on the number of groups.
-
A significant decrease in immobility time in the desipramine-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[15]
Visualizations
Caption: General experimental workflow for chronic desipramine studies in mice.
Caption: Desipramine's primary mechanism of action via NET inhibition.
Caption: Troubleshooting flowchart for lack of behavioral effects.
References
- 1. Chronic Desipramine Treatment Rescues Depression-Related, Social and Cognitive Deficits in Engrailed-2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice | Journal of Neuroscience [jneurosci.org]
- 3. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of acute and chronic desipramine on the thermogenic and hypoactivity responses to alpha 2-agonists in reserpinized and normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study on desipramine pharmacokinetics in the rat brain after administration of desipramine or imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Desipramine modulation of alpha-, gamma-synuclein, and the norepinephrine transporter in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged desipramine treatment increases the production of interleukin-10, an anti-inflammatory cytokine, in C57BL/6 mice subjected to the chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. aapharma.ca [aapharma.ca]
- 13. Desipramine - Wikipedia [en.wikipedia.org]
- 14. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety-Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Desipramine-Induced Insomnia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing desipramine-induced insomnia in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: I've administered desipramine to my rodents, but I'm not observing the expected increase in wakefulness or insomnia. What could be the issue?
Answer: Several factors could contribute to a lack of a robust insomnia phenotype. Consider the following troubleshooting steps:
-
Dose Optimization: The dose of desipramine is critical. Doses reported in the literature for inducing sleep disturbances in rodents typically range from 5 to 20 mg/kg (i.p.)[1][2][3]. If you are using a lower dose, a dose-response study may be necessary to determine the optimal concentration for your specific animal strain and experimental conditions.
-
Route and Timing of Administration: Intraperitoneal (i.p.) injections are common for acute studies[1][3]. The timing of administration relative to the animal's light/dark cycle is crucial. Since rodents are nocturnal, administering desipramine at the beginning of the light phase (their normal sleep period) is more likely to induce insomnia.
-
Acclimation Period: Ensure that animals have been adequately acclimated to the experimental setup, including any EEG/EMG recording tethers or housing in specialized cages. Insufficient habituation can lead to stress-induced sleep disturbances that may mask the effects of desipramine.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to desipramine. Additionally, sex differences in response to desipramine have been reported, with some studies indicating distinct molecular underpinnings of its effects in males and females[3]. Be consistent with the strain and sex of the animals used in your study.
-
Data Analysis Parameters: Review your sleep scoring criteria. Ensure that your definitions of wakefulness, NREM, and REM sleep are consistent with established standards and that your analysis software is functioning correctly.
Question: The variability in the insomnia phenotype between my animals is very high. How can I reduce this?
Answer: High inter-animal variability is a common challenge. Here are some strategies to minimize it:
-
Standardize Experimental Conditions: Maintain consistent environmental conditions, including lighting (e.g., 12:12 light/dark cycle), temperature, and noise levels.
-
Control for Stress: Handle animals consistently and minimize stressors not related to the experimental paradigm. Stress can independently affect sleep architecture[4].
-
Group Housing vs. Single Housing: While single housing is often necessary for EEG/EMG recordings, be aware that it can be a stressor. Ensure a sufficient acclimation period after single housing begins.
-
Baseline Recordings: Always record at least 24 hours of baseline sleep data before drug administration to establish a stable individual baseline for each animal. This allows for within-subject comparisons, which can help to account for individual differences in sleep patterns.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect sleep.
Question: My EEG/EMG signal quality is poor, making it difficult to accurately score sleep stages. What should I do?
Answer: Poor signal quality can compromise your entire study. Address this issue with the following steps:
-
Check Electrode Integrity: After euthanasia, visually inspect the electrode placement and integrity. Ensure the screws are securely in the skull and that the EMG wires are properly placed in the nuchal muscles.
-
Grounding: Ensure proper grounding of the recording system to minimize electrical noise.
-
Cable and Commutator: Check the recording cable and commutator for any damage or loose connections.
-
Surgical Technique: Review your surgical implantation technique. Proper placement and securing of the headmount are critical for stable, long-term recordings.
-
Post-Operative Recovery: Allow for a sufficient recovery period (typically 7-10 days) after surgery before starting recordings to ensure the animal has fully recovered from the procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which desipramine induces insomnia?
A1: Desipramine is a tricyclic antidepressant that primarily acts as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft. Elevated noradrenergic signaling in key brain regions involved in arousal, such as the locus coeruleus, promotes wakefulness and suppresses sleep, particularly REM sleep[2][5].
Q2: What are the expected changes in sleep architecture after desipramine administration?
A2: The most consistently reported effect of desipramine on sleep architecture is a significant suppression of REM (paradoxical) sleep[5]. You can also expect an increase in wakefulness and a potential decrease in NREM sleep, particularly at higher doses. The latency to both NREM and REM sleep is often increased.
Q3: Are there alternative methods to EEG/EMG for assessing desipramine-induced insomnia?
A3: Yes, while EEG/EMG is the gold standard, other less invasive methods can be used, especially for high-throughput screening. These include:
-
Piezoelectric Cages: These systems detect fine movements, including respiratory patterns, to differentiate between sleep and wakefulness[6].
-
Infrared Beam-Based Activity Monitoring: Systems that track locomotor activity can provide a surrogate measure of wakefulness. A prolonged period of inactivity is inferred as sleep.
-
Video Monitoring: While labor-intensive to score manually, video recordings can provide behavioral information about the animal's sleep-wake state.
Q4: How can I experimentally counteract desipramine-induced insomnia in my animal model?
A4: To investigate potential treatments for desipramine-induced insomnia, you could consider co-administering compounds that promote sleep through different mechanisms. For example, you could explore the effects of:
-
GABA-A Receptor Agonists: Drugs that enhance GABAergic inhibition are common hypnotics.
-
Serotonergic Agents: While desipramine has a low affinity for serotonin receptors, manipulating the serotonin system could potentially modulate its effects on sleep.
-
Adrenergic Receptor Antagonists: Blocking specific adrenergic receptors could counteract the wake-promoting effects of increased norepinephrine.
Q5: What is the typical duration of the insomnia effect after an acute dose of desipramine?
A5: The acute effects of desipramine on sleep can last for several hours. The duration is dose-dependent. Studies have shown significant REM sleep suppression for several hours following a single injection[5]. Continuous recording for at least 12-24 hours post-injection is recommended to capture the full effect and any potential sleep rebound.
Data Presentation
Table 1: Dose-Dependent Effects of Desipramine on Sleep-Wake Parameters in Rats
| Desipramine Dose (mg/kg, i.p.) | % Change in Total Wake Time | % Change in NREM Sleep | % Change in REM Sleep | Reference(s) |
| 5 | ↑ | ↓ | ↓↓ | [2] |
| 10 | ↑↑ | ↓↓ | ↓↓↓ | [1][3] |
| 20 | ↑↑↑ | ↓↓↓ | ↓↓↓↓ | [3] |
Arrow count indicates the relative magnitude of the change.
Table 2: Effects of Chronic Desipramine Treatment on Thiopentone-Induced Sleeping Time in Rats
| Treatment Duration | Change in Thiopentone Sleeping Time | Interpretation | Reference(s) |
| Acute (single dose, 5-25 mg/kg) | Increased | Potentiation of anesthesia | [2] |
| 2 or 5 days | No significant effect | [2] | |
| 10 or 20 days | Markedly prolonged | Reduced functioning of brain noradrenaline systems | [2] |
Experimental Protocols
Protocol 1: EEG/EMG Electrode Implantation Surgery for Rodents
This protocol outlines the surgical procedure for implanting electrodes for chronic sleep recordings.
-
Anesthesia and Analgesia: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). Administer a pre-operative analgesic.
-
Stereotaxic Fixation: Place the anesthetized animal in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp and disinfect the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Electrode Placement:
-
EEG Electrodes: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices). Gently screw in stainless steel EEG electrodes, ensuring they do not penetrate the dura mater.
-
EMG Electrodes: Insert two insulated, fine-wire electrodes into the nuchal (neck) muscles to record muscle tone.
-
-
Headmount Assembly: Connect the EEG and EMG electrodes to a headmount connector.
-
Fixation: Secure the headmount to the skull using dental acrylic.
-
Suturing and Post-Operative Care: Suture the scalp incision around the headmount. Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal closely for several days. Allow for a recovery period of at least one week before starting experiments.
Protocol 2: Desipramine Administration and Sleep Recording
This protocol describes the procedure for drug administration and subsequent sleep monitoring.
-
Baseline Recording: Connect the animal to the recording apparatus via a tether and commutator. Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Desipramine Administration: At the beginning of the light cycle (the animal's inactive period), briefly disconnect the animal and administer desipramine hydrochloride dissolved in saline via intraperitoneal (i.p.) injection. A typical dose range is 5-20 mg/kg[1][2][3]. For control animals, administer a vehicle (saline) injection of the same volume.
-
Post-Injection Recording: Immediately reconnect the animal to the recording apparatus and record EEG/EMG data continuously for the next 24-48 hours.
-
Data Analysis:
-
Score the recorded data in 10- or 30-second epochs as wake, NREM sleep, or REM sleep based on the EEG and EMG signals.
-
Quantify various sleep parameters, including:
-
Total time spent in each state.
-
Latency to the first episode of NREM and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency.
-
-
Compare the post-desipramine data to the baseline data for each animal.
-
Mandatory Visualizations
Caption: Experimental workflow for a desipramine-induced insomnia study.
References
- 1. Chronic treatment with desipramine: effect on endocrine and behavioral responses induced by inescapable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioural evidence that chronic treatment with the antidepressant desipramine causes reduced functioning of brain noradrenaline systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant suppression of non-REM sleep spindles and REM sleep impairs hippocampus-dependent learning while augmenting striatum-dependent learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
Navigating Dibenzazepine Cross-Sensitivity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the complexities of cross-sensitivity among dibenzazepine drugs. Designed for researchers and drug development professionals, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to support your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is dibenzazepine cross-sensitivity?
A1: Dibenzazepine cross-sensitivity refers to the phenomenon where an individual who has developed a hypersensitivity reaction to one dibenzazepine drug, such as carbamazepine, may also react to other structurally similar drugs within the same class, like oxcarbazepine. This is a critical consideration in both clinical practice and drug development, as these reactions can range from mild skin rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) or Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).
Q2: Which dibenzazepine drugs are most commonly associated with cross-sensitivity?
A2: The aromatic anticonvulsants are most frequently implicated in cross-sensitivity reactions. This group primarily includes carbamazepine, oxcarbazepine, and phenytoin. While structurally related, eslicarbazepine acetate is also a consideration. Cross-reactivity with other aromatic antiepileptic drugs like phenobarbital and lamotrigine has also been reported.
Q3: What is the likelihood of a cross-sensitive reaction between carbamazepine and oxcarbazepine?
A3: Studies have shown varying rates of cross-reactivity. Some reports suggest that approximately 25-30% of patients with a history of a rash with carbamazepine will also react to oxcarbazepine. However, some studies have reported this rate to be as high as 80% in in-vitro assays.
Q4: Are there any dibenzazepine-related drugs with a lower risk of cross-sensitivity?
A4: While data is still emerging, eslicarbazepine acetate may have a different cross-reactivity profile compared to carbamazepine and oxcarbazepine due to its distinct metabolic pathway. However, caution is still advised when administering it to a patient with a known hypersensitivity to other dibenzazepines. Non-aromatic anticonvulsants like valproic acid and levetiracetam are generally considered safe alternatives in patients with a history of hypersensitivity to aromatic anticonvulsants.
Q5: Can cross-sensitivity occur with drugs outside the dibenzazepine class?
A5: Yes, there is evidence of potential cross-reactivity between aromatic anticonvulsants and tricyclic antidepressants (TCAs) due to structural similarities in their core ring structures. This is an important consideration for researchers working on compounds that target the central nervous system.
Data Presentation: Quantitative Cross-Reactivity Rates
The following table summarizes reported clinical cross-reactivity rates between various aromatic anticonvulsant drugs. It is important to note that these values are based on clinical observations of skin rashes and may differ from in-vitro assay results.
| Initial Drug (Causing Reaction) | Subsequent Drug | Reported Cross-Reactivity Rate (%) |
| Carbamazepine (CBZ) | Oxcarbazepine (OXC) | 27-35[1] |
| Carbamazepine (CBZ) | Phenytoin (PHT) | 40-58[2] |
| Phenytoin (PHT) | Carbamazepine (CBZ) | 40-58[2] |
| Carbamazepine (CBZ) | Lamotrigine (LTG) | ~17[1] |
| Phenytoin (PHT) | Lamotrigine (LTG) | ~17[1] |
| Oxcarbazepine (OXC) | Lamotrigine (LTG) | ~17[1] |
Mandatory Visualizations
Experimental Protocols
Lymphocyte Toxicity Assay (LTA)
This in-vitro assay is used to assess the cytotoxicity of a drug and its metabolites on peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Dibenzazepine drug solutions (e.g., carbamazepine, oxcarbazepine)
-
Microsomal activating system (S9 fraction)
-
NADPH
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well microplates
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh heparinized blood from healthy donors or patients using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Prepare drug solutions at various concentrations.
-
For assays including metabolic activation, prepare a reaction mixture containing the S9 fraction and NADPH.
-
Add 50 µL of the drug solution (with or without the S9 mix) to the appropriate wells. Include vehicle controls.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
A significant decrease in cell viability in the presence of the drug indicates a cytotoxic effect.
-
Patch Testing
Patch testing is an in-vivo method to determine delayed-type hypersensitivity reactions to a specific substance.
Materials:
-
Finn Chambers® on Scanpor® tape
-
Petrolatum (vehicle)
-
Dibenzazepine drugs (e.g., carbamazepine, oxcarbazepine) crushed into a fine powder
-
Positive and negative controls
Procedure:
-
Antigen Preparation:
-
Prepare the drug antigens by mixing the powdered drug with petrolatum to achieve the desired concentration (commonly 1% to 20% w/w).[3]
-
-
Patch Application:
-
Apply a small amount of the prepared antigen onto the Finn Chamber.
-
Apply the patches to a clear, non-hairy area of the patient's upper back.
-
Include a vehicle-only control and a positive control.
-
-
Incubation:
-
The patches are left in place for 48 hours. The patient should avoid getting the back wet during this time.
-
-
Reading and Interpretation:
-
After 48 hours, the patches are removed, and an initial reading is performed.
-
A second reading is typically done at 72 or 96 hours.
-
Reactions are graded based on the presence and severity of erythema, infiltration, and vesicles. A positive reaction indicates a delayed-type hypersensitivity to the tested drug.
-
Troubleshooting Guide
Issue 1: High background or non-specific cytotoxicity in LTA.
-
Possible Cause: Poor quality of PBMCs, contamination, or high concentration of the vehicle (e.g., DMSO).
-
Troubleshooting Steps:
-
Ensure optimal PBMC isolation and handling to maintain cell viability.
-
Check all reagents and media for contamination.
-
Perform a vehicle control titration to determine the maximum non-toxic concentration.
-
Ensure the S9 fraction is of high quality and used at the recommended concentration.
-
Issue 2: Inconsistent results between LTA and clinical observations.
-
Possible Cause: The LTA may not fully replicate the in-vivo environment. The specific reactive metabolite may not be generated in the in-vitro system, or the patient's specific genetic predisposition is not accounted for.
-
Troubleshooting Steps:
-
Consider using patient-derived cells if a specific genetic background is suspected to play a role.
-
Investigate different metabolic activation systems or individual cytochrome P450 enzymes relevant to the metabolism of the specific dibenzazepine.
-
Complement LTA with other in-vitro tests, such as cytokine production assays, for a more comprehensive picture.
-
Issue 3: False-negative patch test results.
-
Possible Cause: The concentration of the drug in the patch may be too low, the vehicle may not be appropriate for skin penetration, or the reading time may be too early.
-
Troubleshooting Steps:
-
Review the literature for recommended patch test concentrations and vehicles for the specific drug.
-
Ensure proper application of the patch to maximize skin contact.
-
Perform a late reading at day 7, as some reactions can be delayed.
-
Issue 4: Unexpected positive results in a competitive binding assay with a structurally related compound.
-
Possible Cause: True cross-reactivity at the target receptor, or the compound may be interacting with an allosteric site on the receptor.
-
Troubleshooting Steps:
-
Perform a full concentration-response curve to determine the potency of the cross-reacting compound.
-
Conduct Schild analysis to determine if the binding is competitive or non-competitive.
-
Use radiolabeled ligand displacement assays with both the primary and the cross-reacting compound to further characterize the binding interaction.
-
If available, use a counterscreen with a different receptor subtype to assess selectivity.
-
References
How to minimize anticholinergic side effects of desipramine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the anticholinergic side effects of desipramine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of desipramine and what causes its anticholinergic side effects?
Desipramine is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin, in the presynaptic neuronal membrane.[1] This increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the basis of its antidepressant effect. However, desipramine also has off-target effects, including antagonism of muscarinic acetylcholine receptors.[1][2] This blockade of the parasympathetic nervous system leads to its anticholinergic side effects, such as dry mouth, blurred vision, constipation, and tachycardia.[1]
Q2: How does the anticholinergic potency of desipramine compare to other tricyclic antidepressants?
Desipramine is considered to have weaker anticholinergic and sedative side effects compared to tertiary amine TCAs like amitriptyline.[3] However, it can still produce significant anticholinergic effects that may interfere with experimental results.
Q3: What are some alternative antidepressants with lower anticholinergic profiles that can be used as controls or for comparison?
For experiments where anticholinergic effects are a major concern, consider using antidepressants with a different mechanism of action and lower affinity for muscarinic receptors.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Sertraline and other SSRIs have minimal anticholinergic activity.[4]
-
Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs): Bupropion has no meaningful activity at muscarinic acetylcholine receptors and is not associated with anticholinergic side effects.[5]
Troubleshooting Guides
Issue 1: Observed effects in my experiment could be due to either the intended norepinephrine reuptake inhibition or unintended anticholinergic side effects. How can I differentiate between the two?
Solution: Implement specific control groups in your experimental design.
-
Positive Control for Anticholinergic Effects: Administer a classic muscarinic antagonist, such as atropine or scopolamine, to a separate group of animals. If the observed behavioral or physiological changes are similar to those seen with desipramine, they are likely mediated by muscarinic receptor blockade.
Issue 2: My animals are showing signs of excessive anticholinergic burden (e.g., severe dry mouth, constipation, urinary retention). How can I mitigate these peripheral side effects without affecting the central effects of desipramine?
Solution: Co-administer a peripherally acting muscarinic agonist or a peripherally restricted muscarinic antagonist.
-
Co-administration with a Cholinergic Agonist: The muscarinic agonist pilocarpine has been used to counter the anticholinergic side effects of desipramine, such as dry mouth and constipation.[6] It is important to carefully titrate the dose of pilocarpine to avoid central cholinergic overstimulation.
-
Use of a Peripherally Restricted Muscarinic Antagonist: While seemingly counterintuitive, a peripherally restricted muscarinic antagonist can be used in control experiments to isolate the central effects of desipramine. By blocking peripheral muscarinic receptors, you can assess whether the observed effects of desipramine are centrally mediated.
Data Presentation
Table 1: Muscarinic Receptor Binding Affinity of Desipramine and Other Antidepressants
| Compound | Receptor Subtype | K_i_ (nM) | Reference |
| Desipramine | Muscarinic (unspecified) | 110 - 250 | [7] |
| Amitriptyline | Muscarinic (unspecified) | 1 - 20 | |
| Sertraline | Muscarinic (unspecified) | >10,000 | [4] |
| Bupropion | Muscarinic (unspecified) | >10,000 | [5] |
Note: K_i_ values represent the concentration of the drug that binds to 50% of the receptors. Lower K_i_ values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: In Vitro Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (K_i_) of desipramine for muscarinic receptor subtypes.
Methodology:
-
Receptor Source: Utilize cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) or tissue preparations rich in specific subtypes (e.g., rat cerebral cortex for M1, heart for M2).
-
Radioligand: Use a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Competition Binding:
-
Incubate a constant concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled desipramine.
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of desipramine that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Protocol 2: In Vivo Assessment of Salivary Flow in Rats
Objective: To measure the effect of desipramine on salivary secretion as an indicator of in vivo anticholinergic activity.
Methodology:
-
Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and position them to allow for the collection of saliva.
-
Saliva Collection:
-
Pre-weigh small cotton balls.
-
Carefully place the cotton balls in the oral cavity of the rat for a specific period (e.g., 2 minutes).
-
Remove the cotton balls and immediately re-weigh them to determine the amount of saliva absorbed.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline, i.p.)
-
Group 2: Desipramine (e.g., 10 mg/kg, i.p.)
-
Group 3: Desipramine + Pilocarpine (cholinergic agonist)
-
Group 4: Atropine (positive control for anticholinergic effect)
-
-
Procedure:
-
Administer the respective treatments to the different groups.
-
At predetermined time points after drug administration, measure salivary flow as described in step 2.
-
-
Data Analysis: Compare the salivary flow rates between the different treatment groups to assess the anticholinergic effect of desipramine and the efficacy of any mitigating agents.
Visualizations
Caption: Muscarinic receptor signaling pathways and the antagonistic action of desipramine.
Caption: Experimental workflow for minimizing and assessing desipramine's anticholinergic effects.
References
- 1. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Sertraline - Wikipedia [en.wikipedia.org]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. Pilocarpine for anticholinergic adverse effects associated with desipramine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Desipramine in Oral Gavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of desipramine when administered via oral gavage.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of desipramine and why is it considered low?
Desipramine, a tricyclic antidepressant, generally exhibits variable and relatively low oral bioavailability, which has been reported to be around 40% in humans.[1] This poor bioavailability is primarily attributed to two key factors:
-
Extensive First-Pass Metabolism: Upon oral administration, desipramine is well-absorbed from the gastrointestinal tract but then undergoes significant metabolism in the liver before it can reach systemic circulation.[2][3] This "first-pass effect" is mainly mediated by the cytochrome P450 enzyme CYP2D6, which hydroxylates desipramine to its less active metabolite, 2-hydroxydesipramine.[2]
-
P-glycoprotein (P-gp) Efflux: Desipramine is a substrate of the P-glycoprotein (P-gp) efflux pump, which is present in the intestinal epithelium.[4] This transporter actively pumps desipramine back into the intestinal lumen, thereby reducing its net absorption into the bloodstream.
Q2: We are observing highly variable and lower-than-expected plasma concentrations of desipramine in our rat studies after oral gavage. What are the potential causes?
High variability in desipramine plasma concentrations is a common issue and can stem from several factors:
-
Genetic Polymorphisms in CYP2D6: There is significant inter-individual variability in the activity of CYP2D6, the primary enzyme responsible for desipramine metabolism.[5] This can lead to different rates of metabolism and, consequently, variable plasma concentrations.
-
P-glycoprotein (P-gp) Activity: The expression and activity of P-gp can vary among animals, leading to differences in the extent of drug efflux and absorption.
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to accidental administration into the trachea or incomplete dosing, resulting in lower and more variable plasma levels.
-
Formulation Issues: The solubility of desipramine hydrochloride is pH-dependent.[3] The formulation used for gavage can significantly impact its dissolution and absorption.
-
Food Effects: The presence or absence of food in the stomach can alter gastric emptying time and the dissolution of the drug, potentially affecting its absorption.
Q3: What are the main strategies to improve the oral bioavailability of desipramine in our preclinical studies?
Several strategies can be employed to enhance the oral bioavailability of desipramine:
-
Inhibition of P-glycoprotein (P-gp): Co-administration of a P-gp inhibitor can block the efflux of desipramine back into the intestinal lumen, thereby increasing its absorption.
-
Formulation Enhancement:
-
Nanoparticle-based Formulations: Encapsulating desipramine in nanoparticles, such as solid lipid nanoparticles (SLNs), can protect it from degradation, improve its solubility, and potentially enhance its absorption via lymphatic uptake, bypassing the first-pass metabolism.[6][7]
-
Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs like desipramine.[8][9][10][11][12][13][14][15][16]
-
Solubility Enhancers: Using excipients like cyclodextrins can increase the solubility of desipramine, which may lead to improved absorption.[17][18][19][20][21]
-
Troubleshooting Guides
Issue: Low Cmax and AUC of Desipramine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive First-Pass Metabolism | Co-administer a known inhibitor of CYP2D6 (use with caution and appropriate ethical approval). | Increased plasma concentrations of desipramine. |
| P-gp Efflux | Co-administer a P-gp inhibitor such as verapamil or cyclosporin A.[4] | Significant increase in desipramine Cmax and AUC. |
| Poor Solubility/Dissolution of Formulation | Reformulate desipramine using solubility-enhancing techniques (e.g., nanoparticle formulation, cyclodextrin complexation, or a lipid-based system). | Improved dissolution rate and subsequent increase in plasma exposure. |
| Incorrect Gavage Technique | Ensure all personnel are properly trained in oral gavage for the specific animal model. Verify the correct placement of the gavage needle. | More consistent and predictable plasma concentration profiles. |
Issue: High Inter-Individual Variability in Plasma Concentrations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Genetic Variation in Metabolic Enzymes | Use a larger group of animals to account for statistical variability. If possible, use a genetically homogeneous animal strain. | Reduced overall variability and more robust pharmacokinetic data. |
| Inconsistent Formulation | Ensure the formulation is homogenous and stable. For suspensions, ensure adequate mixing before each administration. | More consistent dosing and reduced variability in absorption. |
| Differences in Food Intake | Standardize the fasting period for all animals before oral gavage. | Minimized food-related effects on drug absorption. |
Data on Bioavailability Enhancement Strategies
The following table summarizes the impact of different formulation strategies on the pharmacokinetic parameters of desipramine.
| Formulation Strategy | Animal Model | Key Pharmacokinetic Changes | Reference |
| Co-administration with P-gp Inhibitor (Verapamil) | Rat | Significant elevation in plasma and brain levels of desipramine. | [4] |
| Co-administration with P-gp Inhibitor (Cyclosporin A) | Rat | Significant increases in imipramine (precursor to desipramine) concentrations in microdialysis samples. | [4] |
Note: Specific quantitative data for nanoparticle and other advanced formulations for desipramine are limited in publicly available literature. The table will be updated as more data becomes available.
Experimental Protocols
Protocol 1: Standard Oral Gavage of Desipramine in Rats
This protocol provides a general procedure for the oral administration of desipramine to rats.
Materials:
-
Desipramine hydrochloride
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosage Preparation: Prepare the desipramine solution or suspension in the chosen vehicle at the desired concentration. Ensure the formulation is homogeneous.
-
Dose Calculation: Weigh each rat immediately before dosing to calculate the exact volume to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body.
-
Gavage Administration:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated dose.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol 2: Pharmacokinetic Study of Desipramine in Rats
This protocol outlines a typical procedure for a pharmacokinetic study following oral gavage.
Materials:
-
Dosing supplies as in Protocol 1
-
Blood collection supplies (e.g., micro-centrifuge tubes with anticoagulant, syringes, or catheters)
-
Anesthesia (if required for blood collection)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Dosing: Administer desipramine via oral gavage as described in Protocol 1.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of desipramine and its major metabolites (e.g., 2-hydroxydesipramine) in the plasma samples using a validated analytical method, such as LC-MS/MS.[22][23][24][25]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using appropriate software.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of orally administered desipramine.
Experimental Workflow
Caption: Workflow for a typical pharmacokinetic study of desipramine.
Logical Relationship: Factors Affecting Bioavailability
Caption: Factors influencing the oral bioavailability of desipramine.
References
- 1. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aapharma.ca [aapharma.ca]
- 4. Inhibition of P-glycoprotein enhances transport of imipramine across the blood-brain barrier: microdialysis studies in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Nanocarrier drug delivery system: promising platform for targeted depression therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-dispersing lipid formulations for improving oral absorption of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. The utility of cyclodextrins for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Adjusting for Desipramine Metabolism by Cytochrome P450 2D6 (CYP2D6)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of desipramine by cytochrome P450 2D6 (CYP2D6).
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments investigating desipramine metabolism.
| Problem | Potential Cause | Recommended Solution |
| High variability in desipramine metabolism between replicate in vitro assays (e.g., human liver microsomes). | Inconsistent incubation times or temperatures. | Ensure precise timing and a calibrated, stable incubation system (e.g., water bath or incubator). |
| Pipetting errors, especially with small volumes of inhibitors or substrates. | Use calibrated pipettes and consider using automated liquid handlers for improved precision. Prepare master mixes to minimize pipetting steps. | |
| Variability in microsomal protein concentration between wells. | Ensure microsomes are thoroughly homogenized before aliquoting. Perform a protein concentration assay (e.g., Bradford or BCA) on the microsomal stock. | |
| Degradation of desipramine or its metabolites during sample processing or storage. | Process samples promptly on ice and store extracts at -80°C. Check for the stability of analytes under your specific storage and processing conditions. | |
| Unexpectedly low or no formation of 2-hydroxydesipramine in an in vitro assay. | Inactive or expired NADPH regenerating system. | Use a fresh or properly stored NADPH regenerating system. Test the activity of the microsomal lot with a known CYP2D6 substrate and positive control. |
| Incorrect pH of the incubation buffer. | Verify the pH of the potassium phosphate buffer is 7.4, as CYP enzyme activity is pH-sensitive. | |
| Presence of a potent CYP2D6 inhibitor in the test compound or vehicle. | Screen the test compound for CYP2D6 inhibition. Ensure the vehicle (e.g., DMSO, methanol) concentration is low (typically <1%) and does not inhibit enzyme activity. | |
| Use of microsomes from a CYP2D6 poor metabolizer donor. | If using single-donor microsomes, ensure the donor's CYP2D6 genotype is known and appropriate for the experiment. Pooled human liver microsomes can help to average out individual donor variability. | |
| Observed desipramine metabolite profile does not match expected profile (e.g., presence of other metabolites). | Desipramine can be metabolized by other CYP enzymes to a lesser extent, such as through 10-hydroxylation or demethylation. | While 2-hydroxylation by CYP2D6 is the primary pathway, the presence of minor metabolites can be expected.[1] Use specific inhibitors to confirm the contribution of other CYPs if necessary. |
| Contamination of the sample or analytical standards. | Ensure the purity of desipramine and 2-hydroxydesipramine standards. Run blank samples to check for contamination in the analytical system. | |
| Difficulty in achieving a linear standard curve for desipramine or 2-hydroxydesipramine in LC-MS/MS analysis. | Saturation of the detector at high concentrations. | Adjust the concentration range of your calibration standards to avoid detector saturation.[2] |
| Poor extraction recovery or significant matrix effects. | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to improve recovery and minimize matrix effects.[2][3] Use a stable isotope-labeled internal standard. | |
| Adsorption of analytes to plasticware. | Use low-adsorption polypropylene tubes and plates. Silanized glassware can also be considered. |
Frequently Asked Questions (FAQs)
1. What is the primary metabolic pathway of desipramine, and why is CYP2D6 important?
Desipramine is primarily metabolized to its active metabolite, 2-hydroxydesipramine, almost exclusively by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[1] This makes desipramine a sensitive probe substrate for assessing CYP2D6 activity.[1]
2. How do CYP2D6 genetic polymorphisms affect desipramine metabolism?
The CYP2D6 gene is highly polymorphic, leading to different enzyme activity levels.[4] Individuals can be classified into several phenotypes:
-
Poor Metabolizers (PMs): Have two non-functional alleles, leading to significantly reduced or absent CYP2D6 activity. They experience higher plasma concentrations of desipramine, increasing the risk of adverse effects.[1]
-
Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased CYP2D6 activity compared to normal metabolizers.
-
Normal Metabolizers (NMs) (previously Extensive Metabolizers - EMs): Have two functional alleles and normal CYP2D6 activity.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles, leading to increased enzyme activity. They may have lower plasma concentrations of desipramine, potentially reducing its therapeutic efficacy at standard doses.
3. What is the metabolic ratio of desipramine to 2-hydroxydesipramine, and how is it used?
The metabolic ratio (MR) is calculated as the concentration of desipramine divided by the concentration of 2-hydroxydesipramine in plasma or urine. A significantly higher ratio of desipramine to its metabolite is indicative of reduced CYP2D6 activity.[5] This ratio can be used to phenotype individuals as poor, intermediate, or extensive metabolizers.[5]
4. Which compounds are known to inhibit the CYP2D6-mediated metabolism of desipramine?
Several drugs can inhibit CYP2D6, leading to increased desipramine plasma concentrations and potential toxicity. Potent inhibitors include:
-
Bupropion
-
Fluoxetine
-
Paroxetine
-
Quinidine
-
Terbinafine
5. How can I determine the IC50 or Ki of a test compound for CYP2D6 using desipramine?
The half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) can be determined using an in vitro assay with human liver microsomes. This involves incubating desipramine (as the substrate) with microsomes and a range of concentrations of the test compound. The formation of 2-hydroxydesipramine is measured, and the IC50 is calculated from the concentration-response curve. The Ki can then be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Desipramine by CYP2D6 Metabolizer Phenotype
| Parameter | Poor Metabolizers (PM) | Intermediate Metabolizers (IM) | Normal Metabolizers (NM/EM) | Ultrarapid Metabolizers (UM) |
| Apparent Clearance (CL/F) | Significantly Decreased | Decreased | Normal | Increased |
| Plasma Half-life (t1/2) | Significantly Increased | Increased | Normal | Decreased |
| Area Under the Curve (AUC) | Significantly Increased | Increased | Normal | Decreased |
| Desipramine/2-OH-desipramine Ratio | Significantly Increased[5] | Increased | Normal | Decreased |
Table 2: Inhibition Constants (Ki) of Common CYP2D6 Inhibitors with Desipramine as a Substrate
| Inhibitor | Ki (µM) | Mechanism of Inhibition |
| Quinidine | 0.16[6] | Competitive[6] |
| Ritonavir | 4.8[6] | Mixed competitive-noncompetitive[6] |
| Indinavir | 15.6[6] | Mixed competitive-noncompetitive[6] |
| Saquinavir | 24.0[6] | Mixed competitive-noncompetitive[6] |
| Nelfinavir | 51.9[6] | Mixed competitive-noncompetitive[6] |
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the IC50 of a test compound for the inhibition of CYP2D6-mediated 2-hydroxylation of desipramine.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Desipramine hydrochloride
-
2-hydroxydesipramine (analytical standard)
-
Test compound
-
Quinidine (positive control inhibitor)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., deuterated desipramine)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of desipramine in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of the test compound and quinidine in a suitable solvent.
-
Prepare working solutions of desipramine, test compound, and quinidine by diluting the stock solutions in potassium phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
A series of concentrations of the test compound or quinidine.
-
Include a vehicle control (solvent only).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the formation of 2-hydroxydesipramine using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: LC-MS/MS Method for Quantification of Desipramine and 2-Hydroxydesipramine in Human Plasma
Objective: To simultaneously quantify desipramine and 2-hydroxydesipramine in human plasma.
Materials and Equipment:
-
Human plasma (EDTA)
-
Desipramine and 2-hydroxydesipramine standards
-
d4-Desipramine (internal standard, ISTD)
-
Basic buffer (e.g., sodium carbonate)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Formic acid
-
Ammonium formate
-
Automated liquid handler (optional)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., API 4000)
Procedure:
-
Sample Preparation:
-
Aliquot 50 µL of human plasma sample into a 96-well plate.
-
Add 25 µL of the internal standard solution (d4-desipramine).
-
Add a basic buffer to all samples and mix.
-
Perform liquid-liquid extraction with MTBE, mix, and centrifuge.
-
Transfer the supernatant (organic layer) to a clean 96-well plate.
-
Evaporate the samples to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 90% ACN.[7]
-
-
HPLC Chromatography:
-
MS/MS Detection:
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentrations of desipramine and 2-hydroxydesipramine in the unknown samples from the calibration curves.
-
Protocol 3: CYP2D6 Genotyping Using Real-Time PCR
Objective: To determine the presence of key CYP2D6 alleles associated with different metabolizer phenotypes.
Materials:
-
Genomic DNA extracted from whole blood or saliva
-
TaqMan Genotyping Master Mix
-
Allele-specific TaqMan probes and primers for target CYP2D6 SNPs (e.g., for *3, *4, *5, *6, *10, *17, *41)
-
Real-time PCR instrument
Procedure:
-
DNA Quantification and Normalization:
-
Quantify the extracted genomic DNA using a spectrophotometer or fluorometer.
-
Normalize the DNA concentration for all samples.
-
-
PCR Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay (probes and primers), and nuclease-free water.
-
Add the normalized genomic DNA to each well.
-
Include no-template controls (NTCs) and known genotype controls.
-
-
Real-Time PCR Amplification:
-
Run the plate on a real-time PCR instrument using the manufacturer's recommended thermal cycling conditions. This typically includes an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Analyze the amplification plots to determine the genotype of each sample. The software will cluster the samples based on the fluorescence signals from the allele-specific probes.
-
Based on the combination of alleles identified, assign a CYP2D6 metabolizer phenotype (PM, IM, NM, UM) according to established guidelines (e.g., from the Clinical Pharmacogenetics Implementation Consortium - CPIC).
-
Visualizations
Caption: Desipramine metabolism by CYP2D6.
Caption: In vitro CYP2D6 inhibition assay workflow.
Caption: CYP2D6 genotype to phenotype relationship.
References
- 1. Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medmedchem.com [medmedchem.com]
- 4. 21stcenturypathology.com [21stcenturypathology.com]
- 5. Metabolism of desipramine in Japanese psychiatric patients: the impact of CYP2D6 genotype on the hydroxylation of desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of desipramine hydroxylation (Cytochrome P450-2D6) in vitro by quinidine and by viral protease inhibitors: relation to drug interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. celerion.com [celerion.com]
Technical Support Center: Stabilizing Depramine for Long-Term Storage in Solvent
For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds in solution is paramount to the accuracy and reproducibility of experimental results. This guide provides technical support for the long-term storage of Depramine in solvent, offering troubleshooting advice and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vivo studies, a co-solvent system may be required. One suggested formulation is a mixture of DMSO, PEG300, Tween 80, and a saline or PBS buffer.[2] The choice of solvent will depend on the specific experimental requirements.
Q2: What are the optimal storage conditions for this compound in solvent?
A2: For long-term stability, this compound solutions should be stored at -80°C, which has been shown to maintain stability for up to one year.[2] For short-term storage of a few days to weeks, 0-4°C can be used.[1] It is crucial to store the solution in a dark, dry place to prevent degradation.[1]
Q3: How long can I store a this compound stock solution?
A3: When stored at -80°C, a this compound stock solution in a suitable solvent is expected to be stable for at least one year.[2] For shorter periods, storage at -20°C for up to six months is also an option.[3] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q4: I observed precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing can indicate that the compound has fallen out of solution. Gentle warming and vortexing or sonication can help to redissolve the this compound. If precipitation persists, it may be necessary to prepare a fresh solution. To prevent this, ensure the initial dissolution is complete and consider preparing a slightly lower concentration if the issue reoccurs.
Q5: Are there any known incompatibilities for this compound in solution?
A5: this compound, as a solid, should be kept away from strong oxidizers.[1] While specific solution incompatibilities are not extensively documented, it is prudent to avoid storing it in solutions containing strong oxidizing agents. Additionally, the stability of tricyclic antidepressants can be affected by pH, with some showing more degradation in acidic or alkaline conditions.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and storage of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder will not fully dissolve. | - Insufficient solvent volume.- Inappropriate solvent.- Low temperature of the solvent. | - Increase the solvent volume gradually while vortexing.- Confirm the use of a recommended solvent like DMSO.- Gently warm the solvent to aid dissolution, but avoid excessive heat. |
| Solution appears cloudy or hazy. | - Incomplete dissolution.- Presence of insoluble impurities.- Contamination. | - Continue vortexing or sonication.- Filter the solution through a 0.22 µm syringe filter.- Prepare a fresh solution using high-purity solvent and sterile techniques. |
| Loss of compound activity in experiments. | - Degradation of this compound.- Repeated freeze-thaw cycles.- Improper storage temperature. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use vials.- Verify that storage temperature is consistently maintained at -80°C. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | - Presence of degradation products.- Contamination of the solvent or vial.- Interaction with container material. | - Perform a forced degradation study to identify potential degradation products.- Use high-purity, HPLC-grade solvents and pre-cleaned vials.- Store solutions in inert glass or polypropylene vials. |
Quantitative Stability Data
| Form | Solvent | Storage Temperature | Duration | Reference |
| Powder | N/A | -20°C | 3 years | [2] |
| In Solvent | DMSO (example) | -80°C | 1 year | [2] |
| In Solvent | DMSO (example) | -20°C | 6 months | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 278.39 g/mol )[2]
-
Dimethyl Sulfoxide (DMSO), anhydrous, high-purity
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 278.39 g/mol = 0.0027839 g = 2.78 mg
-
-
Weigh out 2.78 mg of this compound powder using an analytical balance and place it into a sterile vial.
-
Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protecting vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Assess this compound Stability
Objective: To intentionally degrade a this compound solution under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method (e.g., HPLC).[5][6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[7][8]
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare several identical samples of the this compound solution. Keep one as an unstressed control.
-
Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize with HCl before analysis.
-
Oxidative Degradation: To a separate sample, add 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place a sample in an oven at a high temperature (e.g., 80°C) for a set duration.
-
Photolytic Degradation: Expose a sample to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all samples (including the unstressed control) by a validated HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. This information is crucial for developing a stability-indicating method.
Visualizations
Caption: Chemical properties of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of tricyclic antidepressants in formalin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bstquarterly.com [bstquarterly.com]
- 6. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Desipramine's Superiority in NET Inhibition: A Comparative Analysis with Other Tricyclic Antidepressants
For Immediate Release
A comprehensive review of experimental data underscores the exceptional potency and selectivity of desipramine in inhibiting the norepinephrine transporter (NET) compared to other tricyclic antidepressants (TCAs). This guide provides a detailed comparison of the efficacy of various TCAs, supported by quantitative data and experimental protocols, for researchers, scientists, and drug development professionals.
Comparative Efficacy of Tricyclic Antidepressants on NET Inhibition
Desipramine, a secondary amine TCA, consistently demonstrates the highest affinity for the norepinephrine transporter among its class.[1] This characteristic makes it a valuable tool in research and a benchmark for the development of new norepinephrine reuptake inhibitors (NRIs). While other TCAs also exhibit NET inhibition, their potency varies, and they often have significant affinities for other neurotransmitter transporters and receptors, leading to a broader range of side effects.
The inhibitory potency of a compound is typically expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several common TCAs at the human norepinephrine transporter.
| Tricyclic Antidepressant | Chemical Class | NET Ki (nM) |
| Desipramine | Secondary Amine | 0.3 - 8.6 |
| Nortriptyline | Secondary Amine | ~10:1 (NA/5HT ratio) |
| Imipramine | Tertiary Amine | 1.8 - 37 |
| Amitriptyline | Tertiary Amine | 35 - 100 |
| Clomipramine | Tertiary Amine | ~54 |
| Doxepin | Tertiary Amine | Potent H1 antagonist |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources to provide a comparative overview.[1]
As the data illustrates, desipramine exhibits a significantly lower Ki range for NET compared to other TCAs, highlighting its superior potency. Nortriptyline, another secondary amine TCA, also shows a favorable profile with a high norepinephrine to serotonin transporter affinity ratio.[1] Tertiary amines such as amitriptyline and imipramine are less potent NET inhibitors and display higher affinity for other receptors, contributing to their more pronounced sedative and anticholinergic side effects.[2][3]
Mechanism of Action: NET Inhibition
The primary mechanism of action for TCAs in the context of norepinephrine modulation is the blockade of the norepinephrine transporter. NET is a protein located on the presynaptic neuron that is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, TCAs increase the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[3][4][5]
Experimental Protocols
The determination of NET inhibition potency is primarily conducted through two key in vitro assays: radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay
This assay measures the affinity of a drug for the norepinephrine transporter by quantifying its ability to displace a radiolabeled ligand that specifically binds to NET.[6]
Objective: To determine the inhibitory constant (Ki) of a test compound for the human norepinephrine transporter (hNET).
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing hNET (e.g., HEK293 or CHO cells).[6]
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).[6]
-
Reference Compound: Desipramine hydrochloride.[6]
-
Non-specific Binding Control: 10 µM Desipramine.[6]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]
-
Wash Buffer: Cold Assay Buffer.[6]
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hNET-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold Assay Buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh Assay Buffer and resuspend.
-
Determine the protein concentration of the membrane preparation.[6]
-
-
Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay Buffer, [³H]Nisoxetine (final concentration ~1 nM), and the membrane preparation (20-40 µg of protein).[6]
-
Non-specific Binding: 10 µM Desipramine, [³H]Nisoxetine, and the membrane preparation.[6]
-
Test Compound: Serial dilutions of the test TCA, [³H]Nisoxetine, and the membrane preparation.[6]
-
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.[6]
-
-
Filtration and Counting:
-
Pre-soak the glass fiber filter mats in 0.3% polyethyleneimine.
-
Rapidly aspirate the contents of the wells onto the filter mat using a cell harvester.
-
Wash the filters with ice-cold Wash Buffer.
-
Dry the filter mats.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) using non-linear regression.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assay
This functional assay measures the ability of a drug to inhibit the uptake of a labeled neurotransmitter (or a fluorescent substrate) into cells expressing the norepinephrine transporter.
Objective: To determine the IC50 value of a test compound for inhibiting norepinephrine uptake.
Materials and Reagents:
-
Cells: HEK293 or other suitable cells stably expressing hNET.
-
Radiolabeled Substrate: [³H]Norepinephrine or a fluorescent substrate analog.
-
Test Compounds: Serial dilutions of TCAs.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Wash Buffer: Cold phosphate-buffered saline (PBS).
-
Lysis Buffer (for radiolabel assay): e.g., 0.1 M NaOH.
-
Scintillation cocktail or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed hNET-expressing cells into 96-well plates and allow them to adhere and form a confluent monolayer.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Uptake Initiation:
-
Add the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
-
Uptake Termination and Washing:
-
Rapidly aspirate the assay solution.
-
Wash the cells multiple times with ice-cold Wash Buffer to remove the extracellular substrate.
-
-
Quantification:
-
Radiolabel Assay: Lyse the cells and transfer the lysate to scintillation vials for counting.
-
Fluorescence Assay: Measure the intracellular fluorescence using a microplate reader.
-
-
Data Analysis:
-
Determine the percentage of uptake inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC50 value using non-linear regression analysis.
-
Conclusion
The available experimental data clearly positions desipramine as a highly potent and selective inhibitor of the norepinephrine transporter among tricyclic antidepressants. Its high affinity for NET, coupled with a comparatively lower affinity for other receptors, makes it an invaluable tool for researchers studying the noradrenergic system and a reference compound in the development of novel therapeutics targeting norepinephrine reuptake. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and comparison of NET inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 6. benchchem.com [benchchem.com]
Desipramine and Trimipramine: A Comparative Analysis of Their Effects on Serotonin and Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the tricyclic antidepressants desipramine and trimipramine, focusing on their distinct pharmacological effects on the serotonin and norepinephrine systems. The information presented is supported by quantitative experimental data to aid in research and drug development.
Introduction
Desipramine and trimipramine are both classified as tricyclic antidepressants (TCAs), yet they exhibit significantly different mechanisms of action, particularly concerning their interaction with monoamine transporters. Desipramine is a secondary amine TCA, while trimipramine is a tertiary amine TCA.[1][2] This structural difference plays a crucial role in their pharmacological profiles. Desipramine is recognized as a potent and selective norepinephrine reuptake inhibitor (NRI), whereas trimipramine's primary mechanism is believed to involve receptor antagonism rather than significant monoamine reuptake inhibition.[1][3][4]
Quantitative Comparison of Transporter Inhibition
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of desipramine and trimipramine for the serotonin transporter (SERT) and the norepinephrine transporter (NET). Lower values indicate greater potency.
| Compound | Transporter | Parameter | Value (nM) | Species/System | Reference |
| Desipramine | NET | IC50 | 4.2 | Human | [5] |
| SERT | IC50 | 64 | Human | [5] | |
| Trimipramine | NET | Ki | 510 | Rat Brain | [2] |
| SERT | KD | 149 | Human HEK293 | [2] | |
| NET | IC50 | 2000 - 10000 | Human HEK293 | [6] | |
| SERT | IC50 | 2000 - 10000 | Human HEK293 | [6] |
As the data indicates, desipramine is a potent inhibitor of the norepinephrine transporter, with a significantly lower IC50 value for NET compared to SERT, highlighting its selectivity. In contrast, trimipramine is a very weak inhibitor of both norepinephrine and serotonin transporters, with Ki and IC50 values in the high nanomolar to micromolar range.[2][6] This supports the understanding that at therapeutic concentrations, trimipramine is unlikely to exert a clinically significant effect through monoamine reuptake inhibition.[2]
Signaling Pathways
The differential effects of desipramine and trimipramine on norepinephrine and serotonin reuptake lead to distinct downstream signaling consequences.
Caption: Desipramine's primary mechanism of action.
Desipramine's potent inhibition of NET leads to an accumulation of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[7] This increased activation of adrenergic receptors modulates various downstream signaling pathways implicated in mood and cognition.
Caption: Trimipramine's primary mechanism of action.
Trimipramine's antidepressant effects are thought to be mediated primarily through the blockade of various neurotransmitter receptors, including histamine H1, serotonin 2A (5-HT2A), and alpha-1 adrenergic receptors.[3][8] This receptor antagonism leads to a complex modulation of cellular signaling, distinct from the effects of reuptake inhibition.
Experimental Protocols
Radioligand Binding Assay for SERT and NET
This protocol is used to determine the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).
-
Harvest the cells and resuspend them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
Store the membrane preparations in aliquots at -80°C.[9]
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-specific ligand (for non-specific binding).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT or [³H]-nisoxetine for NET).
-
100 µL of the membrane preparation.
-
For competition assays, add 50 µL of varying concentrations of the test compound (desipramine or trimipramine).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[9]
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the dried filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This protocol measures the ability of a test compound to inhibit the reuptake of serotonin or norepinephrine into cells expressing the respective transporters.
Caption: Workflow for a neurotransmitter uptake inhibition assay.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hSERT or hNET.
-
Seed the cells into a 96-well plate and allow them to adhere and form a confluent monolayer.[11]
2. Uptake Inhibition Assay:
-
Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test compound (desipramine or trimipramine) for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]-serotonin or [³H]-norepinephrine).
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.[12]
3. Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
4. Scintillation Counting:
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity.
5. Data Analysis:
-
Determine the amount of neurotransmitter uptake at each concentration of the test compound.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
Conclusion
The experimental data clearly demonstrate that desipramine and trimipramine have fundamentally different pharmacological profiles concerning their effects on serotonin and norepinephrine. Desipramine is a potent and selective inhibitor of norepinephrine reuptake, a mechanism that is central to its therapeutic action. Conversely, trimipramine is a very weak inhibitor of both serotonin and norepinephrine reuptake, and its clinical effects are more likely attributable to its antagonist activity at various neurotransmitter receptors. This comparative analysis, supported by quantitative data and detailed experimental methodologies, provides a valuable resource for researchers and professionals in the field of pharmacology and drug development.
References
- 1. Desipramine - Wikipedia [en.wikipedia.org]
- 2. Trimipramine - Wikipedia [en.wikipedia.org]
- 3. Trimipramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical originality and new biology of trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trimipramine: pharmacological reevaluation and comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substantial loss of substrate by diffusion during uptake in HEK-293 cells expressing neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Desipramine's Antidepressant-Like Effects: A Comparative Analysis Across Key Animal Models
For researchers and scientists in the field of neuropsychopharmacology and drug development, understanding the preclinical efficacy of antidepressant compounds across various animal models is paramount. This guide provides a comprehensive cross-validation of the effects of desipramine, a tricyclic antidepressant, in three widely utilized animal models of depression: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Mild Stress (CMS) model.
This document summarizes quantitative data from multiple studies, offers detailed experimental protocols for each model, and visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of desipramine's mechanisms of action and its variable effects in these preclinical paradigms.
Comparative Efficacy of Desipramine: Behavioral Outcomes
The antidepressant-like effects of desipramine are typically quantified by measuring changes in despair-like behaviors or anhedonia. The following tables summarize the dose-dependent effects of desipramine on key behavioral readouts in the FST, TST, and CMS models.
Forced Swim Test (FST)
The FST assesses antidepressant efficacy by measuring the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.
| Species | Desipramine Dose (mg/kg) | Treatment Regimen | Reduction in Immobility Time (%) | Reference |
| Rat | 15 | Acute | Significant decrease | [1] |
| Mouse | 7.5 | Acute | Significant reduction | |
| Mouse | 10 | Acute | Significant reduction | [2] |
| Mouse | 15 | Acute | Significant reduction | |
| Mouse | 20 | Acute | ~40% | [3] |
| Mouse | 32 | Acute | No significant effect on duration, but increased latency to immobility | [4] |
Tail Suspension Test (TST)
The TST is another widely used behavioral despair model in mice, where immobility is measured when the animal is suspended by its tail. Reduced immobility is indicative of antidepressant activity.
| Species | Desipramine Dose (mg/kg) | Treatment Regimen | Reduction in Immobility Time (%) | Reference |
| Mouse | 10 | Acute | Significant reduction | [2] |
| Mouse | 15 | Acute | Significant reduction | |
| Mouse | 20 | Chronic | Significant reduction in En2-/- mice | |
| Mouse | 30 | Acute | Significant reduction in high immobility scorers | [5] |
Chronic Mild Stress (CMS) Model
The CMS model induces a state of anhedonia, a core symptom of depression, by exposing rodents to a series of unpredictable, mild stressors. The primary readout is the sucrose preference test, where an increase in the consumption of a sweetened solution following antidepressant treatment indicates a reversal of anhedonia.
| Species | Desipramine Dose (mg/kg/day) | Treatment Duration | Outcome on Sucrose Preference | Reference |
| Rat | 10 | 4 weeks (concurrent with stress) | Completely blocked the CSD-induced reduction in sucrose consumption.[6] | [6] |
| Rat | 10 | 1 or 2 weeks (post-stress) | Did not reverse CSD-induced reductions in sucrose consumption.[6] | [6] |
| Rat | 10 | 14 days | Prevented stress-induced decrease in sucrose preference. | [1] |
| Rat | Not Specified | Chronic | Effective in increasing sucrose solution intake. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of results in preclinical studies.
Forced Swim Test (FST) Protocol
This protocol is adapted from standard procedures used in rodent behavioral testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desipramine selectively potentiates norepinephrine-elicited ERK1/2 activation through the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of desipramine treatment on stress-induced up-regulation of norepinephrine transporter expression in rat brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desipramine rescues age-related phenotypes in depression-like rats induced by chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Desipramine's Efficacy in Reversing Anxiety-Depression Phenotypes: A Comparative Analysis
For researchers and drug development professionals, this guide provides an objective comparison of desipramine's performance in reversing anxiety- and depression-like phenotypes in preclinical models against other common antidepressants. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
Desipramine, a tricyclic antidepressant (TCA), primarily functions by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin.[1] Preclinical studies consistently demonstrate its efficacy in mitigating behaviors analogous to anxiety and depression in rodent models. This guide synthesizes data from multiple studies to compare desipramine's effects with those of other antidepressant classes, including Selective Serotonin Reuptake Inhibitors (SSRIs) and other TCAs. The data indicates that while desipramine robustly reverses depressive-like phenotypes, its anxiolytic effects can be context-dependent. Furthermore, its molecular signature, particularly concerning neurotrophic factor expression, shows distinct patterns compared to SSRIs.
Comparative Efficacy in Behavioral Models
To evaluate the therapeutic potential of desipramine in comparison to other antidepressants, two primary behavioral assays are widely utilized in rodent models: the Forced Swim Test (FST) for depression-like behavior and the Elevated Plus Maze (EPM) for anxiety-like behavior.
Forced Swim Test (FST)
The FST assesses "behavioral despair," where a rodent's immobility time in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant effect.
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Change from Vehicle | Reference |
| Vehicle | - | 150 ± 10 | - | [2] |
| Desipramine | 10 | 90 ± 8 | -40% | [2] |
| Desipramine | 20 | 105 ± 12 | -30% | [3] |
| Desipramine | 32 | Increased latency to immobility | - | [4] |
| Fluoxetine (SSRI) | 10 | 85 ± 7 | -43% | [2] |
| Fluvoxamine (SSRI) | 32 | No significant change in duration | - | [4] |
| Imipramine (TCA) | 30 | Significantly reduced | - |
Table 1: Comparative effects of desipramine and other antidepressants on immobility time in the Forced Swim Test. Data are presented as mean ± SEM. Note that direct comparison between studies should be made with caution due to potential variations in experimental protocols.
Desipramine significantly reduces immobility time in the FST, a classic indicator of antidepressant efficacy.[2][3] Interestingly, at higher doses, it has been shown to increase the latency to the first bout of immobility, suggesting a proactive coping strategy.[4] When compared to the SSRI fluoxetine, desipramine shows a comparable reduction in immobility.[2] However, another SSRI, fluvoxamine, did not significantly affect the duration of immobility under similar conditions.[4]
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (%) | % Change from Vehicle | Reference |
| Vehicle | - | 25 ± 3 | - | [5] |
| Desipramine (chronic) | 20 | 45 ± 5 | +80% | [5] |
| Fluoxetine (chronic) | - | No significant change | - | [5] |
| Imipramine (chronic) | 15 | Anxiolytic-like effects | - | [6] |
Table 2: Comparative effects of chronic desipramine and other antidepressants on the percentage of time spent in the open arms of the Elevated Plus Maze. Data are presented as mean ± SEM.
Chronic administration of desipramine has been shown to reverse anxiety-like phenotypes, significantly increasing the time spent in the open arms of the EPM in a mouse model of SSRI-resistance.[5] In the same study, fluoxetine was ineffective.[5] Other research indicates that chronic treatment with the TCA imipramine also produces anxiolytic-like effects.[6]
Molecular Mechanisms: A Comparative Overview
The therapeutic effects of antidepressants are associated with their ability to modulate neuroplasticity-related signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) pathways.
Regulation of BDNF and CREB Signaling
BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. CREB is a transcription factor that plays a key role in mediating the effects of neurotrophic factors.
| Treatment Group | Brain Region | BDNF Protein Level Change | pCREB/CREB Ratio Change | Reference |
| Desipramine (chronic) | Frontal Cortex | Increased | - | |
| Desipramine (chronic) | Hippocampus | No significant change | - | |
| Fluoxetine (chronic) | Hippocampus | Increased | - | |
| Fluoxetine (chronic) | Amygdala | Increased | - | |
| Desipramine | Nucleus Accumbens | - | Decreased stress-activated phosphorylation |
Table 3: Comparative effects of chronic desipramine and fluoxetine on BDNF protein levels and CREB phosphorylation in different brain regions.
Chronic treatment with desipramine has been shown to increase BDNF protein levels in the frontal cortex, while having no significant effect in the hippocampus. In contrast, chronic fluoxetine treatment increases BDNF levels in both the hippocampus and amygdala. Furthermore, desipramine has been found to reduce stress-activated phosphorylation of CREB in the nucleus accumbens, a key brain region involved in reward and motivation.
Experimental Protocols
Detailed methodologies for the key behavioral and molecular assays are provided below to facilitate replication and further investigation.
Forced Swim Test (FST) Protocol
Objective: To assess antidepressant-like activity in rodents.
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Habituation (Day 1): Individually place each mouse in the cylinder for a 15-minute pre-swim session. This initial exposure induces a state of helplessness on the subsequent test day.
-
Drug Administration: Administer desipramine or a comparator drug at the desired dose and route (e.g., intraperitoneally) at specific time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session (Day 2): Place the mouse back into the swim cylinder for a 6-minute test session.
-
Data Acquisition: Video record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.[7]
Elevated Plus Maze (EPM) Protocol
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) elevated 50 cm above the floor.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer desipramine or a comparator drug at the desired dose and route prior to testing.
-
Test Session: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.
-
Data Acquisition: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms. An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.[8][9]
Western Blot Protocol for BDNF and CREB
Objective: To quantify the protein levels of BDNF and the phosphorylation status of CREB in brain tissue.
Procedure:
-
Tissue Preparation: Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BDNF, CREB, and phospho-CREB (pCREB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the levels of BDNF and pCREB to a loading control (e.g., β-actin or GAPDH) and total CREB, respectively.[10][11]
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice | Journal of Neuroscience [jneurosci.org]
- 6. Desipramine (Norpramin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Elevated plus-maze [bio-protocol.org]
- 10. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 11. Reduction in BDNF from Inefficient Precursor Conversion Influences Nest Building and Promotes Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Desipramine vs. SSRIs in Chronic Stress Models: A Comparative Analysis for Preclinical Research
For researchers and drug development professionals, understanding the nuanced differences between established and newer classes of antidepressants in preclinical models is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of the tricyclic antidepressant (TCA) desipramine and Selective Serotonin Reuptake Inhibitors (SSRIs) in chronic stress models, supported by experimental data, detailed protocols, and pathway visualizations.
Chronic stress is a significant factor in the pathophysiology of depressive disorders. Animal models that mimic the effects of chronic stress are therefore invaluable tools for evaluating the efficacy and mechanisms of antidepressant medications. This guide focuses on a head-to-head comparison of desipramine, a norepinephrine reuptake inhibitor, and the widely prescribed SSRIs, in the context of these models.
Performance Data: A Quantitative Comparison
The following tables summarize the comparative effects of desipramine and various SSRIs on key behavioral, neurochemical, and physiological parameters in rodent models of chronic stress. The data is primarily derived from studies utilizing the Chronic Unpredictable Mild Stress (CUMS) model.
Table 1: Behavioral Outcomes in Chronic Stress Models
| Behavioral Test | Desipramine | Fluoxetine | Sertraline | Citalopram/Escitalopram | Paroxetine |
| Forced Swim Test (Immobility Time) | Significant reduction[1][2] | Significant reduction[1] | Significant reduction | Significant reduction[3] | Reduction |
| Sucrose Preference Test (Anhedonia) | Significant increase[4][5] | Significant increase[5] | Increase | Increase[3] | Increase |
| Novelty Suppressed Feeding (Latency to Feed) | Reduction | Reduction | Data not available | Data not available | Data not available |
| Open Field Test (Locomotor Activity) | No significant change | No significant change | Data not available | No significant change | Data not available |
Table 2: Neurochemical and Cellular Effects in Chronic Stress Models
| Parameter | Desipramine | Fluoxetine | Sertraline | Citalopram/Escitalopram | Paroxetine |
| Hippocampal BDNF Levels | Increase[6] | Increase[6] | Increase | Increase | Increase |
| Hippocampal Neurogenesis (BrdU+ cells) | Increased proliferation[7] | Increased proliferation[7][8][9] | Increased proliferation | Increased proliferation | Increased proliferation |
| CREB Phosphorylation (Hippocampus) | Increase[10][11] | Increase[10] | Increase | Increase | Increase |
| Norepinephrine Transporter (NET) Occupancy | High | Low/Negligible | Low/Negligible | Low/Negligible | Low/Negligible |
| Serotonin Transporter (SERT) Occupancy | Low | High | High | High | High |
Table 3: Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation in Chronic Stress Models
| Parameter | Desipramine | Fluoxetine | Sertraline | Citalopram/Escitalopram | Paroxetine |
| Corticosterone Levels (Stressed State) | Reduction[12] | Reduction | Reduction | Reduction | Reduction |
| Glucocorticoid Receptor (GR) Expression (Hippocampus) | Increase/Normalization[13][14] | Increase/Normalization[15][16] | Normalization | Normalization | Normalization |
Experimental Protocols: A Methodological Overview
The data presented above are primarily generated using the Chronic Unpredictable Mild Stress (CUMS) model, a widely accepted paradigm for inducing depression-like phenotypes in rodents.
Chronic Unpredictable Mild Stress (CUMS) Protocol
Objective: To induce a state of anhedonia and behavioral despair in rodents, mimicking symptoms of human depression.
Animals: Male Wistar or Sprague-Dawley rats, or BALB/c mice are commonly used. Animals are singly housed to increase their susceptibility to stress.
Procedure: For a period of 4-8 weeks, animals are subjected to a series of mild, unpredictable stressors. The unpredictability is crucial to prevent habituation. Stressors are applied on a rotating schedule, with one or two stressors per day.
Common Stressors Include:
-
Cage Tilt: 45° tilt of the home cage for several hours.
-
Wet Bedding: Dampening the bedding with water.
-
Reversed Light/Dark Cycle: Reversing the 12-hour light/dark cycle.
-
Food and Water Deprivation: Withholding food and/or water for a period of 12-24 hours.
-
Forced Swim: Placing the animal in a container of water for a short period (e.g., 5-15 minutes).
-
Stroboscopic Light: Exposure to flashing lights.
-
White Noise: Exposure to constant white noise.
Drug Administration: Desipramine or SSRIs are typically administered daily via intraperitoneal (i.p.) injection or oral gavage during the final 2-4 weeks of the CUMS protocol.
Behavioral Testing Protocols
-
Forced Swim Test (FST):
-
Apparatus: A cylindrical tank filled with water (23-25°C).
-
Procedure: Animals are placed in the water for a 5-6 minute session. The duration of immobility (floating without active movements) is recorded. Antidepressant efficacy is indicated by a reduction in immobility time.
-
-
Sucrose Preference Test (SPT):
-
Apparatus: Home cage with two drinking bottles.
-
Procedure: Animals are given a choice between a 1% sucrose solution and plain water. The consumption of each liquid is measured over a 24-hour period. A preference for the sucrose solution is considered normal, while a decrease in preference is indicative of anhedonia. Antidepressant treatment is expected to reverse this deficit.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the actions of desipramine and SSRIs in chronic stress, as well as a typical experimental workflow.
Concluding Remarks
Both desipramine and SSRIs demonstrate efficacy in reversing the behavioral and neurochemical deficits induced by chronic stress in animal models. However, their primary mechanisms of action differ, with desipramine targeting norepinephrine reuptake and SSRIs targeting serotonin reuptake. These distinct upstream actions converge on common downstream pathways, including the activation of the cAMP-CREB signaling cascade, leading to increased BDNF expression and hippocampal neurogenesis, and the normalization of the HPA axis.
The choice between desipramine and a specific SSRI in a preclinical research setting may depend on the specific hypothesis being tested. For instance, studies focused on the role of the noradrenergic system in depression would favor desipramine, while those investigating serotonergic pathways would utilize SSRIs. Furthermore, the development of animal models that are resistant to one class of antidepressant but respond to another, as has been shown in fluoxetine-resistant models that respond to desipramine, provides a valuable platform for investigating the neurobiology of treatment-resistant depression. This comparative data serves as a foundational resource for the rational design of future preclinical studies aimed at developing more effective and targeted antidepressant therapies.
References
- 1. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of desipramine, fluoxetine, or tianeptine on changes in bulbar BDNF levels induced by chronic social instability stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippocampal Neurogenesis: Regulation by Stress and Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic SSRI Treatment, but Not Norepinephrine Reuptake Inhibitor Treatment, Increases Neurogenesis in Juvenile Rats | MDPI [mdpi.com]
- 10. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]
- 11. Desipramine reduces stress-activated dynorphin expression and CREB phosphorylation in NAc tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desipramine treatment has minimal effects on the brain accumulation of glucocorticoids in P-gp-deficient and wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The glucocorticoid receptor: Pivot of depression and of antidepressant treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antidepressant drugs inhibit glucocorticoid receptor-mediated gene transcription – a possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antidepressants enhance glucocorticoid receptor function in vitro by modulating the membrane steroid transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Off-Target Profile of Desipramine
This guide provides a comprehensive comparison of the in vitro off-target effects of Desipramine, a tricyclic antidepressant (TCA), with other notable antidepressants. By presenting quantitative binding data, detailed experimental protocols, and clear visual diagrams, this document serves as a resource for researchers, scientists, and drug development professionals to understand the selectivity and potential side-effect liabilities of these compounds.
Introduction and Primary Mechanism of Action
Desipramine is a second-generation tricyclic antidepressant primarily used in the management of major depressive disorder.[1] Its therapeutic effect is largely attributed to its potent inhibition of the norepinephrine transporter (NET), which increases the synaptic concentration of norepinephrine.[2][3] To a lesser extent, it also inhibits the serotonin transporter (SERT).[3][4] This dual-action mechanism, albeit selective for norepinephrine, is characteristic of many TCAs. However, the clinical utility of TCAs is often limited by their interaction with other receptors, leading to a range of off-target effects.[5][6]
The diagram below illustrates the primary on-target mechanism of Desipramine.
Comparative Off-Target Binding Profile
To contextualize the selectivity of Desipramine, this section compares its in vitro binding affinity (Kᵢ) for key off-targets against another potent TCA, Amitriptyline, and a widely used selective serotonin reuptake inhibitor (SSRI), Fluoxetine. A lower Kᵢ value indicates a higher binding affinity. The data, compiled from various receptor binding assays, clearly demonstrates the differing selectivity profiles that underpin the varied side effects of these drug classes.[7][8]
TCAs, in general, exhibit significant affinity for muscarinic, histaminic, and adrenergic receptors, which is not observed with SSRIs like Fluoxetine.[9] Desipramine is noted to have weaker anticholinergic and antihistamine effects compared to other TCAs like Amitriptyline.[2][10]
| Target | Desipramine Kᵢ (nM) | Amitriptyline Kᵢ (nM) | Fluoxetine Kᵢ (nM) | Associated Potential Side Effect |
| Primary Targets | ||||
| Norepinephrine Transporter (NET) | 0.6 - 6.2 | 4.3 - 50 | >1,000 | Therapeutic Efficacy |
| Serotonin Transporter (SERT) | 6.0 - 158 | 0.9 - 15 | 1.1 - 14 | Therapeutic Efficacy |
| Key Off-Targets | ||||
| Muscarinic M₁ Receptor | 100 - 200 | 1 - 24 | >1,000 | Anticholinergic (dry mouth, blurred vision, constipation)[11] |
| Histamine H₁ Receptor | 11 - 33 | 0.2 - 1.1 | >1,000 | Sedation, weight gain[11] |
| α₁-Adrenergic Receptor | 26 - 130 | 3.6 - 43 | >1,000 | Orthostatic hypotension, dizziness[11] |
Note: Data is aggregated from multiple sources and represents a range of reported values. The specific Kᵢ can vary based on experimental conditions and tissue source.
Signaling Pathway of a Key Off-Target Effect
The anticholinergic side effects of TCAs are a direct result of their antagonism of muscarinic acetylcholine receptors (mAChRs). The diagram below depicts the blockade of the M₁ muscarinic receptor by an antagonist like Desipramine, preventing the downstream signaling cascade typically initiated by acetylcholine.
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and kinase activity assays. These methods are foundational in safety pharmacology for identifying potential off-target interactions early in the drug discovery process.[12]
Radioligand Binding Assay Protocol
Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor. Competition assays, used to determine the Kᵢ of a test compound, are particularly common.
-
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., Desipramine) by measuring its ability to displace a radiolabeled ligand with known affinity (Kₔ) from a target receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A specific radioligand (e.g., [³H]QNB for muscarinic receptors).
-
Test compound (unlabeled).
-
Assay buffer, 96-well plates, glass fiber filters.
-
Filtration apparatus and a scintillation counter.
-
-
Procedure:
-
Preparation: A fixed concentration of radioligand (typically at or below its Kₔ) and varying concentrations of the unlabeled test compound are prepared.
-
Incubation: The receptor preparation, radioligand, and test compound are incubated together in 96-well plates to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Kinase Activity Assay Protocol
While TCAs are not primarily known as kinase inhibitors, comprehensive off-target screening often includes a panel of kinases to uncover any unexpected activity.
-
Objective: To measure the ability of a test compound to inhibit the activity of a specific kinase enzyme.
-
Materials:
-
Purified, recombinant kinase enzyme.
-
Specific kinase substrate (peptide or protein).
-
ATP (often radiolabeled with ³²P or ³³P).
-
Test compound.
-
Kinase reaction buffer.
-
-
Procedure:
-
Reaction Setup: The kinase, substrate, and varying concentrations of the test compound are combined in a reaction buffer.[11]
-
Initiation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated for a specific time at an optimal temperature (e.g., 30°C).[9]
-
Termination: The reaction is stopped, often by adding a solution like phosphoric acid or by heating.
-
Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this involves separating the phosphorylated substrate from the remaining ATP and measuring the incorporated radioactivity.[9] Other methods use fluorescence-based detection with phospho-specific antibodies.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
-
The workflow for a typical in vitro off-target screening panel is visualized below.
Conclusion
The in vitro data clearly illustrate the distinct selectivity profiles of Desipramine, Amitriptyline, and Fluoxetine. Desipramine, while a potent norepinephrine reuptake inhibitor, retains significant affinity for several off-targets, including muscarinic, histaminic, and adrenergic receptors.[2] Its profile is nonetheless more selective than that of a broader TCA like Amitriptyline, which shows very high affinity for these same off-targets.[11] In stark contrast, the SSRI Fluoxetine demonstrates a much cleaner profile with minimal interaction with these receptors, highlighting the improved selectivity that is a hallmark of this drug class.[7][9] This comparative analysis underscores the importance of comprehensive in vitro off-target screening in drug development to anticipate potential clinical side effects and to guide the selection of more selective therapeutic candidates.
References
- 1. Antidepressants fluoxetine and amitriptyline induce alterations in intestinal microbiota and gut microbiome function in rats exposed to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amitriptyline - Wikipedia [en.wikipedia.org]
- 3. Amitriptyline functionally antagonizes cardiac H2 histamine receptors in transgenic mice and human atria | springermedizin.de [springermedizin.de]
- 4. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacologic profile of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 7. Fluoxetine and two other serotonin uptake inhibitors without affinity for neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – [Date] – In the landscape of non-stimulant treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), desipramine and atomoxetine represent two distinct yet mechanistically related therapeutic options. This guide offers a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of novel ADHD pharmacotherapies.
Executive Summary
Desipramine, a tricyclic antidepressant, and atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), both exert their therapeutic effects in ADHD primarily by modulating noradrenergic neurotransmission. While atomoxetine is FDA-approved for ADHD, desipramine has been used off-label and has demonstrated efficacy in clinical trials.[1][2] This guide delves into their comparative pharmacology, preclinical and clinical efficacy, side effect profiles, and the experimental methodologies used to evaluate them.
Mechanism of Action
Both desipramine and atomoxetine are potent inhibitors of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine in the prefrontal cortex, a brain region critically involved in attention and executive function.[3][4]
Atomoxetine is highly selective for the NET.[5] In the prefrontal cortex, where dopamine transporters (DAT) are sparse, NET is also responsible for the reuptake of dopamine.[3][6] Consequently, atomoxetine's inhibition of NET in this region leads to a secondary increase in extracellular dopamine levels.[3][5][6] Desipramine, while also a potent NET inhibitor, exhibits additional activity at other neurotransmitter receptors, contributing to its broader side-effect profile.[4]
dot
References
- 1. A systematic review of the efficacy and safety of desipramine for treating ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Stimulant Treatment for Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. Desipramine - Wikipedia [en.wikipedia.org]
- 5. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Safety Operating Guide
Navigating the Safe Disposal of Depramine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount. This guide provides comprehensive procedures for the proper disposal of Depramine, a tricyclic antidepressant, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for regulatory compliance and upholding the highest standards of laboratory safety.
Immediate Safety and Logistical Information
This compound, also known as 10,11-Dehydroimipramine, is a pharmacologically active compound that requires careful handling.[1] Before initiating any disposal procedures, it is critical to consult the material safety data sheet (MSDS) for specific handling and safety information. A GHS classification for this compound indicates it is harmful if swallowed.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a laboratory coat, must be worn at all times. All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[3]
Disposal Procedures for this compound in a Laboratory Setting
In a research or laboratory environment, this compound must be treated as hazardous chemical waste.[4][5][6] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and is a violation of regulatory standards.[7]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with non-hazardous trash or other incompatible waste streams.[6][8] Keep it separate to ensure proper handling and disposal.
-
Containment: Place waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[4][6] The container should be made of a material compatible with the chemical and stored in a secure, well-ventilated area.[6]
-
Labeling: The waste container must be accurately labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "10,11-Dehydroimipramine"), the CAS number (303-54-8), and any other information required by your institution's Environmental Health & Safety (EHS) department.[4]
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company.[4][9] These vendors are equipped to handle and dispose of chemical waste in accordance with federal and state regulations, typically through high-temperature incineration.[7][9]
Disposal Options for Unused this compound (Non-Laboratory)
For unused or expired this compound outside of a laboratory setting, the following disposal methods are recommended to prevent diversion and environmental harm.
| Disposal Method | Description | Recommendation |
| Drug Take-Back Programs | The preferred and safest option. Authorized sites collect and safely destroy unused medicines.[7][10] | Highest |
| Mail-Back Programs | Pre-paid envelopes are available from some pharmacies and other organizations to mail medications to a licensed disposal facility.[10] | High |
| Household Trash Disposal | If a take-back program is unavailable, mix the medication (do not crush tablets or capsules) with an unpalatable substance like dirt, cat litter, or used coffee grounds.[5][10][11] Place the mixture in a sealed container or bag and discard it in the household trash.[5][10] | Use only when other options are not available |
Never flush this compound down the toilet or drain unless specifically instructed to do so by the product information, as this can contaminate water supplies.[7][11]
Visualizing Procedural and Biological Pathways
To further clarify the disposal process and the biological context of this compound, the following diagrams are provided.
References
- 1. CAS 303-54-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C19H22N2 | CID 67534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicea.com [chemicea.com]
- 4. ptb.de [ptb.de]
- 5. fda.gov [fda.gov]
- 6. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. fda.gov [fda.gov]
- 11. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Depramine
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Depramine. It outlines crucial personal protective equipment (PPE) protocols, operational procedures, and disposal plans to ensure a safe research environment.
Researchers and scientists working with this compound, a tricyclic antidepressant (TCA), must adhere to stringent safety protocols due to its potent pharmacological activity. While a specific Safety Data Sheet (SDS) for this compound was not identified, guidance for the closely related TCA, Desipramine hydrochloride, in conjunction with best practices for handling potent pharmaceutical compounds, forms the basis of these recommendations.
Personal Protective Equipment (PPE) and Hazard Control
Given the potential for this compound to be harmful if swallowed, cause skin and eye irritation, and potentially lead to sensitization, a multi-layered approach to PPE and hazard control is mandatory.[1][2]
Engineering Controls:
-
Primary Containment: All work with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment:
-
Hand Protection: Wear nitrile gloves at all times. Double-gloving is recommended for handling pure compounds or preparing solutions.[3] Dispose of gloves immediately after handling the material.
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[1][4]
-
Respiratory Protection: For weighing and handling of powders where dust may be generated, a NIOSH-approved respirator with a particulate filter is necessary.[1][5]
-
Body Protection: A lab coat must be worn and kept buttoned. Consider a disposable gown for procedures with a high risk of contamination.[3]
Operational Plan for Safe Handling
A systematic workflow is critical to minimize the risk of exposure and contamination.
1. Preparation and Weighing:
-
Designate a specific area within the fume hood for handling this compound.
-
Before weighing, decontaminate the work surface.
-
Use a ventilated balance enclosure or a fume hood for weighing the solid compound.
-
Handle with care to avoid generating dust.
2. Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the this compound powder slowly to avoid splashing.
-
Ensure the container is securely capped after preparation.
3. Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
Remove and dispose of PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Isolate: Prevent the spread of the material. For powders, cover with a damp cloth or absorbent pad to prevent dust from becoming airborne.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up: Wearing appropriate PPE, carefully clean the spill. Use a wet-wipe method for powders to avoid creating dust. Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate: Thoroughly clean the spill area with a suitable decontaminant.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][4] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan
All this compound waste is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Collect all solid this compound waste, including contaminated PPE, weigh boats, and wipes, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
Quantitative Data Summary
Due to the lack of a specific Occupational Exposure Limit (OEL) for this compound, a control banding approach is recommended. Based on the data for Desipramine hydrochloride, this compound should be handled as a potent compound.
| Hazard Classification (based on Desipramine HCl)[2] | Handling Recommendations |
| Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Causes skin irritation | Avoid skin contact. Wear appropriate gloves and lab coat. |
| Causes serious eye irritation | Wear chemical safety goggles or a face shield. |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Handle in a ventilated enclosure. Use respiratory protection for powders. |
| May cause an allergic skin reaction | Avoid skin contact. |
| May cause respiratory irritation | Handle in a well-ventilated area. |
Experimental Protocols Cited
The recommendations provided are based on established safety protocols for handling potent pharmaceutical compounds and information from the Safety Data Sheets of structurally related compounds like Desipramine hydrochloride. No specific experimental protocols involving this compound were cited in the safety information reviewed.
Visualizing the Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
